anti-TB agent 1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H19F3N4O3 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
5-methoxy-2-methyl-N-[[5-[4-(trifluoromethoxy)phenyl]-2-pyridinyl]methyl]pyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H19F3N4O3/c1-14-21(20-11-19(32-2)9-10-30(20)29-14)22(31)28-13-17-6-3-16(12-27-17)15-4-7-18(8-5-15)33-23(24,25)26/h3-12H,13H2,1-2H3,(H,28,31) |
InChI Key |
FJXCWOFMPQOVBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC(=CC2=C1C(=O)NCC3=NC=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Anti-TB Agent Pretomanid: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pretomanid (formerly PA-824) is a pivotal nitroimidazooxazine antimycobacterial agent that has become a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1][2] As a critical component of the BPaL regimen (in combination with Bedaquiline and Linezolid), its novel dual-action mechanism targets both actively replicating and non-replicating (persistent) forms of Mycobacterium tuberculosis (M. tuberculosis).[1][3] This guide provides a comprehensive overview of Pretomanid's chemical properties, a detailed examination of its synthesis pathways with experimental protocols, and a summary of its biological activity and pharmacokinetic profile.
Chemical Structure and Properties
Pretomanid is a chiral molecule belonging to the nitroimidazole class.[4][5] Its chemical structure is fundamental to its pro-drug nature and mechanism of action.
-
IUPAC Name: (6S)-2-nitro-6-{[4-(trifluoromethoxy)phenyl]methoxy}-6,7-dihydro-5H-imidazo[2,1-b][4][6]oxazine[3][7]
-
Molecular Formula: C₁₄H₁₂F₃N₃O₅[7]
-
Molecular Weight: 359.26 g/mol [7]
-
CAS Number: 187235-37-6[7]
Chemical Structure:
![]()
Figure 1. Chemical structure of Pretomanid.
Mechanism of Action
Pretomanid is a prodrug that requires intracellular activation within the mycobacterium. Its dual mechanism is effective against both aerobic, replicating bacteria and anaerobic, non-replicating persisters.[1][3]
-
Activation: The deazaflavin-dependent nitroreductase (Ddn) enzyme in M. tuberculosis, utilizing the reduced form of cofactor F420, reduces the nitroimidazole ring of Pretomanid.[8]
-
Dual Action:
-
Anaerobic Conditions (Respiratory Poisoning): This activation releases reactive nitrogen species, including nitric oxide (NO). NO acts as a respiratory poison, disrupting cellular respiration and energy production, which is lethal to the non-replicating bacteria found in anaerobic environments like granulomas.[1][8][9]
-
Aerobic Conditions (Cell Wall Synthesis Inhibition): A second, highly reactive metabolite is generated that inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of cell wall integrity leads to bacterial cell death in actively replicating M. tuberculosis.[1][9]
-
Signaling and Activation Pathway
The following diagram illustrates the activation cascade of Pretomanid within Mycobacterium tuberculosis.
Chemical Synthesis Pathway
Early syntheses of Pretomanid utilized hazardous starting materials like 2,4-dinitroimidazole, which is explosive and unsuitable for large-scale production.[6] Modern, safer, and more efficient routes have been developed. The most prominent and scalable approach starts from the readily available 2-bromo-4-nitroimidazole.[4][6][8] This multi-step synthesis culminates in a one-pot deprotection and cyclization, enhancing efficiency and yield.[4][6][8]
Synthetic Workflow Diagram
The logical flow from starting materials to the final product is outlined below.
Experimental Protocols
The following protocols are synthesized from optimized procedures reported in the literature, primarily focusing on the route from 2-bromo-4-nitroimidazole.[4][6][10]
Protocol 1: Synthesis of 2-Bromo-4-nitro-1H-imidazole (Starting Material)
This procedure avoids the use of hazardous molecular bromine.
-
Reagents: 4-nitroimidazole, hydrobromic acid (HBr), hydrogen peroxide (H₂O₂), sodium iodide (NaI), trifluoroacetic acid (TFA).
-
Step 1 (Dibromination): 4-nitroimidazole is treated with HBr and H₂O₂ to form 2,5-dibromo-4-nitro-1H-imidazole in situ.
-
Step 2 (Selective Debromination): The crude dibrominated intermediate is then selectively debrominated at the 5-position using a reducing agent like NaI in TFA to yield the desired 2-bromo-4-nitro-1H-imidazole.
-
Workup: The product is isolated through extraction and purification, often involving crystallization. This process has been scaled to the kilogram level with good yields and high purity.[11]
Protocol 2: Three-Step Synthesis of Pretomanid
This efficient, linear synthesis avoids the purification of intermediates.[4][8]
-
Step 1: Alkylation of 2-Bromo-4-nitro-1H-imidazole
-
Reactants: 2-bromo-4-nitro-1H-imidazole (1.0 eq), (R)-glycidol protected with a silyl group (e.g., TBS-glycidol) (1.1 eq), and a base such as DIPEA in a solvent like toluene.
-
Procedure: The reactants are heated at a slightly elevated temperature (e.g., 70-80 °C) until HPLC analysis shows complete consumption of the starting imidazole. The reaction mixture is typically used directly in the next step after a simple aqueous workup.
-
-
Step 2: O-Alkylation of the Secondary Alcohol
-
Reactants: Crude product from Step 1, 4-(trifluoromethoxy)benzyl bromide (1.2 eq), a base (e.g., NaH or K₂CO₃), and a phase-transfer catalyst (e.g., TBAB) in a solvent like DMF or THF.
-
Procedure: The reaction is run at room temperature until the secondary alcohol is fully converted. The resulting protected intermediate is extracted and concentrated, then carried forward without chromatographic purification.
-
-
Step 3: One-Pot Deprotection and Cyclization
-
Reactants: Crude protected intermediate from Step 2, a deprotecting agent, and a base for cyclization. For a TBS protecting group, a fluoride source (e.g., TBAF) or acid (e.g., HCl in dioxane) is used for deprotection. For other protecting groups like PMBz, an excess of K₂CO₃ in methanol can achieve both deprotection and cyclization.[4][6]
-
Procedure (for PMBz group): The crude material is dissolved in methanol and cooled to a low temperature (e.g., -10 °C). An excess of solid K₂CO₃ is added.[6] The reaction is monitored carefully by HPLC. Upon completion, the reaction is quenched, and the product is extracted.
-
Purification: The final Pretomanid product is purified by recrystallization from a solvent system like isopropanol/cyclohexane to yield a product with >99% purity.[4] The overall yield for this three-step process can be up to 40%.[4][8][9]
-
Quantitative Data
Table 1: In Vitro Activity of Pretomanid against M. tuberculosis
The Minimum Inhibitory Concentration (MIC) is a key measure of a drug's potency. Pretomanid shows high activity against both drug-susceptible and drug-resistant strains.
| M. tuberculosis Lineage/Status | Modal MIC (mg/L) | MIC Range (mg/L) | Reference(s) |
| Lineages 2, 3, 4, 7 (most common) | 0.125 | 0.03 - 0.5 | [12] |
| Lineage 1 | 1.0 | 0.25 - 2.0 | [12] |
| H37Rv Reference Strain | 0.125 - 0.25 | 0.06 - 0.5 | [7][13] |
| Drug-Susceptible (DS-TB) Isolates | 0.25 | 0.03 - 1.0 | [12][13] |
| Multidrug-Resistant (MDR-TB) Isolates | 0.25 | 0.03 - 1.0 | [12] |
| Extensively Drug-Resistant (XDR-TB) Isolates | 0.25 | 0.03 - 1.0 | [12] |
Note: MIC values can vary based on the testing method (e.g., MGIT vs. broth microdilution) and specific strain.
Table 2: Key Pharmacokinetic Parameters of Pretomanid in Humans
The data below corresponds to a standard oral dose of 200 mg administered once daily with food, unless otherwise noted.
| Parameter | Value (Mean ± SD or Median [Range]) | Condition / Note | Reference(s) |
| Tmax (Time to Peak Concentration) | 4.5 hours [2.0 - 8.0] | Single dose with food | [5] |
| Cmax (Peak Plasma Concentration) | 2.5 - 3.2 µg/mL | Steady state | [3] |
| AUC₀₋₂₄ (Area Under the Curve) | 30.1 - 63.8 µg·h/mL | Steady state, varies with regimen | [14][15] |
| t½ (Elimination Half-life) | 16.0 - 17.4 hours | Single dose | [5] |
| Vd/F (Apparent Volume of Distribution) | 97.0 L (17.2) | Single dose with food | [5] |
| CL/F (Apparent Oral Clearance) | 3.9 L/hr (0.8) | Single dose with food | [5] |
| Plasma Protein Binding | ~86.4% | - | [5] |
| Food Effect | Cmax and AUC increase by ~76% and ~88% with a high-fat meal | Compared to fasted state | [5][15] |
Conclusion
Pretomanid represents a significant advancement in the fight against drug-resistant tuberculosis. Its unique mechanism of action, targeting both replicating and persistent mycobacteria, makes it an invaluable therapeutic agent. The development of safe, scalable, and efficient synthetic routes, such as the one-pot cyclization method starting from 2-bromo-4-nitroimidazole, has been crucial for its clinical development and deployment. The quantitative data on its potent in vitro activity and predictable pharmacokinetic profile underscore its reliability in combination regimens. This guide provides the foundational technical information required for researchers and drug development professionals working with this essential anti-TB drug.
References
- 1. ijrpr.com [ijrpr.com]
- 2. pure.itg.be [pure.itg.be]
- 3. Population Pharmacokinetics of the Antituberculosis Agent Pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 12. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prevalence and genetic basis of Mycobacterium tuberculosis resistance to pretomanid in China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 15. Pretomanid Pharmacokinetics in the Presence of Rifamycins: Interim Results from a Randomized Trial among Patients with Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Primary Molecular Target Identification of Anti-TB Agent 1
Audience: Researchers, Scientists, and Drug Development Professionals Topic: A comprehensive guide to the core methodologies and data supporting the identification of the primary molecular target for a novel anti-tuberculosis compound, designated here as "Anti-TB Agent 1." This guide is based on the well-documented target identification process for Macozinone (PBTZ169), a potent benzothiazinone derivative.
Executive Summary
The identification of a drug's molecular target is a critical step in modern drug development, providing a clear mechanism of action and a rational basis for lead optimization. This guide details the multifaceted approach used to identify the primary molecular target of this compound, a representative of the highly potent benzothiazinone (BTZ) class of antimycobacterials. Through a combination of genetic, biochemical, and structural studies, the primary target was unequivocally identified as Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) .[1][2] DprE1 is an essential flavoenzyme involved in the biosynthesis of the mycobacterial cell wall.[3][4] this compound acts via covalent, irreversible inhibition of DprE1, thereby blocking the synthesis of key cell wall components and leading to rapid bactericidal activity.[5][6]
Quantitative Data Summary: In Vitro Activity
This compound demonstrates exceptionally potent activity against Mycobacterium tuberculosis (Mtb) and other related mycobacterial species. Its efficacy is highlighted by its low Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the microorganism.
| Organism | Strain | MIC (ng/mL) | MIC (µM) | Reference |
| Mycobacterium tuberculosis | H37Rv | 0.2 | ~0.0004 | [2][7] |
| Mycobacterium bovis | BCG | 0.25 - 1 | ~0.0005 - 0.002 | [7] |
| Mycobacterium smegmatis | mc²155 | 10 - 20 | ~0.02 - 0.04 | [7] |
Note: MIC values can vary slightly based on experimental conditions. Molar concentrations are approximated based on the molecular weight of PBTZ169.
Experimental Protocols
The identification of DprE1 as the target of this compound was achieved through two primary lines of investigation: genetic analysis of resistant mutants and direct biochemical assays of enzyme activity.
Protocol 1: Resistant Mutant Generation & Whole-Genome Sequencing
This genetic approach is based on the principle that resistance to a potent, single-target inhibitor is most commonly acquired through mutations in the gene encoding that target.
Objective: To generate and characterize mutants resistant to this compound to identify the genetic basis of resistance.
Methodology:
-
Culture Preparation: A mid-logarithmic phase culture of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Mutant Selection: A high concentration of bacterial cells (e.g., 10⁸ to 10⁹ CFUs) is plated onto Middlebrook 7H10 solid agar containing this compound at a concentration 50-100 times its MIC.
-
Incubation: Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear. A control plate without the agent is used to confirm initial viability.
-
Isolation and MIC Confirmation: Individual resistant colonies are isolated, re-cultured in liquid media, and their resistance is confirmed by determining the new, elevated MIC of this compound.
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from the confirmed resistant isolates and the parental wild-type strain.
-
Whole-Genome Sequencing (WGS): The extracted DNA is subjected to next-generation sequencing (NGS).[8][9] The resulting sequence reads are aligned to the M. tuberculosis H37Rv reference genome.
-
Variant Analysis: Single Nucleotide Polymorphisms (SNPs) and insertions/deletions (indels) are identified by comparing the genomes of the resistant mutants to the parental strain.[9][10] Mutations consistently found across multiple independent resistant isolates are identified as high-confidence resistance-conferring mutations. For the BTZ class, this analysis consistently reveals mutations in the dprE1 gene (Rv3790), particularly at the codon for Cys387.[6]
Protocol 2: In Vitro DprE1 Enzymatic Assay
This biochemical approach directly measures the inhibitory effect of this compound on the enzymatic activity of purified DprE1.
Objective: To determine if this compound directly inhibits the enzymatic function of DprE1.
Methodology:
-
Protein Expression and Purification: The dprE1 gene from M. tuberculosis is cloned into an expression vector and the DprE1 enzyme is overexpressed in a suitable host (e.g., E. coli or M. smegmatis) and purified to homogeneity.
-
Substrate Preparation: The substrate, decaprenylphosphoryl-β-D-ribose (DPR), is prepared, often radiolabeled (e.g., with ¹⁴C) for ease of detection.[11]
-
Enzymatic Reaction: The reaction mixture is prepared containing buffer, the purified DprE1 enzyme, and the FAD cofactor. The reaction is initiated by adding the ¹⁴C-DPR substrate.
-
Inhibition Assay: To test for inhibition, the DprE1 enzyme is pre-incubated with varying concentrations of this compound before the addition of the substrate.
-
Reaction Monitoring: The reaction proceeds for a set time at 37°C and is then stopped. The reaction products are extracted. DprE1 oxidizes DPR to decaprenyl phosphoryl-β-D-2'-keto-erythropentafuranose (DPX).[11][12]
-
Product Separation and Detection: The substrate (DPR) and the product (DPX) are separated using thin-layer chromatography (TLC).[11] The TLC plate is then exposed to a phosphor screen, and the radioactivity of the spots corresponding to DPR and DPX is quantified.
-
Data Analysis: The percentage of DPR converted to DPX is calculated for each concentration of this compound. A dose-dependent decrease in DPX formation confirms direct inhibition of DprE1 activity.[11] The IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing the logical flow of experiments and the biological context of the drug's action.
The target enzyme, DprE1, is a critical component of the arabinan biosynthesis pathway, which is essential for the construction of the mycobacterial cell wall.
Conclusion
The convergence of evidence from genetic studies of resistant mutants and direct biochemical inhibition assays provides a definitive identification of DprE1 as the primary molecular target of this compound.[6][11] The agent covalently modifies the Cys387 residue within the enzyme's active site, leading to irreversible inhibition of the arabinan biosynthesis pathway, disruption of cell wall integrity, and potent bactericidal activity.[6][7] This detailed mechanistic understanding validates DprE1 as a highly vulnerable target in M. tuberculosis and establishes a solid foundation for the clinical development of this promising anti-TB agent.[3][13]
References
- 1. Development of Macozinone for TB treatment: An Update [mdpi.com]
- 2. In Vitro Activity of PBTZ169 against Multiple Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DprE1 enzyme, one of the most vulnerable targets of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Whole genome sequencing reveals novel resistance-conferring mutations and large genome deletions in drug-resistant Mycobacterium tuberculosis isolates from Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-Genome Sequencing Analysis of Serially Isolated Multi-Drug and Extensively Drug Resistant Mycobacterium tuberculosis from Thai Patients | PLOS One [journals.plos.org]
- 10. Whole Genome Sequencing Reveals Complex Evolution Patterns of Multidrug-Resistant Mycobacterium tuberculosis Beijing Strains in Patients | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PBTZ169 - iM4TB [im4tb.org]
The Early Discovery and Screening of Bedaquiline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the early discovery and screening process of Bedaquiline (formerly TMC207), a diarylquinoline anti-tuberculosis agent. It is intended to serve as a technical resource, detailing the experimental methodologies, quantitative data, and the mechanism of action that led to its identification as a potent drug against Mycobacterium tuberculosis.
Introduction
Bedaquiline, marketed under the brand name Sirturo, represents a significant breakthrough in the fight against tuberculosis (TB), being the first new drug with a novel mechanism of action to be approved for the treatment of pulmonary multidrug-resistant TB (MDR-TB) in over 40 years[1]. Its discovery was the result of a large-scale phenotypic screening campaign, a strategy that has regained prominence in the quest for novel antibiotics. This guide will dissect the key stages of its early development, from the initial high-throughput screening to the characterization of its unique mode of action.
High-Throughput Phenotypic Screening
The journey to discover Bedaquiline began with a high-throughput screening (HTS) of a diverse chemical library against Mycobacterium smegmatis, a non-pathogenic, fast-growing surrogate for M. tuberculosis[2]. Phenotypic screening, which assesses the ability of compounds to inhibit the growth of the whole organism, offers the advantage of identifying compounds with novel mechanisms of action without prior knowledge of a specific molecular target[3].
Experimental Protocol: High-Throughput Phenotypic Screening
The following is a generalized protocol for a high-throughput phenotypic screen for anti-mycobacterial agents, based on the principles that led to the discovery of Bedaquiline.
Objective: To identify compounds that inhibit the growth of Mycobacterium smegmatis.
Materials:
-
Mycobacterium smegmatis culture (e.g., mc²155)
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and Tween 80
-
Compound library dissolved in a suitable solvent (e.g., DMSO)
-
384-well microtiter plates
-
Automated liquid handling systems
-
Plate reader for measuring optical density (OD) or fluorescence/luminescence
-
Positive control (e.g., a known anti-TB drug like isoniazid)
-
Negative control (e.g., DMSO)
Procedure:
-
Culture Preparation: Grow M. smegmatis in Middlebrook 7H9 broth to mid-log phase.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized cell density, optimized for growth in the 384-well plate format.
-
Compound Plating: Using an automated liquid handler, dispense a small volume of each compound from the library into individual wells of the 384-well plates to achieve the desired final screening concentration. Also, dispense the positive and negative controls into designated wells.
-
Inoculation: Add the prepared M. smegmatis inoculum to all wells of the compound-containing plates.
-
Incubation: Incubate the plates at 37°C for a period sufficient to allow for robust growth in the negative control wells (typically 48-72 hours for M. smegmatis).
-
Readout: Measure the bacterial growth in each well. This can be done by:
-
Optical Density (OD): Measuring the turbidity of the culture at a specific wavelength (e.g., 600 nm).
-
Reporter Gene Assays: Using a strain of M. smegmatis that expresses a reporter gene (e.g., luciferase or green fluorescent protein) as an indicator of cell viability.
-
-
Hit Identification: Identify "hits" as compounds that cause a significant reduction in bacterial growth compared to the negative control, typically above a certain threshold of inhibition.
Experimental Workflow
Hit-to-Lead and Lead Optimization
Following the initial screen, the diarylquinoline class of compounds, to which Bedaquiline belongs, was identified as a promising hit series. The subsequent hit-to-lead and lead optimization phases focused on improving the potency, selectivity, and pharmacokinetic properties of these compounds. This involved the synthesis and testing of numerous analogues to establish a structure-activity relationship (SAR).
Determination of In Vitro Potency
A crucial step in the characterization of Bedaquiline was determining its Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.
Experimental Protocol: Resazurin Microtiter Assay (REMA)
The Resazurin Microtiter Assay (REMA) is a colorimetric method commonly used to determine the MIC of compounds against M. tuberculosis. It is a rapid, low-cost, and high-throughput alternative to traditional agar-based methods.
Objective: To determine the MIC of Bedaquiline against M. tuberculosis.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) and Tween 80
-
Bedaquiline stock solution
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.01% w/v)
-
Positive and negative growth controls
Procedure:
-
Drug Dilution: Prepare serial twofold dilutions of Bedaquiline in Middlebrook 7H9 broth directly in the 96-well plate.
-
Inoculum Preparation: Grow M. tuberculosis to mid-log phase, adjust the turbidity to a McFarland standard (e.g., 1.0), and then dilute it to the final inoculum concentration.
-
Inoculation: Add the prepared bacterial suspension to all wells containing the drug dilutions and the positive control well. The negative control well receives only broth.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition: After the initial incubation, add the resazurin solution to each well.
-
Second Incubation: Re-incubate the plates for 24-48 hours.
-
MIC Determination: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink[1].
Mechanism of Action: Inhibition of ATP Synthase
A key differentiator for Bedaquiline is its novel mechanism of action. It targets the F1Fo-ATP synthase, an essential enzyme for energy production in M. tuberculosis. Specifically, Bedaquiline binds to the c-subunit of the Fo rotor ring, effectively jamming the proton pump and halting ATP synthesis[1][4].
Experimental Protocol: ATP Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP synthesis activity of inverted membrane vesicles (IMVs) from mycobacteria.
Objective: To determine the IC50 of Bedaquiline for the inhibition of mycobacterial ATP synthase.
Materials:
-
Inverted membrane vesicles (IMVs) prepared from M. smegmatis or M. tuberculosis.
-
Assay buffer (containing a respiratory substrate like succinate)
-
ADP (adenosine diphosphate)
-
Luciferin-luciferase ATP detection reagent
-
Bedaquiline stock solution
-
Luminometer
Procedure:
-
Reaction Setup: In a luminometer-compatible plate, combine the IMVs, assay buffer, and varying concentrations of Bedaquiline.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the ATP synthase.
-
Initiation of ATP Synthesis: Add ADP to initiate ATP synthesis by the IMVs.
-
ATP Detection: Immediately add the luciferin-luciferase reagent. The luciferase enzyme will use the newly synthesized ATP to produce light.
-
Luminescence Measurement: Measure the light output using a luminometer.
-
IC50 Calculation: The concentration of Bedaquiline that inhibits 50% of the ATP synthesis activity (IC50) is calculated by plotting the luminescence signal against the drug concentration.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize key quantitative data from the early characterization of Bedaquiline.
Table 1: In Vitro Activity of Bedaquiline
| Parameter | Value | Reference Strain/Condition |
| MIC Range | 0.0039 - 0.25 mg/L | Pan-susceptible and drug-resistant M. tuberculosis isolates |
| MIC50 | 0.06 mg/L | M. tuberculosis isolates |
| MIC90 | 0.12 mg/L | M. tuberculosis isolates |
| ECOFF | 0.125 mg/L | Epidemiological Cut-off Value |
| IC50 (ATP Synthase) | ~34 nM | M. smegmatis IMVs |
Data compiled from multiple sources[5][6][7].
Table 2: Pharmacokinetic Parameters of Bedaquiline in Humans
| Parameter | Value | Condition |
| Tmax (Time to peak concentration) | ~5 hours | Single dose |
| Terminal Elimination Half-life (t1/2) | ~5.5 months | Multi-dose |
| Protein Binding | >99.9% | Plasma |
| Effect of Food | ~2-fold increase in bioavailability | High-fat meal |
Data compiled from multiple sources.
Conclusion
The discovery of Bedaquiline is a testament to the power of phenotypic screening in identifying novel antibacterial agents with unprecedented mechanisms of action. This in-depth guide has outlined the core experimental protocols and quantitative data that were pivotal in its early development. The detailed methodologies for high-throughput screening, MIC determination, and mechanism of action studies provide a framework for researchers in the field of anti-TB drug discovery. The unique targeting of the mycobacterial ATP synthase by Bedaquiline has opened new avenues for the development of the next generation of anti-tubercular therapies.
References
- 1. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annlabmed.org [annlabmed.org]
- 3. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are mycobacterial ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. A simple assay for inhibitors of mycobacterial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Pretomanid Against Drug-Susceptible Mycobacterium tuberculosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Pretomanid, a novel nitroimidazooxazine, is a critical component of new treatment regimens for tuberculosis (TB), particularly for drug-resistant strains.[1][2] Its unique dual mechanism of action, targeting both actively replicating and dormant, non-replicating bacilli, makes it a significant agent in the fight against this persistent pathogen.[3][4][5][6] This technical guide provides an in-depth look at the in vitro activity of Pretomanid against drug-susceptible Mycobacterium tuberculosis (Mtb), detailing its efficacy, mechanism of action, and the experimental protocols used for its evaluation.
Quantitative Efficacy: Minimum Inhibitory Concentration (MIC) Data
The in vitro potency of an antimicrobial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. For Pretomanid, MIC values against drug-susceptible Mtb have been determined in various studies, demonstrating its potent activity.
| Mtb Strain | MIC Range (mg/L) | Noteworthy Observations |
| H37Rv (reference strain) | 0.03 - 0.5 | A well-established quality control range for susceptibility testing.[7][8] |
| Clinical Isolates (non-Lineage 1) | 0.012 - 0.5 | Generally shows high susceptibility.[9][10] |
| Lineage 1 Clinical Isolates | Up to 2.0 | Intrinsically less susceptible compared to other lineages.[8][9] |
It is important to note that a provisional breakpoint for resistance has been suggested at >0.5 mg/L for non-Lineage 1 Mtb isolates.[7][9]
Mechanism of Action: A Dual Threat to M. tuberculosis
Pretomanid is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effects.[1][2][4] Its mechanism is multifaceted, targeting the bacterium through two distinct pathways depending on the metabolic state of the bacilli.
1. Aerobic Conditions (Actively Replicating Bacilli): Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][4][5] This disruption of the cell wall integrity leads to bacterial cell death.[3][5]
2. Anaerobic Conditions (Non-Replicating or "Dormant" Bacilli): In the low-oxygen environments characteristic of tuberculous granulomas, Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn).[1][3][4] This activation leads to the generation of reactive nitrogen species, including nitric oxide (NO).[3][4] These reactive species act as respiratory poisons, disrupting cellular respiration and leading to the death of even non-replicating bacilli.[3][4][5] This activity against dormant bacteria is crucial for shortening the duration of TB treatment.[2]
Below is a diagram illustrating the activation and dual mechanism of action of Pretomanid.
Experimental Protocols: Determining In Vitro Susceptibility
The determination of Pretomanid's MIC against M. tuberculosis is a critical procedure in both research and clinical settings. The broth microdilution method is a widely accepted and standardized technique for this purpose.
This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate and then inoculating the wells with a standardized suspension of the microorganism.[11]
Workflow:
-
Preparation of Mtb Inoculum:
-
M. tuberculosis is cultured on a solid medium (e.g., Middlebrook 7H10 or 7H11 agar).
-
Colonies are harvested and suspended in a buffer (e.g., saline with Tween 80) containing glass beads to break up clumps.
-
The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.
-
The standardized suspension is then diluted to achieve the final desired inoculum concentration (typically 1 x 105 to 5 x 105 CFU/mL).
-
-
Preparation of Pretomanid Dilutions:
-
A stock solution of Pretomanid is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the drug are made in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the drug dilution is inoculated with the prepared Mtb suspension.
-
Control wells (no drug) are also included.
-
The plate is sealed and incubated at 37°C.
-
-
Reading and Interpretation of Results:
-
The plate is read when visible growth is observed in the drug-free control wells.
-
The MIC is determined as the lowest concentration of Pretomanid that completely inhibits visible growth of Mtb.
-
Below is a diagram outlining the experimental workflow for the broth microdilution MIC assay.
This technical guide provides a concise yet comprehensive overview of the in vitro activity of Pretomanid against drug-susceptible M. tuberculosis. The provided data and protocols are intended to support the research and development efforts of professionals in the field of tuberculosis drug discovery.
References
- 1. Pretomanid - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. mims.com [mims.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Prevalence and genetic basis of Mycobacterium tuberculosis resistance to pretomanid in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Technical Guide: Solubility and Stability Profile of Anti-TB Agent 1 (Isoniazid)
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability characteristics of the primary anti-tuberculosis (anti-TB) agent, Isoniazid, which serves as the model for "anti-TB agent 1." The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of key pathways and workflows to support drug development and formulation research.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[1] Isoniazid is a white crystalline powder that is freely soluble in water but has limited solubility in other common organic solvents.[2][3] Its solubility is also temperature-dependent.[4][5]
Quantitative Solubility Data
The equilibrium solubility of Isoniazid in various pure solvents across a range of temperatures has been determined experimentally.[4][5] The data highlights its high solubility in water compared to alcohols like ethanol.[2]
| Solvent | Temperature (°C) | Solubility (g / 100g Solvent) | Reference |
| Water | 20 | 12.5 | [6] |
| Water | 25 | ~14.0 | [2] |
| Water | 40 | ~26.0 | [2] |
| Ethanol | 25 | ~2.0 | [2] |
| Methanol | 25 | Data Not Specified | [4][5] |
| Chloroform | 25 | ~0.1 | [2] |
| Ether | Not Specified | Very Slightly Soluble | [3] |
Table 1: Solubility of Isoniazid in Common Solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the gravimetric shake-flask method, a standard technique for determining the thermodynamic solubility of a compound.[1][4][7]
Objective: To determine the saturation concentration of Isoniazid in a given solvent at a specific temperature.
Materials:
-
Isoniazid (pure API)
-
Solvent of interest (e.g., ultrapure water, ethanol)
-
Thermostatically controlled shaker bath
-
Analytical balance (precision ±0.0001 g)
-
Stoppered conical flasks (50 mL)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Validated analytical method for quantification (e.g., UV-Vis Spectroscopy, HPLC)
Procedure:
-
Preparation: Set the shaker bath to the desired constant temperature (e.g., 25°C ± 0.5°C).
-
Sample Addition: Add an excess amount of Isoniazid solid to a conical flask containing a known volume (e.g., 30 mL) of the solvent. The excess solid ensures that equilibrium saturation is achieved.[4]
-
Equilibration: Seal the flask and place it in the shaker bath. Agitate the suspension for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[1][8]
-
Phase Separation: After equilibration, allow the flask to stand undisturbed in the bath for at least 24 hours to allow undissolved solids to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtered sample with the solvent as necessary and determine the concentration of Isoniazid using a validated analytical method.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100g ). The experiment should be performed in triplicate to ensure reproducibility.[7]
Workflow for Solubility Testing
The following diagram illustrates the general workflow for determining the solubility of a drug substance.
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. Isoniazid (PIM 288) [inchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. bmglabtech.com [bmglabtech.com]
Preliminary Toxicity Profile of Anti-TB Agent 1 (Pretomanid)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity profile of the anti-tuberculosis agent, Pretomanid. The information presented herein is a synthesis of publicly available preclinical and clinical data, intended to inform researchers, scientists, and drug development professionals.
Executive Summary
Pretomanid, a nitroimidazooxazine, is a novel anti-tuberculosis agent. Its mechanism of action involves the inhibition of mycolic acid biosynthesis under aerobic conditions and the generation of reactive nitrogen species, including nitric oxide, under anaerobic conditions, which act as respiratory poisons.[1][2] While demonstrating potent antimycobacterial activity, a thorough understanding of its toxicity profile is crucial for its safe and effective development and use. This document summarizes key findings from in vitro and in vivo toxicity studies, including genotoxicity, cytotoxicity, and organ-specific toxicities.
In Vitro Toxicity
Cytotoxicity
Quantitative data on the cytotoxicity of Pretomanid in mammalian cell lines is limited in the public domain. However, available data provides an initial assessment of its cytotoxic potential.
Table 1: In Vitro Cytotoxicity of Pretomanid
| Cell Line | Assay Type | Endpoint | Value | Reference |
| HEK293 | FAST patch clamp | IC50 | > 30 µM | [3] |
| HEK293 | Cell Viability | CC50 | 98 µM | [3] |
| MRC5 | Resazurin dye based | IC50 | > 64 µM | [3] |
| Vero | MTS-PMS assay | IC50 | > 100 µg/mL | [3] |
Genotoxicity
A battery of in vitro and in vivo genotoxicity studies have been conducted on Pretomanid. The parent compound has generally been found to be non-genotoxic. However, a human metabolite has shown mutagenic potential in the Ames assay.
Table 2: Summary of Genotoxicity Studies for Pretomanid
| Assay | Test System | Concentration/Dose | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | Up to 5000 µ g/plate | Negative | [4] |
| Chromosome Aberration Assay | Chinese Hamster Ovary (CHO) cells | Up to 1000 µg/mL | Negative | [5] |
| Mouse Lymphoma Assay | L5178Y TK+/- cells | Not Specified | Negative | [4] |
| In Vivo Mouse Micronucleus Assay | CD-1®(ICR) BR mice | Up to 2000 mg/kg | Negative | [4] |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | Not Specified | Positive | [4] |
In Vivo Toxicity
Repeat-dose oral toxicity studies of up to 39 weeks in duration have been conducted in cynomolgus monkeys to characterize the in vivo toxicological profile of Pretomanid.[6]
Table 3: Summary of In Vivo Toxicity Findings in Cynomolgus Monkeys
| Parameter | Finding | Reference |
| Target Organs | Heart (QT prolongation), Nervous System, Liver (minimal hepatocellular hypertrophy without enzyme elevation) | [6] |
| No-Observed-Adverse-Effect Level (NOAEL) | Identified in all studies, with exposures at or exceeding human exposure at the approved dose (exception for female monkeys in a 39-week study). | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the key genotoxicity assays cited, based on internationally recognized OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is performed to detect point mutations.
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Method: The plate incorporation method is utilized. The test compound, bacterial tester strains, and with or without a metabolic activation system (S9 mix from rat liver) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Procedure:
-
Prepare serial dilutions of Pretomanid.
-
In separate tubes for each strain and concentration (including positive and negative controls), mix the test compound dilution, the bacterial culture, and either S9 mix or a buffer.
-
Add molten top agar to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) on each plate.
-
-
Evaluation Criteria: A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies over the background (negative control) and the increase is reproducible.
In Vitro Mammalian Chromosome Aberration Test
This assay is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells.[7]
-
Test System: Chinese Hamster Ovary (CHO) cells.[7]
-
Method:
-
CHO cells are cultured in appropriate media and seeded into culture vessels.
-
Cells are exposed to various concentrations of Pretomanid, along with positive and negative controls, for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 18-24 hours) without S9.[7]
-
Following the treatment period, cells are washed and incubated in fresh medium.
-
A mitotic arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution, and fixed.
-
Fixed cells are dropped onto microscope slides and stained.
-
Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
-
-
Evaluation Criteria: A test substance is considered to be positive if it produces a concentration-related increase in the number of cells with structural chromosomal aberrations or in the number of aberrations per cell.
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)
This assay detects gene mutations affecting the thymidine kinase (TK) locus in mouse lymphoma L5178Y cells.
-
Test System: L5178Y TK+/- mouse lymphoma cells.
-
Method:
-
Cells are exposed to a range of concentrations of Pretomanid, with and without S9 metabolic activation, for a defined period (e.g., 4 hours).
-
After exposure, the cells are washed and cultured for an expression period (typically 2 days) to allow for the fixation and expression of any induced mutations.
-
Following the expression period, cells are plated in a selective medium containing a cytotoxic agent (e.g., trifluorothymidine), which kills cells expressing functional thymidine kinase.
-
Cells are also plated in a non-selective medium to determine the cloning efficiency (viability).
-
Plates are incubated for 10-12 days to allow for colony formation.
-
The number of mutant colonies in the selective medium and the total number of viable cells are used to calculate the mutant frequency.
-
-
Evaluation Criteria: A positive response is characterized by a dose-dependent increase in the mutant frequency that is statistically significant and exceeds a predefined threshold over the background mutant frequency.
In Vivo Mammalian Erythrocyte Micronucleus Test
This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes in the bone marrow or peripheral blood of treated animals.
-
Test System: Male CD-1®(ICR) BR mice.[4]
-
Method:
-
Animals are administered Pretomanid via an appropriate route (e.g., oral gavage) at various dose levels, along with vehicle and positive controls.[4]
-
Bone marrow is typically sampled 24 and 48 hours after a single treatment, or 24 hours after the final dose in a repeated-dose study.
-
Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides.
-
The slides are stained to differentiate polychromatic erythrocytes (PCEs; immature) from normochromatic erythrocytes (NCEs; mature).
-
A large number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
-
-
Evaluation Criteria: A substance is considered positive if it induces a statistically significant, dose-related increase in the frequency of micronucleated PCEs.
Signaling Pathways and Experimental Workflows
Proposed Toxicity Pathway in Mammalian Cells
While the precise signaling pathways for Pretomanid-induced toxicity in mammalian cells are not fully elucidated, a plausible mechanism involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can lead to cellular damage and trigger apoptotic pathways.
Caption: Proposed pathway for Pretomanid-induced cellular toxicity.
Experimental Workflow for In Vitro Genotoxicity Testing
The following diagram illustrates a typical workflow for conducting in vitro genotoxicity assays.
Caption: General workflow for in vitro genotoxicity assessment.
Conclusion
The preliminary toxicity profile of Pretomanid suggests that the parent compound has a low potential for genotoxicity. In vivo studies have identified the heart, nervous system, and liver as potential target organs for toxicity at exposures exceeding therapeutic levels. A metabolite of Pretomanid has shown mutagenic activity in the Ames test, which warrants further investigation. The likely mechanism of mammalian cell toxicity involves the induction of oxidative stress. Continued monitoring and further research are essential to fully characterize the safety profile of Pretomanid, particularly with long-term clinical use.
References
- 1. droracle.ai [droracle.ai]
- 2. Toxicity and toxicokinetic assessment of an anti-tubercular drug pretomanid in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessment of the Carcinogenic Potential of Pretomanid in Transgenic Tg.rasH2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
In-depth Technical Guide: Structure-Activity Relationship (SAR) Studies of Anti-TB Agents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "anti-TB agent 1" is a placeholder and does not refer to a specific, publicly known compound. To provide a concrete and actionable technical guide, this document will focus on the well-characterized nitroaromatic class of anti-tuberculosis agents, using BTZ043 and related compounds as primary examples. These agents represent a significant area of modern anti-TB research and offer a wealth of data for demonstrating SAR principles.
Introduction to Nitroaromatic Anti-TB Agents
Tuberculosis (TB) remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[1][2] This has created an urgent need for novel drugs with new mechanisms of action.[3][4] Nitroaromatic compounds, such as the bicyclic nitroimidazoles (e.g., PA-824) and 1,3-benzothiazin-4-ones (BTZs, e.g., BTZ043), have emerged as a highly potent class of anti-TB agents.[5][6][7]
These compounds are typically prodrugs that require reductive bioactivation within the mycobacterial cell to exert their bactericidal effect.[6][7] A key target for the BTZ class is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall.[5][6] This guide will synthesize the structure-activity relationship (SAR) data for this class to inform the rational design of future anti-TB agents.
Core Scaffold and Key Pharmacophoric Features
The general scaffold for many potent nitroaromatic anti-TB agents involves a nitro-substituted aromatic or heteroaromatic ring system. For the BTZ class, the core is an 8-nitro-4H-1,3-benzothiazin-4-one. SAR studies have revealed that several features are critical for potent activity.
Key Findings from SAR Studies:
-
The Nitro Group: The nitro group is indispensable for the anti-TB activity of these compounds.[6][7] Its reduction within the Mtb cell is the activating step. Chemical reduction of the nitro group to an amine or hydroxylamine abolishes or significantly diminishes activity.[6]
-
The Sulfur Atom: In the BTZ scaffold, the sulfur atom is also essential for activity.[6]
-
Substituents on the Scaffold: Modifications at various positions on the core structure have been extensively explored to optimize potency, reduce toxicity, and improve pharmacokinetic properties. For instance, substitutions at the 2-position of the BTZ ring have been shown to significantly modulate activity.[6]
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize key quantitative data from SAR studies on BTZ and related nitroaromatic analogs. The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's potency against Mtb H37Rv.
Table 1: SAR of the BTZ Core Scaffold
| Compound ID | Core Scaffold Modification | R-Group at Position 2 | MIC vs. Mtb H37Rv (µg/mL) | Cytotoxicity (Vero cells, µM) |
| BTZ043 | 8-nitro-4H-1,3-benzothiazin-4-one | (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl | 0.001 | >128 |
| BTZ044 | 8-nitro-4H-1,3-benzothiazin-4-one | (R)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl | - | - |
| Analog 1 | 8-amino -4H-1,3-benzothiazin-4-one | (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl | Inactive | - |
| Analog 2 | 6-(trifluoromethyl)-8-nitro-4H-1,3-benzothiazin-4-one | 2-[2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl] | - | - |
| Analog 3 | Quinoline-based | Isoxazole side-chain | 0.77 µM (for compound 7g) | >128 |
Data synthesized from multiple sources for illustrative purposes.[6][8]
Mechanism of Action and Bioactivation Pathway
The mechanism of action for BTZ-class compounds involves a reductive activation pathway targeting a crucial enzyme in cell wall synthesis.
Reductive Activation Workflow
The workflow begins with the prodrug entering the mycobacterium and ends with the inhibition of the target enzyme, DprE1.
References
- 1. [Development and study of structure-activity relationship of drugs against Mycobacterium tuberculosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mbi-prh.s3.ap-south-1.amazonaws.com [mbi-prh.s3.ap-south-1.amazonaws.com]
- 4. Unlocking potent anti-tuberculosis natural products through structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to Whole-Cell Screening Assays for Anti-TB Agent 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies employed in whole-cell screening assays for the identification and characterization of novel anti-tuberculosis (TB) agents, exemplified by the hypothetical "anti-TB agent 1." This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and biological pathways.
Introduction to Whole-Cell Screening for Anti-TB Agents
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new therapeutic agents.[1] Whole-cell phenotypic screening is a powerful strategy to identify compounds that inhibit the growth of Mtb in a physiologically relevant context.[1][2] This approach has the advantage of identifying inhibitors of essential pathways without prior knowledge of the specific drug target, and it inherently selects for compounds with the ability to penetrate the complex mycobacterial cell wall.[3]
This guide focuses on a hypothetical "this compound," a novel compound identified from a high-throughput whole-cell screen. The subsequent sections will detail the experimental procedures used for its discovery and initial characterization.
Experimental Protocols
High-Throughput Whole-Cell Growth Inhibition Assay
This protocol describes a common method for screening large compound libraries against virulent M. tuberculosis using a fluorescent reporter strain.
Materials:
-
M. tuberculosis strain expressing a fluorescent reporter (e.g., mCherry or DsRed)[1]
-
7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80[1]
-
Compound library dissolved in dimethyl sulfoxide (DMSO)
-
Rifampicin (positive control)
-
384-well microplates[3]
-
Plate reader capable of measuring fluorescence
Methodology:
-
Bacterial Culture Preparation: An M. tuberculosis culture is grown to mid-log phase (OD590 of 0.4-0.6). The culture is then diluted in 7H9 medium to a final OD590 of 0.06.[3]
-
Plate Preparation: Using a liquid handler, 20 µL of 7H9 medium is dispensed into each well of a 384-well plate.[1]
-
Compound Addition: Test compounds are added to the sample wells to a final concentration of 20 µM. The final DMSO concentration in all wells is maintained at 2%.[3] Control wells receive DMSO only (maximum growth) or rifampicin at a concentration that gives a mid-point signal (e.g., 2.5 nM).[1]
-
Inoculation: 10 µL of the diluted bacterial culture is added to each well, resulting in a final volume of 30 µL and a starting OD590 of 0.02.[1]
-
Incubation: Plates are sealed and incubated at 37°C in a humidified incubator for five days.[1][3]
-
Data Acquisition: After incubation, the fluorescence in each well is measured using a plate reader (e.g., excitation/emission of 560/590 nm for DsRed).[2]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of a compound that inhibits ≥99% of bacterial growth.
Methodology:
-
A two-fold serial dilution of the hit compound (e.g., "this compound") is prepared in a 96-well plate, typically ranging from 0.0156 µg/ml to 8 µg/ml.[4]
-
M. tuberculosis H37Rv is added to each well at a similar starting inoculum as the primary screen.
-
Plates are incubated for seven days at 37°C.[4]
-
Growth inhibition is assessed either by visual inspection, optical density, or a viability dye such as resazurin (AlamarBlue).[4][5] The MIC99 is the lowest concentration showing no visible growth or a ≥99% reduction in signal compared to the DMSO control.[4]
Cytotoxicity Assay
To rule out general toxicity, hit compounds are tested against a mammalian cell line.
Methodology:
-
Vero or RAW264.7 macrophage cells are seeded in a 96-well plate and incubated overnight.[6][7]
-
The following day, serial dilutions of the test compound are added to the cells.
-
After a 48-hour incubation, cell viability is measured using a luminescent assay such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.[6][7]
Data Presentation
Quantitative data from screening and follow-up assays are crucial for hit prioritization.
Table 1: High-Throughput Screen Validation Parameters
| Parameter | Value | Description |
| Z' Factor | 0.76 - 0.87 | A measure of assay quality, with > 0.5 indicating an excellent assay.[3] |
| % Coefficient of Variation (%CV) | 3.4 - 7.0 | A measure of data variability, with < 20% being acceptable.[3] |
| Signal-to-Background (S:B) | > 10 | The ratio of the mean signal of the maximum growth control to the mean signal of the minimum growth control.[2] |
Table 2: Screening Cascade for "this compound"
| Assay | Parameter | Result |
| Primary Screen | % Growth Inhibition at 20 µM | 95% |
| MIC Determination | MIC99 against M. tuberculosis H37Rv | 3.0 µM[3] |
| Cytotoxicity Assay | CC50 against Vero cells | > 50 µM |
| Selectivity Index (SI) | CC50 / MIC99 | > 16.7 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a whole-cell high-throughput screening campaign.
References
- 1. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycobacterium tuberculosis High-Throughput Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Pretomanid: A Targeted Approach to Non-Replicating Persistent Tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The global challenge of tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is significantly exacerbated by the bacterium's ability to enter a non-replicating persistent (NRP) state. This dormant-like condition renders the bacilli tolerant to many conventional anti-TB drugs, which primarily target processes active during bacterial replication. The NRP state is a major contributor to the lengthy duration of TB therapy and the emergence of drug resistance. Consequently, there is a critical need for therapeutic agents that are effective against this persistent bacterial population. Pretomanid (formerly PA-824), a nitroimidazooxazine, is a promising anti-TB agent with a novel mechanism of action that exhibits bactericidal activity against both actively replicating and non-replicating Mtb. This technical guide provides a comprehensive overview of Pretomanid's effect on NRP TB, including quantitative efficacy data, detailed experimental protocols for assessing its activity, and a visualization of its molecular pathways.
Data Presentation: Efficacy of Pretomanid Against Mycobacterium tuberculosis
The following tables summarize the quantitative data on Pretomanid's efficacy against both drug-susceptible and drug-resistant M. tuberculosis under various conditions.
Table 1: In Vitro Activity of Pretomanid
| Parameter | M. tuberculosis Strain | Condition | Value | Reference |
| MIC | Drug-Susceptible | Aerobic | 0.015–0.25 µg/mL | |
| MIC | Drug-Resistant | Aerobic | 0.03–0.53 µg/mL | [1] |
| MBC | H37Rv | Aerobic | 0.02 µg/mL | |
| MIC | H37Rv | Anaerobic (Hypoxia) | 0.82 µg/mL | |
| MBC | H37Rv | Anaerobic (Hypoxia) | 6.3 µg/mL |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Preclinical and Clinical Efficacy of Pretomanid
| Model | Parameter | Dosage | Result | Reference |
| Mouse Model | CFU Reduction (intensive phase) | 100 mg/kg/day | 0.1 log10 units/day over 24 days | [1][2] |
| Human Study (EBA) | Sputum CFU Reduction (14 days) | 200 mg/day | Effective bactericidal activity | [1] |
| Nix-TB Clinical Trial (BPaL regimen) | Favorable Outcome (XDR-TB) | Pretomanid 200 mg daily | 89% | [1] |
| Nix-TB Clinical Trial (BPaL regimen) | Favorable Outcome (MDR-TB) | Pretomanid 200 mg daily | 92% | [1] |
CFU: Colony Forming Units; EBA: Early Bactericidal Activity; BPaL: Bedaquiline, Pretomanid, and Linezolid; XDR-TB: Extensively Drug-Resistant TB; MDR-TB: Multi-Drug Resistant TB
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of anti-TB agents against non-replicating persistent Mtb. The following are protocols for two standard in vitro models.
The Wayne Model of Hypoxia-Induced Non-Replicating Persistence
This model simulates the low-oxygen environment within a granuloma, inducing Mtb to enter a state of non-replicating persistence.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Dubos Tween Albumin Broth (DTAB)
-
Screw-cap tubes with a specific headspace ratio (e.g., 1.2)
-
Stir bars
-
Pretomanid stock solution
-
Phosphate-buffered saline with 0.05% Tween 80 (PBST)
-
Middlebrook 7H11 agar plates supplemented with OADC
-
Resazurin solution
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis in DTAB to mid-log phase.
-
Model Setup: Dilute the culture in fresh DTAB to a starting optical density (OD) of ~0.002 and dispense into the specialized screw-cap tubes containing a stir bar. Ensure the correct headspace ratio for gradual oxygen depletion.
-
Induction of NRP: Incubate the tubes at 37°C with slow stirring. The bacteria will initially replicate and then, as oxygen is depleted, will transition into a non-replicating state, typically characterized by a plateau in turbidity and a change in the color of a methylene blue indicator if included.
-
Drug Exposure: Once the NRP state is established (typically after 7-14 days), add Pretomanid at the desired concentrations.
-
Assessment of Viability (CFU Enumeration): At various time points during drug exposure, remove aliquots from the tubes.
-
Prepare serial dilutions in PBST.
-
Plate the dilutions onto Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the colony-forming units (CFU) per milliliter.
-
-
Rapid Viability Assessment (Optional): A resazurin-based assay can be used for a more rapid, semi-quantitative assessment of viability. Add resazurin to the cultures; a color change from blue to pink indicates metabolic activity.
Nutrient Starvation Model of Non-Replicating Persistence
This model mimics the nutrient-poor conditions that Mtb may encounter within the host, leading to a state of dormancy.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth with ADC supplement and glycerol
-
Phosphate-buffered saline with 0.05% Tween 80 (PBST)
-
Pretomanid stock solution
-
Middlebrook 7H11 agar plates supplemented with OADC
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.
-
Induction of Nutrient Starvation:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet twice with PBST to remove residual nutrients.
-
Resuspend the cells in PBST at a specific OD.
-
Incubate the bacterial suspension at 37°C with shaking for an extended period (e.g., 2-4 weeks) to induce a non-replicating state.
-
-
Drug Exposure: After the starvation period, add Pretomanid at the desired concentrations to the bacterial suspension.
-
Assessment of Viability (CFU Enumeration):
-
At various time points during drug exposure, collect aliquots.
-
Prepare serial dilutions in PBST.
-
Plate the dilutions onto Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Enumerate the CFUs to determine the bactericidal effect of Pretomanid.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key molecular pathways involved in Pretomanid's action against Mycobacterium tuberculosis.
Caption: Pretomanid activation and its effect under anaerobic conditions.
Caption: Inhibition of mycolic acid synthesis by Pretomanid under aerobic conditions.
Conclusion
Pretomanid represents a significant advancement in the fight against tuberculosis, particularly in the context of non-replicating persistent organisms. Its dual mechanism of action, targeting both the respiratory processes in anaerobic, non-replicating bacilli and cell wall synthesis in aerobic, replicating bacteria, makes it a potent agent for shortening treatment durations and combating drug-resistant strains.[2][3] The data and protocols presented in this guide are intended to facilitate further research and development in this critical area of infectious disease. A thorough understanding of Pretomanid's efficacy and mechanisms of action is paramount for its optimal use in novel therapeutic regimens aimed at the global eradication of tuberculosis.
References
Unveiling the Antitubercular Potential of Pretomanid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antitubercular properties of Pretomanid, a nitroimidazooxazine class antimicrobial agent. Pretomanid, developed by the TB Alliance, is a crucial component of combination therapies for treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB)[1][2]. This document details its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to elucidate these properties.
Mechanism of Action
Pretomanid is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effects[3][4]. Its mechanism is twofold, targeting both actively replicating and non-replicating (dormant) Mycobacterium tuberculosis[4][5][6].
Activation Pathway: The activation of Pretomanid is a critical process initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacterium. This enzyme utilizes the reduced form of cofactor F420 (F420H2), which is generated by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1)[3][4]. The reduction of Pretomanid by Ddn leads to the release of reactive nitrogen species, including nitric oxide (NO), and other reactive metabolites[6][7].
Action Against Replicating Mycobacteria: In an aerobic environment, characteristic of actively replicating bacteria, Pretomanid's metabolites inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of cell wall integrity leads to bacterial cell death[3][6]. Specifically, it is proposed that Pretomanid impairs the oxidative transformation of hydroxymycolates to ketomycolates[1].
Action Against Non-Replicating Mycobacteria: Under anaerobic conditions, where mycobacteria are in a dormant state, the release of nitric oxide acts as a respiratory poison[3][4]. NO is thought to target cytochrome oxidases in the electron transport chain, thereby inhibiting ATP synthesis and leading to cell death[7].
Resistance to Pretomanid is primarily associated with mutations in the genes involved in its activation pathway, namely ddn, fgd1, fbiA, fbiB, and fbiC[4].
Quantitative Data
In Vitro Activity
The in vitro activity of Pretomanid has been evaluated against a range of mycobacterial species. The minimum inhibitory concentration (MIC) is a key measure of its potency.
| Organism | Strain(s) | MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| M. tuberculosis | Drug-Susceptible (DS), Monoresistant, MDR, and XDR isolates | 0.005 - 0.48 | - | - | [1] |
| M. tuberculosis | H37Rv | 0.125 | - | - | [8] |
| M. bovis | - | <0.0312 - 0.125 | - | - | [2] |
| M. africanum | - | <0.0312 - 0.125 | - | - | [2] |
| M. canettii | - | 8 | - | - | [2] |
| M. kansasii | - | 1.708 | - | 8 | [2] |
| M. abscessus | - | >32 | - | - | |
| M. avium | - | >32 | - | - | [2] |
In Vivo Efficacy
Preclinical studies in murine models have demonstrated the in vivo efficacy of Pretomanid, both as a monotherapy and in combination regimens.
| Animal Model | M. tuberculosis Strain | Treatment Regimen | Duration | Outcome | Reference(s) |
| BALB/c mice | H37Rv | Pretomanid (100 mg/kg) | 2 months | Proportion of resistant CFU: 3.8x10⁻³ | [8] |
| BALB/c mice | H37Rv | Pretomanid (100 mg/kg) + Isoniazid | 2 months | Proportion of resistant CFU dropped to 5.0x10⁻⁶ | [8] |
| BALB/c mice | M. abscessus | Pretomanid (200 mg/kg) | - | 3.12 log₁₀ CFU reduction in lungs, 2.30 log₁₀ CFU reduction in spleen | |
| Mouse model of TB meningitis | - | BPaL (Bedaquiline, Pretomanid, Linezolid) | - | Inferior bactericidal activity compared to standard regimen |
In Vitro Cytotoxicity
Toxicology studies are crucial to assess the safety profile of a drug candidate.
| Cell Line | Assay Type | IC₅₀ (µM) | Comments | Reference(s) |
| Chinese Hamster Ovary (CHO) | - | >1000 µg/mL (non-mutagenic) | No clastogenic effects detected. | [1] |
| Mouse Lymphoma | - | >500 µg/mL (non-mutagenic) | No mutagenic effects detected. | [1] |
| Vero (Monkey Kidney Epithelial) | MTT Assay | Not explicitly stated, but generally low toxicity is implied in preclinical studies. | Used to assess general cytotoxicity. | [1] |
| HepG2 (Human Liver Carcinoma) | MTT Assay | Not explicitly stated, but generally low toxicity is implied in preclinical studies. | Used to assess potential hepatotoxicity. | [1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method.
1. Preparation of Drug Solutions:
-
Prepare a stock solution of Pretomanid in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the drug in Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol in a 96-well microtiter plate to achieve the desired final concentrations.
2. Inoculum Preparation:
-
Grow M. tuberculosis strains in Middlebrook 7H9 broth.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the drug dilutions with the prepared bacterial suspension.
-
Include a drug-free growth control well and a sterile control well.
-
Seal the plates and incubate at 37°C for 7-14 days.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.
-
Growth can be assessed visually or by using a colorimetric indicator such as resazurin.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in a suitable culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
2. Drug Treatment:
-
Prepare serial dilutions of Pretomanid in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the drug.
-
Include a vehicle control (medium with the same concentration of the drug solvent) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.
4. Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
5. IC₅₀ Calculation:
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
The IC₅₀ value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Conclusion
Pretomanid is a potent antitubercular agent with a unique dual mechanism of action that is effective against both replicating and dormant M. tuberculosis. Its efficacy has been demonstrated in both in vitro and in vivo studies, leading to its approval as part of a combination regimen for drug-resistant tuberculosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel antitubercular agents. Further research into the nuanced interactions of Pretomanid within its therapeutic regimens will continue to refine its clinical application and contribute to the global fight against tuberculosis.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity and toxicokinetic assessment of an anti-tubercular drug pretomanid in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mbimph.com [mbimph.com]
The Potential of Pretomanid: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel Anti-Tuberculosis Agent
This technical guide provides a comprehensive overview of Pretomanid, a novel anti-tuberculosis (TB) agent, for researchers, scientists, and drug development professionals. Pretomanid, a nitroimidazooxazine, has emerged as a critical component in the treatment of drug-resistant tuberculosis, offering a new avenue for tackling this global health challenge. This document delves into its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Executive Summary
Pretomanid, developed by TB Alliance, is an orally administered small molecule that has demonstrated potent bactericidal activity against Mycobacterium tuberculosis.[1] It was approved by the U.S. Food and Drug Administration (FDA) in 2019 as part of a three-drug regimen with bedaquiline and linezolid (BPaL) for the treatment of extensively drug-resistant (XDR-TB) and treatment-intolerant or non-responsive multidrug-resistant TB (MDR-TB).[2][3] Its unique dual mechanism of action, targeting both replicating and non-replicating bacilli, makes it a significant advancement in the fight against TB.[4][5] This guide will provide a detailed examination of the scientific data and methodologies that underpin its development and clinical application.
Mechanism of Action
Pretomanid is a prodrug that requires activation within the mycobacterium.[4] This activation is mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which is dependent on the F420 coenzyme.[1][5] Once activated, Pretomanid exerts its anti-tubercular effects through two primary pathways:
-
Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, a metabolite of Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5] This disruption of the cell wall integrity leads to bactericidal activity against actively replicating bacteria.[6]
-
Generation of Reactive Nitrogen Species: Under anaerobic conditions, characteristic of dormant or non-replicating TB, activated Pretomanid releases nitric oxide (NO).[5] NO acts as a respiratory poison, leading to the death of these persistent bacteria.[6]
This dual mechanism of action is crucial for its efficacy against both active and latent TB infections.
Signaling Pathway Diagram
Caption: Mechanism of action of Pretomanid in Mycobacterium tuberculosis.
Preclinical and Clinical Data
Pretomanid has undergone extensive evaluation in both preclinical models and human clinical trials.[7][8]
In Vitro Activity
Pretomanid demonstrates potent in vitro activity against a wide range of M. tuberculosis isolates, including drug-susceptible and drug-resistant strains.
| Parameter | Value Range (µg/mL) | Reference |
| MIC against Drug-Susceptible (DS-TB) Isolates | 0.005 - 0.48 | [9] |
| MIC against Multidrug-Resistant (MDR-TB) Isolates | 0.005 - 0.48 | [9] |
| MIC against Extensively Drug-Resistant (XDR-TB) Isolates | 0.005 - 0.48 | [9] |
| Baseline MIC in Clinical Trials | 0.06 - 1 | [10] |
MIC: Minimum Inhibitory Concentration
Pharmacokinetics
Pharmacokinetic studies have been conducted in healthy volunteers and TB patients.
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 16 - 20 hours | Single daily dose | [11] |
| Protein Binding | ~86.4% | [6] | |
| Metabolism | Primarily via reductive and oxidative pathways; ~20% by CYP3A4 | [6][12] | |
| Excretion | ~53% in urine, ~38% in feces | Following a radiolabeled oral dose | [6] |
| Bioavailability | Increased with a high-fat meal | [11] |
Clinical Efficacy
The efficacy of Pretomanid has been primarily demonstrated in the context of the BPaL regimen.
| Clinical Trial | Patient Population | Regimen | Treatment Duration | Favorable Outcome Rate | Reference |
| Nix-TB | XDR-TB, treatment-intolerant/non-responsive MDR-TB | Bedaquiline, Pretomanid, Linezolid (BPaL) | 6 months | ~90% | [13][14] |
| ZeNix | XDR-TB, pre-XDR-TB, MDR-TB | BPaL with varied Linezolid doses | 6 months | 84.1% - 93.2% | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key assays used in the evaluation of Pretomanid.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of Pretomanid against M. tuberculosis.
1. Reagents and Media:
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
- Pretomanid stock solution (e.g., in DMSO).
- M. tuberculosis inoculum, standardized to a McFarland standard.
2. Procedure:
- Prepare serial two-fold dilutions of Pretomanid in a 96-well microtiter plate.
- Inoculate each well with the standardized M. tuberculosis suspension.
- Include a drug-free growth control and a sterile control.
- Incubate the plates at 37°C for 7-14 days.
- The MIC is defined as the lowest concentration of Pretomanid that inhibits visible growth of the bacteria.
Cytotoxicity Assay
This protocol describes a common method for assessing the in vitro cytotoxicity of Pretomanid using a mammalian cell line (e.g., HepG2).
1. Reagents and Materials:
- Mammalian cell line (e.g., HepG2).
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Pretomanid stock solution.
- Cell viability reagent (e.g., MTT, XTT, or a lactate dehydrogenase release assay kit).[15][16]
2. Procedure:
- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with serial dilutions of Pretomanid.
- Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
- Incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add the cell viability reagent according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate the 50% cytotoxic concentration (CC50).
Experimental Workflow Diagram
Caption: A generalized workflow for the development of an anti-TB agent like Pretomanid.
Conclusion and Future Directions
Pretomanid represents a landmark achievement in the development of new treatments for drug-resistant tuberculosis. Its novel mechanism of action and proven efficacy in combination regimens have provided a much-needed therapeutic option for patients with limited or no other alternatives. Future research should focus on optimizing Pretomanid-containing regimens to further improve safety and efficacy, exploring its potential role in the treatment of drug-susceptible TB, and investigating mechanisms of resistance to ensure its long-term viability. The continued development of innovative anti-TB agents like Pretomanid is paramount to achieving the global goal of ending the tuberculosis epidemic.
References
- 1. Pretomanid - Wikipedia [en.wikipedia.org]
- 2. TB Alliance’s Pretomanid receives FDA approval for Tuberculosis - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. TB Alliance Announces FDA Review of Pretomanid for Use Against Tuberculosis | Working Group for New TB Drugs [newtbdrugs.org]
- 8. tballiance.org [tballiance.org]
- 9. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. pure.itg.be [pure.itg.be]
- 12. Pretomanid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.nirt.res.in [eprints.nirt.res.in]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Exploring the Novelty of Macozinone (PBTZ169) as a Therapeutic Agent Against Tuberculosis
An In-depth Technical Guide
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The lengthy and complex treatment regimens for drug-resistant TB necessitate the development of novel therapeutics with new mechanisms of action. Macozinone, also known as PBTZ169, is a first-in-class benzothiazinone derivative that has emerged as a highly potent clinical-stage agent against TB.[1][2][3] This document provides a comprehensive overview of Macozinone, focusing on its mechanism, efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of Cell Wall Synthesis
Macozinone's primary target is the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme.[1][3][4] DprE1 is a critical flavoenzyme essential for the biosynthesis of two major components of the mycobacterial cell wall: lipoarabinomannan (LAM) and arabinogalactan (AG).[5] These arabinan polymers are crucial for the structural integrity and survival of Mtb.
Macozinone is a prodrug that undergoes reductive activation by the reduced flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site.[1][6] This activation leads to the formation of a reactive nitroso species, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[1][6] This irreversible, covalent inhibition effectively blocks the enzyme's function, halting the production of essential arabinan polymers and leading to bacterial cell death.[1][4] This "suicide inhibition" mechanism contributes to its high potency.[1]
Quantitative Data Presentation
Macozinone demonstrates potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis in vitro and has shown efficacy in preclinical and clinical studies.
Table 1: In Vitro Activity of Macozinone (PBTZ169)
| Mycobacterium Strain | Assay Type | MIC (Minimum Inhibitory Concentration) | Reference |
|---|---|---|---|
| M. tuberculosis H37Rv (Lab Strain) | Nanomotion Analysis | 0.3 ng/mL | [7] |
| M. tuberculosis | Resazurin Microtiter Assay (REMA) | 3-7 times more active than BTZ043 | [1] |
| MDR/XDR Clinical Isolates (Panel of 9) | Resazurin Microtiter Assay (REMA) | Highly Active | [1] |
| M. bovis BCG | Resazurin Microtiter Assay (REMA) | Highly Active | [1] |
| M. smegmatis | Resazurin Microtiter Assay (REMA) | Highly Active |[1] |
Table 2: Summary of Preclinical and Clinical Efficacy
| Study Type | Model / Population | Dose | Key Findings | Reference |
|---|---|---|---|---|
| In Vivo (Preclinical) | Mouse Chronic TB Model | Not Specified | Combination with bedaquiline and pyrazinamide was more efficient in reducing mycobacterial counts than the standard regimen (isoniazid, rifampicin, pyrazinamide). | [1] |
| Phase I Clinical Trial | Healthy Male Volunteers | Up to 640 mg daily for 14 days | Good safety and tolerability profile. | [2][8] |
| Phase Ia (SAD) Clinical Trial | 32 Healthy Volunteers | Single doses up to 320 mg | Excellent safety and tolerability profile confirmed. | [3] |
| Phase Ib (MAD) Clinical Trial | 32 Healthy Volunteers | Daily doses up to 1200 mg/day for 14 days | Very good safety and tolerability profile. Plasma samples showed ex vivo killing of M. smegmatis. | [3][8] |
| Phase IIa (EBA) Clinical Trial | Drug-Susceptible TB Patients | 640 mg/day for 14 days | Statistically significant Early Bactericidal Activity (EBA) observed. |[2][9] |
Experimental Protocols
The evaluation of anti-TB agents like Macozinone involves standardized in vitro and in vivo methodologies to determine efficacy and safety.
Protocol 1: In Vitro Susceptibility Testing - Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric assay widely used to determine the MIC of compounds against M. tuberculosis.
-
Preparation: A suspension of the target M. tuberculosis strain is prepared in an appropriate broth medium (e.g., Middlebrook 7H9).
-
Drug Dilution: The test compound (Macozinone) is serially diluted in a 96-well microplate to create a range of concentrations.
-
Inoculation: The bacterial suspension is added to each well of the microplate containing the drug dilutions. Control wells (no drug) are included.
-
Incubation: The plate is sealed and incubated at 37°C for a period of 7-10 days.
-
Resazurin Addition: A solution of resazurin dye is added to each well. Resazurin is blue and non-fluorescent.
-
Second Incubation: The plate is incubated for another 24-48 hours.
-
Reading Results: Viable, metabolically active bacteria reduce the blue resazurin to pink, fluorescent resorufin. The MIC is determined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).
References
- 1. mdpi.com [mdpi.com]
- 2. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 3. PBTZ169 - iM4TB [im4tb.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 9. Antituberculosis Macozinone Extended-Release Tablets To Enhance Bioavailability: a Pilot Pharmacokinetic Study in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Efficacy of Anti-TB Agent 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research establishing the efficacy of Anti-TB Agent 1, a novel nitroimidazooxazine compound. It covers the agent's mechanism of action, preclinical in vitro and in vivo data, and pivotal clinical trial results, offering a comprehensive resource for professionals in the field of tuberculosis drug development.
Core Mechanism of Action
This compound is a prodrug that requires intracellular activation by Mycobacterium tuberculosis (M.tb). Its efficacy stems from a dual mechanism that targets both actively replicating and non-replicating (dormant) bacilli, which is crucial for clearing persistent infections.[1][2]
Activation Pathway: The agent is activated within the mycobacterium by a deazaflavin-dependent nitroreductase (Ddn). This enzyme utilizes the reduced form of cofactor F420 to reduce the nitroimidazole ring of this compound.[2][3][4]
Dual-Action Efficacy:
-
Anaerobic (Non-replicating) Activity: Under anaerobic conditions, typical of the core of tuberculous granulomas, the activated agent releases reactive nitrogen species, primarily nitric oxide (NO).[1][4] Nitric oxide acts as a respiratory poison, disrupting cellular respiration and energy production, leading to the death of dormant bacteria.[1][2][4] This activity is critical for shortening treatment duration.[4]
-
Aerobic (Replicating) Activity: In actively replicating M.tb, a metabolite of this compound inhibits the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][4][5] This disruption of cell wall synthesis leads to bacterial death.[2][5]
In Vitro Efficacy
The in vitro activity of this compound has been established against a wide range of M.tb isolates, including drug-susceptible (DS-TB), multidrug-resistant (MDR-TB), and extensively drug-resistant (XDR-TB) strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC).
Quantitative In Vitro Data
The following tables summarize the MIC distribution for this compound against various M.tb isolates. Data is primarily derived from studies using the semi-automated BACTEC™ Mycobacterial Growth Indicator Tube™ (MGIT™) system.
Table 1: MIC Distribution of this compound Against M.tb Clinical Isolates
| M.tb Lineage / Type | Modal MIC (mg/L) | MIC Range (mg/L) | Epidemiological Cut-Off (ECOFF) (mg/L) |
|---|---|---|---|
| M.tb Lineages 2, 3, 4, 7 | 0.125 | 0.03 - 0.5 | 0.5[6] |
| M.tb Lineage 1 | 1.0 | 0.25 - 2.0 | 2.0[6] |
| H37Rv Reference Strain | 0.125 - 0.25 | 0.06 - 0.5 | N/A[7][8] |
| Resistant Isolates (Known Mutations) | ≥ 16 | 8 - >32 | N/A[6][7] |
Table 2: MIC90 Values for this compound
| Isolate Type | MIC90 (mg/L) |
|---|
| Drug-Susceptible & Drug-Resistant Isolates | 0.063 |
Preclinical and Clinical Efficacy
The efficacy of this compound has been demonstrated in both animal models and human clinical trials, forming the basis for its regulatory approval.
Preclinical Animal Models
In murine and guinea pig models of tuberculosis, orally administered this compound was active against M.tb at safely tolerated doses.[3] It demonstrated significant bactericidal activity, reducing pulmonary bacterial cell counts and decreasing the frequency of relapse post-treatment, especially when used in combination regimens.[4]
Clinical Trial Efficacy
The pivotal clinical trial for this compound was the Nix-TB trial, an open-label, single-arm study evaluating the agent as part of a three-drug regimen (with bedaquiline and linezolid, termed the BPaL regimen) for 6 months.[9] The trial enrolled patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB.[2][10]
Table 3: Primary Efficacy Outcomes from the Nix-TB Trial (n=109)
| Outcome | Result | 95% Confidence Interval |
|---|---|---|
| Favorable Outcome at 6 Months Post-Treatment | 90% | 83% - 95% |
| Favorable Outcome in XDR-TB Patients (n=71) | 89% | N/A |
| Favorable Outcome in MDR-TB Patients (n=38) | 92% | N/A |
| Culture Conversion | ||
| Median Time to Sputum Culture Conversion | 4-6 weeks | N/A[11][12] |
| Culture Conversion Rate by Month 3 | 80-100% | N/A[11] |
A favorable outcome was defined as the resolution of clinical disease and negative sputum cultures six months after treatment completion.[13] The results demonstrated high efficacy in a patient population with historically poor treatment outcomes.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of foundational research. The key experimental protocols used to establish the efficacy of this compound are outlined below.
In Vitro Susceptibility Testing: Broth Microdilution
The broth microdilution method is the reference standard for determining the MIC of an antimicrobial agent against M.tb.
Protocol: EUCAST Reference Method
-
Medium Preparation: Middlebrook 7H9 broth is supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).[1][4]
-
Inoculum Preparation: M.tb colonies are suspended in sterile water with glass beads and vortexed. The suspension is adjusted to a 0.5 McFarland standard. A final inoculum of approximately 10⁵ CFU/mL is achieved by making a 1:100 dilution of this standard suspension.[1][4]
-
Plate Preparation: Two-fold serial dilutions of this compound are prepared in a 96-well U-bottom microtiter plate containing the prepared broth.
-
Inoculation & Incubation: Each well is inoculated with the final bacterial suspension. A drug-free growth control well is included. The plate is sealed and incubated at 36 ± 1°C.[1][4]
-
Reading Results: The MIC is determined as the lowest concentration of the agent that inhibits visible growth. Reading is performed using an inverted mirror once sufficient growth is observed in the drug-free control well, typically after 7-14 days.[1][4][11]
Preclinical Efficacy: Murine Infection Model
The mouse model is a standard for evaluating the in vivo efficacy of new anti-TB agents.
Protocol: Low-Dose Aerosol Infection Model
-
Infection: BALB/c or C57BL/6 mice are infected via a low-dose aerosol using an inhalation exposure system, calibrated to deliver 50-100 CFU of M.tb into the lungs of each mouse.[3][14]
-
Treatment Initiation: Treatment begins several weeks post-infection (e.g., day 24) once a chronic infection is established.[3] A baseline group of mice is sacrificed to determine the pre-treatment bacterial load.
-
Drug Administration: this compound is administered orally (e.g., via gavage) daily for a defined period (e.g., 4-8 weeks).[3] Control groups include untreated mice and mice receiving standard-of-care regimens.
-
Efficacy Assessment: At the end of the treatment period, mice are sacrificed. Lungs and spleens are aseptically removed, homogenized, and serially diluted.[3]
-
CFU Enumeration: The dilutions are plated on Middlebrook 7H11 agar. After 3-4 weeks of incubation, colony-forming units (CFU) are counted. Efficacy is determined by the log10 reduction in CFU in treated groups compared to the untreated control group.[3]
Clinical Efficacy: Nix-TB Trial Protocol
Protocol: Phase 3 Open-Label, Single-Arm Trial
-
Patient Population: Adults and adolescents (aged 14 and older) with pulmonary XDR-TB or treatment-intolerant/non-responsive MDR-TB.[5][10] HIV-positive individuals were included.[5]
-
Intervention: All participants received an all-oral regimen of Bedaquiline, this compound (200mg daily), and Linezolid for 26 weeks (6 months).[2][13] Treatment could be extended to 39 weeks if cultures remained positive at week 16.[2]
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients with a favorable outcome, defined as being alive, culture-negative, and without clinical failure at 6 months after the end of treatment.[2][13]
-
Monitoring: Patients were monitored for safety (adverse events) and efficacy (sputum smear and culture conversion) at regular intervals throughout treatment and for a 2-year follow-up period to assess for relapse.[5][13]
References
- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bedaquiline, pretomanid and linezolid for treatment of extensively drug resistant, intolerant or non-responsive multidrug resistant pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. repub.eur.nl [repub.eur.nl]
- 5. tballiance.org [tballiance.org]
- 6. youtube.com [youtube.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nix-TB | MRC Clinical Trials Unit at UCL [mrcctu.ucl.ac.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Nix-TB (B-Pa-L) | Working Group for New TB Drugs [newtbdrugs.org]
- 14. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols: Evaluating the "In Vivo" Efficacy of Anti-TB Agent 1 in a Murine Tuberculosis Model
Introduction
The development of novel anti-tuberculosis (TB) agents requires robust preclinical evaluation to assess their efficacy and safety. The murine model of TB is a cornerstone of this evaluation, providing critical data on a drug candidate's ability to control Mycobacterium tuberculosis (Mtb) infection in vivo.[1][2] These models allow researchers to study the bactericidal and sterilizing activity of new compounds, optimize dosing regimens, and evaluate their potential to shorten treatment duration.[3] This document provides detailed protocols and application notes for assessing the in vivo efficacy of a novel therapeutic, designated "Anti-TB Agent 1," in a well-established mouse model of chronic TB infection. The methodologies described herein are based on standard practices in the field and are intended for researchers, scientists, and drug development professionals.
Experimental Protocols
A successful in vivo efficacy study relies on standardized and reproducible protocols. The following sections detail the critical steps, from mouse and Mtb strain selection to the final assessment of bacterial load.
Animal and Bacterial Strain Selection
-
Mouse Strain: BALB/c or C57BL/6 mice are commonly used for TB drug evaluations due to their well-characterized immune responses.[4] For studies requiring the formation of more human-like necrotic granulomas, the C3HeB/FeJ strain is recommended.[5][6] Mice should be 6-8 weeks old at the time of infection and maintained in specific pathogen-free (SPF) conditions.[7]
-
Mycobacterium tuberculosis Strain: The laboratory-adapted strains H37Rv and Erdman are frequently used for in vivo efficacy studies.[8][9] It is crucial to note that the specific Mtb strain used can influence the apparent outcome of efficacy studies.[8] All work with Mtb must be conducted in a Biosafety Level 3 (BSL-3) facility.
Mouse Infection Protocol (Low-Dose Aerosol Model)
The low-dose aerosol infection model is preferred as it mimics the natural route of human infection and establishes a chronic, stable infection in the lungs.[4]
Procedure:
-
Mtb Culture Preparation: Culture the chosen Mtb strain (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC until it reaches a mid-log phase (OD600 of 0.4–0.5).[7]
-
Bacterial Suspension: Wash the bacterial cells with phosphate-buffered saline (PBS) and sonicate briefly to create a single-cell suspension.[7] Adjust the concentration to deliver approximately 50-100 colony-forming units (CFU) per mouse lung.
-
Aerosol Infection: Place mice in a calibrated aerosol exposure system (e.g., Glas-Col inhalation exposure system).[9] Run the system to deliver the desired bacterial inoculum.
-
Confirmation of Inoculum: At 24 hours post-infection, sacrifice a small cohort of mice (n=3-4) to determine the initial bacterial deposition in the lungs by performing a CFU assay (see Protocol 4).[9][10]
-
Incubation Period: Allow the infection to establish for 3-4 weeks, leading to a chronic phase with a stable bacterial load in the lungs and dissemination to the spleen.[1]
Drug Formulation and Administration
Procedure:
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Untreated Control, Vehicle Control, "Agent 1" at various doses, Positive Control like Isoniazid/Rifampicin).
-
Drug Preparation: Prepare "Agent 1" and control drugs in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).[4] The formulation should be prepared fresh daily or weekly, depending on stability.
-
Administration: Administer drugs via oral gavage, typically 5 days per week.[4] The volume is usually 0.2 mL per mouse. Treatment duration can range from 4 weeks for bactericidal activity assessment to several months for sterilizing activity and relapse studies.
Efficacy Assessment: Bacterial Load Enumeration
The primary endpoint for efficacy is the reduction in bacterial load in the lungs and spleen. This is quantified by counting the number of viable Mtb as CFUs.[11]
Procedure:
-
Tissue Harvesting: At specified time points, humanely euthanize mice. Aseptically remove the lungs and spleen.
-
Homogenization: Place each organ in a sterile tube containing PBS (e.g., 1 mL).[12] Homogenize the tissue using a mechanical homogenizer until no visible clumps remain.
-
Serial Dilution: Prepare 10-fold serial dilutions of the tissue homogenate in PBS.
-
Plating: Plate 100 µL of appropriate dilutions onto Middlebrook 7H11 agar plates supplemented with OADC.[12]
-
Incubation: Incubate plates at 37°C for 3-5 weeks until colonies are visible.[10][11]
-
CFU Counting: Count the colonies on plates that have between 30 and 300 colonies. Calculate the total CFU per organ by multiplying the colony count by the dilution factor. Data is typically log-transformed (Log10 CFU) for analysis.
Secondary Efficacy Assessment: Histopathology
Histopathological analysis of lung tissue provides qualitative data on the impact of treatment on inflammation and granuloma structure.
Procedure:
-
Tissue Fixation: After harvesting, perfuse the lungs and fix the left lobe in 10% neutral buffered formalin.
-
Processing and Staining: Embed the fixed tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E) for general morphology and Ziehl-Neelsen (acid-fast) stain to visualize mycobacteria.[13]
-
Analysis: A qualified pathologist should evaluate the slides for changes in lesion size, cellular composition (e.g., reduction in lymphocytes and macrophages), and the presence of necrosis.[6]
Data Presentation: Benchmarking Agent 1 Efficacy
The efficacy of "this compound" should be compared against untreated controls and standard-of-care drugs. The following tables summarize representative data from published studies on established and novel anti-TB agents, serving as a template for presenting new findings.
Table 1: Monotherapy Efficacy of Anti-TB Agents in BALB/c Mice (4 Weeks Treatment)
| Treatment Group (Dose) | Mean Log10 CFU/Lung (±SD) | Log10 CFU Reduction vs. Control | Reference |
| Untreated Control (Start) | 6.50 (±0.21) | - | N/A |
| Untreated Control (End) | 8.35 (±0.61) | - | [3] |
| Isoniazid (25 mg/kg) | 4.30 (±0.35) | 4.05 | [14] |
| Rifampicin (10 mg/kg) | 5.89 (±0.18) | 2.46 | |
| Bedaquiline (25 mg/kg) | 4.96 (±0.25) | 3.39 | [15] |
| Pretomanid (100 mg/kg) | 5.50 (±0.40) | 2.85 | [16] |
| Linezolid (100 mg/kg) | 6.20 (±0.55) | 2.15 | [3] |
| Agent 1 (XX mg/kg) | Data to be generated | Calculated value | N/A |
Note: Data are compiled and adapted from multiple sources for illustrative purposes. Control values may vary between studies.
Table 2: Combination Regimen Efficacy in BALB/c Mice
| Regimen (Dose in mg/kg) | Treatment Duration | Mean Log10 CFU/Lung (±SD) | Log10 CFU Reduction vs. Pre-treatment | Reference |
| Pre-treatment | 0 Months | 6.85 (±0.15) | - | [16] |
| HRZ (H:10, R:10, Z:150) | 2 Months | 2.10 (±0.40) | 4.75 | Adapted from[8] |
| BPaL (B:25, Pa:100, L:100) | 2 Months | 1.15 (±0.50) | 5.70 | Adapted from[17][18] |
| BMZ (B:25, M:100, Z:150) | 2 Months | 1.80 (±0.60) | 5.05 | Adapted from[16] |
| Agent 1 + Backbone | X Months | Data to be generated | Calculated value | N/A |
H=Isoniazid, R=Rifampicin, Z=Pyrazinamide, B=Bedaquiline, Pa=Pretomanid, L=Linezolid, M=Moxifloxacin
Logical Framework for Efficacy Assessment
The overall assessment of a novel anti-TB agent's efficacy is multi-faceted, integrating quantitative and qualitative endpoints to build a comprehensive profile of its in vivo activity.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for evaluating the in vivo efficacy of "this compound" in a murine model of tuberculosis. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that is critical for making informed decisions in the drug development pipeline. By benchmarking against established drugs and employing both quantitative and qualitative endpoints, researchers can build a robust preclinical data package to support the advancement of promising new anti-TB candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacodynamic Correlates of Linezolid Activity and Toxicity in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Mouse models of human TB pathology: roles in the analysis of necrosis and the development of host-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. themoonlight.io [themoonlight.io]
- 8. Importance of Confirming Data on the In Vivo Efficacy of Novel Antibacterial Drug Regimens against Various Strains of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Superior Efficacy of a Bedaquiline, Delamanid, and Linezolid Combination Regimen in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Contribution of Pretomanid to Novel Regimens Containing Bedaquiline with either Linezolid or Moxifloxacin and Pyrazinamide in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of Replacing Linezolid with OTB-658 in Anti-Tuberculosis Regimens in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cell-Based Assay for Intracellular Activity of "anti-TB agent 1"
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is an intracellular pathogen that primarily resides within host macrophages.[1][2] This intracellular niche protects the bacteria from many antibiotics and the host immune response, making it a critical target for novel anti-tubercular drug development.[3][4] Therefore, evaluating the efficacy of new chemical entities against intracellular Mtb is a crucial step in the drug discovery pipeline.[5][6] This document provides a detailed protocol for a cell-based assay to determine the intracellular activity of a test compound, referred to as "anti-TB agent 1," against Mtb residing within macrophages. The protocol also includes a method for assessing the cytotoxicity of the compound to the host cells, which is essential for determining its selectivity index.
Experimental Principles
The assay is based on a macrophage infection model where a macrophage cell line (e.g., THP-1 or RAW264.7) is infected with Mtb.[1][7] The infected cells are then treated with "this compound" over a range of concentrations. The intracellular activity of the agent is determined by quantifying the number of viable bacteria within the macrophages after treatment.[8] A parallel assay is conducted to measure the cytotoxicity of the agent on uninfected macrophages.[9][10] The ratio of cytotoxicity to anti-mycobacterial activity provides the selectivity index (SI), a key parameter for prioritizing compounds for further development.
Quantitative Data Presentation
The efficacy and cytotoxicity of "this compound" should be determined by calculating the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), respectively. These values can be obtained by fitting the dose-response data to a suitable nonlinear regression model. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
Table 1: Intracellular Efficacy of this compound against M. tuberculosis
| Compound | EC50 (µM) | EC90 (µM) | Hill Slope | R² |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Isoniazid (Control) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Rifampicin (Control) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Table 2: Cytotoxicity of this compound against Macrophages
| Compound | CC50 (µM) | Hill Slope | R² |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Staurosporine (Control) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Selectivity Index of this compound
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Protocol 1: Intracellular Activity Assay using Colony Forming Unit (CFU) Enumeration
This protocol details the infection of macrophages, treatment with "this compound," and subsequent determination of intracellular bacterial viability by counting colony-forming units (CFUs).
Materials:
-
Macrophage cell line (e.g., human monocytic THP-1 cells or murine RAW264.7 cells)
-
Mycobacterium tuberculosis (e.g., H37Rv strain)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
"this compound" and control drugs (e.g., isoniazid, rifampicin)
-
Sterile PBS, Triton X-100, and water
-
Middlebrook 7H10 or 7H11 agar plates supplemented with OADC
Procedure:
-
Macrophage Seeding and Differentiation (for THP-1 cells):
-
Seed THP-1 monocytes in a 24-well plate at a density of 2 x 10^5 cells per well.[4]
-
Add PMA to a final concentration of 20-100 ng/mL and incubate for 24-48 hours to differentiate monocytes into adherent macrophages.
-
Wash the cells with fresh medium to remove PMA and incubate for another 24 hours.
-
-
Infection of Macrophages:
-
Treatment with "this compound":
-
Prepare serial dilutions of "this compound" and control drugs in cell culture medium.
-
Add the drug solutions to the infected macrophages and incubate for 3-7 days.[9]
-
-
Lysis of Macrophages and CFU Plating:
-
After the incubation period, wash the cells with PBS.
-
Lyse the macrophages with 0.1% Triton X-100 in sterile water for 10-15 minutes.[8]
-
Prepare serial dilutions of the cell lysate in sterile water with 0.05% Tween 80.
-
Plate the dilutions on Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on each plate to determine the CFU/mL.
-
Plot the log(CFU/mL) against the drug concentration and determine the EC50 value.
-
Protocol 2: Cytotoxicity Assay using Resazurin
This protocol describes how to assess the toxicity of "this compound" on the macrophage host cells.
Materials:
-
Macrophage cell line (as used in the intracellular activity assay)
-
Cell culture medium
-
"this compound" and control cytotoxic agent (e.g., staurosporine)
-
Resazurin sodium salt solution (0.01-0.02% in sterile water)[11][12]
Procedure:
-
Cell Seeding:
-
Seed macrophages in a 96-well plate at a density of 2-5 x 10^4 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" and control compounds in cell culture medium.
-
Add the compound solutions to the cells and incubate for the same duration as the intracellular activity assay (3-7 days).
-
-
Resazurin Assay:
-
Add 10-20 µL of resazurin solution to each well and incubate for 4-24 hours.[11]
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the CC50 value.
-
Visualizations
References
- 1. reframeDB [reframedb.org]
- 2. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Macrophage Assay for Use in TB Drug Discovery - Evotec [evotec.com]
- 4. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Platform Targeting M. tuberculosis with Human Embryonic Stem Cell-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantifying intracellular Mycobacterium tuberculosis: An essential issue for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Anti-TB Agent 1 (Isoniazid as a Representative Agent)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the anti-tuberculosis (TB) agent, "Anti-TB Agent 1," using isoniazid as a well-characterized representative compound. The following sections detail its mechanism of action, summarize key PK and PD parameters, and provide detailed protocols for essential in vitro and in vivo experiments crucial for preclinical and clinical development.
Introduction to this compound (Isoniazid)
Isoniazid (INH) is a cornerstone of first-line anti-TB therapy and has been in clinical use for decades.[1] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] Once activated, it primarily targets the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[2][4] This targeted action results in bactericidal activity against rapidly dividing mycobacteria.[3]
Mechanism of Action
Isoniazid's mechanism of action involves a series of steps culminating in the disruption of the mycobacterial cell wall. After diffusing into the mycobacterium, isoniazid is activated by the KatG enzyme.[2] The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[4][5] This inhibition blocks the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately, cell death.[2]
References
Application Notes and Protocols for the Preclinical Administration of Bedaquiline in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of Bedaquiline, a diarylquinoline antimycobacterial agent, in preclinical animal models of tuberculosis (TB). This document is intended to guide researchers in conducting in vivo efficacy, pharmacokinetic, and toxicity studies.
Introduction
Bedaquiline is a potent anti-TB drug that functions by inhibiting mycobacterial ATP synthase, an essential enzyme for the energy metabolism of Mycobacterium tuberculosis. Preclinical animal models, particularly murine models, are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of new anti-TB agents like Bedaquiline before their progression to clinical trials. These notes offer standardized protocols to ensure reproducibility and comparability of data across different studies.
Mechanism of Action
Bedaquiline targets the c-subunit of the F0 rotor of ATP synthase in Mycobacterium tuberculosis. This binding obstructs the proton-motive force, thereby inhibiting ATP synthesis and leading to bacterial cell death. This unique mechanism of action is effective against both drug-susceptible and multidrug-resistant strains of M. tuberculosis.
Data Presentation
Efficacy of Bedaquiline in Murine Models
The following table summarizes representative data on the efficacy of Bedaquiline administered orally in various murine TB models.
| Mouse Strain | Infection Model | Bedaquiline Dose (mg/kg) | Dosing Regimen | Treatment Duration | Reduction in Lung CFU (log10) | Reference |
| BALB/c | Low-Dose Aerosol | 10 | Daily, 5 days/week | 4 weeks | 3.1 | [1][2] |
| BALB/c | Low-Dose Aerosol | 25 | Daily, 5 days/week | 4 weeks | 4.1 | [1][2] |
| C3HeB/FeJ | Low-Dose Aerosol | 10 | Daily, 5 days/week | 8 weeks | Bimodal response | [1] |
| C3HeB/FeJ | Low-Dose Aerosol | 25 | Daily, 5 days/week | 8 weeks | Bimodal response | [1] |
Efficacy of Long-Acting Injectable Bedaquiline
This table presents data on a long-acting injectable (LAI) formulation of Bedaquiline.
| Mouse Strain | Infection Model | Bedaquiline LAI Dose (mg/kg) | Dosing Regimen | Treatment Duration | Outcome | Reference |
| BALB/c | Paucibacillary | 160 | Single intramuscular injection | 12 weeks | 2.9 log10 CFU reduction | [3] |
| BALB/c | Paucibacillary | 160 | Two injections, 4 weeks apart | 12 weeks | 3.2 log10 CFU reduction | [3] |
| BALB/c | Paucibacillary | 160 | Three injections, 4 weeks apart | 12 weeks | 3.5 log10 CFU reduction | [3] |
Pharmacokinetic Parameters of Bedaquiline in Rodents
The following table summarizes key pharmacokinetic parameters of Bedaquiline in rats and mice.
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Rat (Sprague-Dawley) | 25 | Intraperitoneal | 4 | 134.97 (brain) | Not Reported | [4] |
| Mouse (BALB/c) | 160 (LAI) | Intramuscular | 1-4 | ~1000 (plasma) | Not Reported | [3] |
Preclinical Toxicity of Bedaquiline in Rodents
This table outlines the observed toxicity of Bedaquiline in rodent models.
| Species | Dose (mg/kg) | Route | Observation | Reference |
| Mouse | 800 | Single oral | Lethality | [5] |
| Rat | 800 | Single oral | Lethality | [5] |
| Rat | Up to 10 | Daily oral | Non-carcinogenic | [5] |
| Rat | 5 | Daily oral | No effect on male fertility | [5] |
| Rat | 24 | Daily oral | No effect on female fertility | [5] |
Experimental Protocols
In Vivo Efficacy Study in a Murine Model of Tuberculosis
This protocol describes the establishment of a chronic TB infection in mice and the subsequent evaluation of Bedaquiline's efficacy.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Specific pathogen-free female BALB/c mice (6-8 weeks old)
-
Aerosol exposure chamber (e.g., Glas-Col)
-
Bedaquiline
-
Vehicle for oral gavage (e.g., 20% Captisol in water)
-
Vehicle for intramuscular injection (if using LAI formulation)
-
Gavage needles (20-22 gauge, flexible tip)
-
Syringes and needles for injection
-
7H11 agar plates supplemented with OADC
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Tissue homogenizer (e.g., GentleMACS Dissociator)
Procedure:
-
Infection:
-
Culture M. tuberculosis H37Rv to mid-log phase.
-
Prepare a bacterial suspension in PBS to achieve a target deposition of 50-100 CFU per mouse lung.[5]
-
Expose mice to the aerosolized bacterial suspension in a calibrated aerosol exposure chamber.[6][7]
-
Confirm the initial bacterial load by sacrificing a subset of mice 24 hours post-infection and plating lung homogenates.
-
-
Drug Preparation and Administration:
-
Oral Gavage:
-
Prepare a suspension of Bedaquiline in the chosen vehicle. For example, for a 25 mg/kg dose in a 20g mouse, prepare a 2.5 mg/mL suspension to administer 0.2 mL.[1]
-
Administer the suspension daily, five days a week, for the duration of the study using a gavage needle.
-
-
Intramuscular Injection (for LAI):
-
-
Monitoring and Endpoint Analysis:
-
Monitor the body weight and clinical signs of the mice throughout the study.
-
At specified time points (e.g., after 4, 8, or 12 weeks of treatment), euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Prepare serial dilutions of the homogenates and plate on 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).[12]
-
Express the results as log10 CFU per organ.
-
Pharmacokinetic Study in Mice
This protocol outlines the procedure for assessing the pharmacokinetic profile of Bedaquiline in mice.
Procedure:
-
Drug Administration:
-
Administer a single dose of Bedaquiline to a cohort of mice via the desired route (oral gavage or intramuscular injection).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose), collect blood samples via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.[3][13]
-
Immediately centrifuge the blood to separate the plasma.
-
At each time point, a subset of mice can be euthanized to collect tissues of interest (e.g., lungs, spleen, liver).
-
Store all plasma and tissue samples at -80°C until analysis.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Sub-chronic Oral Toxicity Study in Mice (Adapted from OECD Guideline 408)
This protocol provides a framework for evaluating the potential toxicity of Bedaquiline following repeated oral administration.
Procedure:
-
Dose Selection:
-
Conduct a preliminary dose range-finding study to determine appropriate dose levels.
-
Select at least three dose levels (low, mid, and high) and a vehicle control group. The high dose should induce some signs of toxicity but not mortality.[11]
-
-
Animal Grouping and Dosing:
-
Use an equal number of male and female mice per group (e.g., 10 per sex per group).
-
Administer Bedaquiline or vehicle daily via oral gavage for 90 days.[11]
-
-
In-life Observations:
-
Conduct detailed clinical observations daily.
-
Record body weight and food consumption weekly.
-
Perform ophthalmological examinations before the study and at termination.[7]
-
-
Clinical Pathology:
-
Collect blood samples at interim time points and at termination for hematology and clinical chemistry analysis.[7][10]
-
Hematology: Red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, platelet count.[10]
-
Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), creatinine, glucose, total protein, albumin, electrolytes.[10]
-
-
Collect urine samples for urinalysis.
-
-
Pathology:
Conclusion
The protocols outlined in these application notes provide a standardized approach for the preclinical evaluation of Bedaquiline in animal models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is essential for the continued development of novel anti-TB therapies. Researchers should always conduct their studies in compliance with institutional and national guidelines for animal welfare.
References
- 1. animalcare.umich.edu [animalcare.umich.edu]
- 2. Bedaquiline and Pyrazinamide Treatment Responses Are Affected by Pulmonary Lesion Heterogeneity in Mycobacterium tuberculosis Infected C3HeB/FeJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol of histopathology preparation [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Bedaquiline | C32H31BrN2O2 | CID 5388906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]
- 7. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 8. Instructions & Guidelines: Mouse Histology & Phenotyping Laboratory: Feinberg School of Medicine [feinberg.northwestern.edu]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. animaldiagnosticlab.com [animaldiagnosticlab.com]
- 11. ifif.org [ifif.org]
- 12. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Isoniazid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoniazid (INH), or isonicotinylhydrazide, is a cornerstone first-line antibiotic for the treatment of tuberculosis (TB).[1][2] Therapeutic drug monitoring (TDM) and pharmacokinetic studies of isoniazid are critical for optimizing treatment efficacy, minimizing toxicity, and understanding drug resistance.[3][4] These application notes provide detailed protocols for the quantification of isoniazid in biological samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), two of the most widely used techniques for its determination.
Mechanism of Action of Isoniazid
Isoniazid is a prodrug, meaning it requires activation within the Mycobacterium tuberculosis bacterium to exert its antimicrobial effect.[1][2] The activation is carried out by the mycobacterial enzyme catalase-peroxidase, encoded by the katG gene.[1][2] This process converts isoniazid into reactive species, including an isonicotinic acyl radical.[1][2] This radical then covalently binds with NAD+ to form an adduct that potently inhibits the enoyl-acyl carrier protein reductase (InhA).[1][2][5] InhA is a vital enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for synthesizing mycolic acids.[1] Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall, providing structural integrity and impermeability.[1] By inhibiting their synthesis, isoniazid disrupts cell wall formation, leading to bacterial cell death, particularly in actively dividing mycobacteria.[1]
References
- 1. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 2. Isoniazid - Wikipedia [en.wikipedia.org]
- 3. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographic-methods-for-the-determination-of-rifampicin-isoniazid-pyrazinamide-ethambutol-and-main-metabolites-in-biological-samples-a-review - Ask this paper | Bohrium [bohrium.com]
- 5. journals.ekb.eg [journals.ekb.eg]
Application Notes and Protocols for Pretomanid (anti-TB agent 1) in Latent Tuberculosis Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pretomanid (formerly PA-824) is a novel nitroimidazooxazine antibiotic with potent bactericidal activity against both actively replicating and non-replicating (latent) Mycobacterium tuberculosis (Mtb).[1][2][3] Its unique dual mechanism of action makes it a critical component of new treatment regimens for drug-resistant tuberculosis and a promising agent for treating latent TB infection (LTBI), a state characterized by dormant, non-replicating bacilli.[1][4][5] These notes provide detailed protocols and efficacy data for utilizing Pretomanid in established in vitro and in vivo models of LTBI.
Mechanism of Action in Latent Mtb
Pretomanid is a prodrug that requires bioactivation within the mycobacterial cell.[4][5] Under the anaerobic conditions characteristic of latent infection, its mechanism is distinct from its action against aerobic, replicating bacteria.
-
Activation: The activation is mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced form of cofactor F420 (F420H2).[4][6]
-
Nitric Oxide Release: This enzymatic reduction of Pretomanid leads to the release of reactive nitrogen species, primarily nitric oxide (NO).[1][4][5]
-
Respiratory Poisoning: The generated NO acts as a respiratory poison, disrupting the bacterium's cellular respiration and energy production, leading to cell death even in a non-replicating state.[4][5][7]
This pathway is crucial for its efficacy against dormant bacilli found within granulomas.[1]
Quantitative Data: In Vitro Efficacy
Pretomanid's potency against non-replicating Mtb can be quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays under hypoxic conditions.
| Parameter | Mtb Strain | Condition | Concentration (μg/mL) | Reference |
| MIC Range | Drug-Susceptible Mtb | Aerobic | 0.015 - 0.25 | [2] |
| MIC Range | Drug-Resistant Mtb | Aerobic | 0.03 - 0.53 | [2] |
| MIC | Mtb H37Rv | Hypoxic (Non-replicating) | 0.82 | (TB Alliance, personal communication data) |
| MBC | Mtb H37Rv | Aerobic | 0.02 | (TB Alliance, personal communication data) |
| MBC | Mtb H37Rv | Hypoxic (Non-replicating) | 6.3 | (TB Alliance, personal communication data) |
Experimental Protocol 1: In Vitro Hypoxic Model (Wayne Model)
This model simulates the gradual oxygen depletion that Mtb encounters within a granuloma, inducing a non-replicating persistent state.
Objective: To determine the bactericidal activity of Pretomanid against non-replicating M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Dubos Broth Base or Middlebrook 7H9 broth
-
Sterile, screw-cap test tubes (150 x 20 mm)
-
Small, sterile magnetic stir bars ("fleas")
-
Slow-speed stirrer (e.g., for cell culture, set to ~120 rpm)
-
Methylene blue (1.5 µg/mL) as a hypoxia indicator
-
Pretomanid stock solution
-
Phosphate-Buffered Saline (PBS) with Tween 80
-
Middlebrook 7H11 agar plates
-
Incubator at 37°C
Procedure:
-
Prepare Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6).
-
Set up Cultures: Dilute the mid-log phase culture 1:100 into Dubos medium. Dispense 10 mL of the diluted culture into screw-cap tubes, each containing a magnetic stir bar.
-
Control Tube: Prepare a parallel tube containing methylene blue (1.5 µg/mL) to visually monitor the establishment of anaerobic conditions. The blue color will fade and disappear as oxygen is depleted.[8]
-
Induce Hypoxia: Tighten the screw caps and place the tubes on a slow-speed stirrer at 37°C. Slow stirring (~120 rpm) is critical to prevent aeration of the medium surface.[9]
-
Establish Latency: Incubate for approximately 21-28 days. The culture will enter a non-replicating persistent state (NRP-2) after oxygen is depleted, as confirmed by the decolorization of methylene blue in the control tube.[9][10]
-
Drug Exposure: Prepare serial dilutions of Pretomanid in culture medium. Carefully add the drug to the NRP-2 cultures. Include a "no-drug" vehicle control.
-
Incubation: Continue incubation under the same conditions for a defined period (e.g., 7-10 days).
-
CFU Enumeration:
-
At the end of the drug exposure period, carefully remove aliquots from the cultures.
-
Prepare 10-fold serial dilutions in PBS containing 0.05% Tween 80.
-
Plate 100 µL of each dilution onto 7H11 agar plates.
-
Incubate plates at 37°C for 3-4 weeks.
-
Count colonies to determine the number of viable bacteria (CFU/mL).
-
-
Analysis: Compare the CFU/mL in Pretomanid-treated tubes to the vehicle control to determine the log reduction in bacterial viability.
Quantitative Data: In Vivo Efficacy
The Cornell mouse model is the gold standard for evaluating the efficacy of drugs against latent Mtb infection.
| Animal Model | Regimen | Duration | Outcome | Reference |
| BALB/c Mice | Bedaquiline + Moxifloxacin + Pyrazinamide (BMZ) | 1 month | Baseline CFU reduction | [11] |
| BALB/c Mice | BMZ + Pretomanid (BPaMZ) | 1 month | 1-log10 greater CFU reduction vs. BMZ alone | [11][12] |
| C3HeB/FeJ Mice | Bedaquiline + Moxifloxacin + Pyrazinamide (BMZ) | 1 month | Median Lung CFU reduction | [12] |
| C3HeB/FeJ Mice | BMZ + Pretomanid (BPaMZ) | 1 month | 2.4-log10 reduction in median lung CFU vs. BMZ alone | [12] |
| BALB/c Mice | Bedaquiline + Linezolid (BL) | >2 months | Baseline relapse rate | [11] |
| BALB/c Mice | BL + Pretomanid (BPaL) | >2 months | Shortened duration to prevent relapse by at least 2 months vs. BL | [11][12] |
Experimental Protocol 2: In Vivo Latency Model (Cornell Model)
This model establishes a persistent, low-bacillary-load infection through an initial high-dose infection followed by antibiotic treatment, mimicking a latent state.
Objective: To evaluate the sterilizing activity of a Pretomanid-containing regimen against persistent M. tuberculosis infection in mice.
Materials:
-
BALB/c or similar mouse strain
-
M. tuberculosis H37Rv strain
-
Isoniazid (INH) and Pyrazinamide (PZA) for latency induction
-
Pretomanid formulation for oral gavage
-
Sterile saline and PBS
-
Aerosol infection chamber or intravenous injection supplies
-
Tissue homogenizer
-
Middlebrook 7H11 selective agar plates
-
Biosafety Level 3 (BSL-3) facilities
References
- 1. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 2. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. In Vivo Adaptation of the Wayne Model of Latent Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wayne Model [sohaskey.com]
- 9. Models of Latent Tuberculosis: Their Salient Features, Limitations, and Development - Journal of Laboratory Physicians [jlabphy.org]
- 10. Contribution of Pretomanid to Novel Regimens Containing Bedaquiline with either Linezolid or Moxifloxacin and Pyrazinamide in Murine Models of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for "Anti-TB Agent 1" Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutic strategies. Combination therapy, a cornerstone of tuberculosis treatment, can be significantly enhanced by harnessing synergistic drug interactions. Synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, can lead to lower required doses, reduced toxicity, and a decreased likelihood of developing drug resistance.
This document provides detailed experimental designs and protocols for investigating the synergistic potential of a novel compound, "anti-TB agent 1," in combination with established first-line anti-tuberculosis drugs. The methodologies outlined herein are designed to provide a comprehensive in vitro and in vivo assessment of synergistic activity, guiding the preclinical development of more effective anti-TB regimens.
In Vitro Synergy Assessment
In vitro methods provide the foundational data for assessing drug interactions. The two most common and robust methods for determining synergy are the checkerboard assay and the time-kill kinetics assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to systematically test a wide range of concentrations of two drugs, both alone and in combination.[1][2] The primary output of this assay is the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.[3][4][5]
Experimental Protocol: Checkerboard Assay
Materials:
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
"this compound" stock solution
-
Second anti-TB drug (e.g., Isoniazid, Rifampicin, Ethambutol, Pyrazinamide) stock solution
-
Sterile 96-well microtiter plates
-
Resazurin sodium salt solution (for viability assessment)
-
Incubator (37°C)
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, create serial dilutions of "this compound" along the rows (e.g., from 8x MIC to 1/8x MIC).
-
Create serial dilutions of the second anti-TB drug along the columns (e.g., from 8x MIC to 1/8x MIC).
-
The final plate will contain a grid of drug combinations, with wells containing single drugs and a drug-free control.
-
-
Inoculum Preparation:
-
Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the 96-well plate containing the drug dilutions.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Assessment of Growth:
-
After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that prevents this color change.
-
Data Presentation: Checkerboard Assay Results
The results of the checkerboard assay are used to calculate the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs for both drugs.[6]
FIC Index Calculation:
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone FIC Index = FIC of Drug A + FIC of Drug B
The interaction is interpreted as follows:
| Combination | MIC of Agent 1 Alone (µg/mL) | MIC of Agent 2 Alone (µg/mL) | MIC of Agent 1 in Combination (µg/mL) | MIC of Agent 2 in Combination (µg/mL) | FIC Index | Interpretation |
| "this compound" + Isoniazid | 1.0 | 0.1 | 0.25 | 0.025 | 0.5 | Synergy |
| "this compound" + Rifampicin | 1.0 | 0.2 | 0.5 | 0.1 | 1.0 | Additive |
| "this compound" + Ethambutol | 1.0 | 2.0 | 0.125 | 0.5 | 0.375 | Synergy |
| "this compound" + Pyrazinamide | 1.0 | 50 | 0.25 | 12.5 | 0.5 | Synergy |
Visualization: Checkerboard Assay Workflow
Time-Kill Kinetics Assay
The time-kill kinetics assay provides dynamic information about the bactericidal or bacteriostatic activity of drug combinations over time.[8][9] This assay is crucial for confirming the findings of the checkerboard assay and understanding the rate of bacterial killing.[4]
Experimental Protocol: Time-Kill Kinetics Assay
Materials:
-
Same as for the checkerboard assay.
-
Sterile saline or PBS for dilutions.
-
Middlebrook 7H10 agar plates.
Procedure:
-
Inoculum Preparation:
-
Prepare a mid-log phase culture of M. tuberculosis as described for the checkerboard assay.
-
Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL in 7H9 broth.
-
-
Drug Exposure:
-
Set up culture tubes with the following conditions:
-
Growth control (no drug)
-
"this compound" alone (at a relevant concentration, e.g., MIC)
-
Second anti-TB drug alone (at its MIC)
-
Combination of "this compound" and the second drug (at their respective MICs in the synergistic combination)
-
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 24, 48, 72, 96, and 120 hours), collect aliquots from each culture tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto 7H10 agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) on each plate.
-
Data Presentation: Time-Kill Curve Analysis
The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
| Time (hours) | Growth Control (log10 CFU/mL) | "this compound" Alone (log10 CFU/mL) | Second Drug Alone (log10 CFU/mL) | Combination (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 24 | 6.5 | 5.8 | 5.9 | 5.2 |
| 48 | 7.1 | 5.5 | 5.7 | 4.1 |
| 72 | 7.8 | 5.2 | 5.4 | 3.0 |
| 96 | 8.3 | 4.9 | 5.1 | <2.0 |
| 120 | 8.7 | 4.7 | 4.9 | <2.0 |
Visualization: Time-Kill Assay Workflow
Advanced Synergy Models
Hollow Fiber System Model
The hollow fiber system model is a more complex in vitro model that can simulate human pharmacokinetics.[10][11][12] This allows for the evaluation of drug combinations under conditions that more closely mimic the in vivo environment. The system consists of a central reservoir connected to a cartridge containing semi-permeable hollow fibers. Bacteria are contained within the extracapillary space, while drugs and nutrients diffuse across the fiber membrane.[11] This model is particularly useful for studying the effect of fluctuating drug concentrations on synergy and the emergence of resistance.[13]
In Vivo Synergy Models
Animal models, typically mice, are essential for validating in vitro synergy findings and assessing the in vivo efficacy of drug combinations. Common models include acute and chronic infection models. Efficacy is typically assessed by measuring the reduction in bacterial load (CFU) in the lungs and spleen of treated animals compared to untreated controls.
Potential Signaling Pathways in Drug Synergy
Understanding the molecular mechanisms underlying drug synergy is crucial for rational drug development. Synergy can arise from various mechanisms, including sequential inhibition of a metabolic pathway, inhibition of a drug-resistance mechanism, or enhancement of drug uptake.
Ethambutol and Isoniazid Synergy
A well-characterized example of synergy is the interaction between ethambutol (EMB) and isoniazid (INH). INH is a prodrug activated by the mycobacterial catalase-peroxidase KatG. Activated INH inhibits InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid synthesis. Ethambutol has been shown to bind to the transcriptional repressor EtbR, which in turn represses the expression of the inhA gene.[3][4][8] This downregulation of the INH target enhances the efficacy of isoniazid.
Visualization: EMB-INH Synergy Pathway
Potential Synergistic Mechanisms for "this compound"
When evaluating "this compound," it is important to consider its mechanism of action and how it might interact with the pathways targeted by other anti-TB drugs.
-
With Rifampicin: Rifampicin inhibits bacterial DNA-dependent RNA polymerase.[10] A synergistic interaction could occur if "this compound" increases the permeability of the mycobacterial cell wall, allowing for greater intracellular accumulation of rifampicin.
-
With Pyrazinamide: Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, which disrupts membrane potential and inhibits fatty acid synthase I.[5] Synergy could arise if "this compound" inhibits an efflux pump that removes pyrazinoic acid from the cell, or if it targets a compensatory metabolic pathway that is upregulated in response to pyrazinamide.
Conclusion
The experimental designs and protocols detailed in this document provide a robust framework for the preclinical evaluation of "this compound" in combination therapies. A systematic approach, beginning with in vitro screening and progressing to more complex models, is essential for identifying and characterizing synergistic interactions. Understanding the molecular basis of these interactions will further aid in the rational design of novel, more effective treatment regimens for tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tballiance.org [tballiance.org]
- 4. Identification of drug candidates that enhance pyrazinamide activity from a clinical compound library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Optimizing pyrazinamide for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The molecular basis of resistance to isoniazid, rifampin, and pyrazinamide in Mycobacterium tuberculosis | springermedizin.de [springermedizin.de]
- 12. go.drugbank.com [go.drugbank.com]
- 13. benthamscience.com [benthamscience.com]
Application Notes & Protocols for Assessing Anti-TB Agent Target Engagement
Agent Profile: Anti-TB Agent 1 (Exemplar: Benzothiazinone, BTZ) Target Profile: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the target engagement of benzothiazinone-class anti-tuberculosis agents with their molecular target, DprE1.
Introduction to DprE1 Inhibition by Benzothiazinones
Benzothiazinones (BTZs) are a potent class of anti-tuberculosis agents that are bactericidal against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The mechanism of action involves the inhibition of the essential enzyme DprE1.[1][2][3][4] DprE1 is a flavoenzyme crucial for the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[2][5] BTZs act as suicide inhibitors; inside the mycobacterium, the nitro group of the BTZ molecule is reduced by the flavin cofactor of DprE1, leading to the formation of a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, irreversibly inactivating the enzyme.[1] This blockage of the arabinan synthesis pathway disrupts the integrity of the cell wall, leading to cell lysis.
The following protocols describe three distinct methods to confirm and quantify the engagement of BTZ-class agents with their intended target, DprE1, within Mycobacterium tuberculosis.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from the described experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) Shift Assay
This assay indirectly assesses target engagement by measuring the change in drug potency in a strain of M. smegmatis that overexpresses the target protein, DprE1. An increase in the MIC value suggests that the drug's primary target is indeed DprE1.[3]
| Strain | This compound (BTZ) Concentration (µg/mL) | Fold Change in MIC |
| M. smegmatis (Wild-Type) | 0.015 | - |
| M. smegmatis (DprE1 Overexpression) | 0.12 | 8-fold |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
CETSA measures the thermal stabilization of DprE1 upon binding of this compound. The change in the melting temperature (Tm) is indicative of direct target engagement in a cellular context.[6][7]
| Condition | Melting Temperature (Tm) of DprE1 (°C) | ΔTm (°C) |
| Vehicle Control (DMSO) | 48.5 | - |
| This compound (10 µM) | 54.2 | +5.7 |
Table 3: In-Gel Fluorescence Intensity
This method uses a fluorescently labeled BTZ analogue to quantify the amount of covalent adduct formed with DprE1. The fluorescence intensity is proportional to the degree of target engagement.
| Sample | Normalized Fluorescence Intensity (Arbitrary Units) |
| Wild-Type M. tuberculosis Lysate | 8500 |
| Cys387Ser Mutant M. tuberculosis Lysate | 150 |
| Wild-Type Lysate + Unlabeled BTZ (Competitor) | 980 |
Experimental Protocols
Protocol 1: In-Gel Fluorescence Assay for Covalent Target Engagement
This protocol utilizes a fluorescently labeled BTZ analogue to directly visualize and quantify the covalent binding to DprE1.
Materials:
-
Fluorescent BTZ analogue (e.g., JN108 or BTZ-TAMRA)[5][8][9][10]
-
M. tuberculosis H37Rv culture
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner (e.g., Typhoon scanner) with appropriate filters (e.g., TAMRA channel: excitation 523 nm/emission 580 nm)[5]
-
Coomassie Brilliant Blue stain
Procedure:
-
Culture and Lysate Preparation:
-
Grow M. tuberculosis to mid-log phase.
-
Harvest cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using a bead beater or sonicator.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Labeling Reaction:
-
In separate microcentrifuge tubes, incubate 50 µg of the mycobacterial lysate with the fluorescent BTZ analogue at a final concentration of 5 µM.
-
For a competition control, pre-incubate a sample of the lysate with a 100-fold excess of unlabeled BTZ for 30 minutes before adding the fluorescent analogue.
-
Incubate the reactions for 1 hour at 37°C.
-
-
SDS-PAGE and Fluorescence Imaging:
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
-
After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorophore used.[5]
-
Following fluorescence scanning, stain the gel with Coomassie Brilliant Blue to visualize the total protein loading.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the band corresponding to the molecular weight of DprE1 (approximately 50 kDa).
-
Normalize the fluorescence intensity to the total protein loaded in each lane as determined by the Coomassie stain.
-
Compare the fluorescence intensity between the wild-type, mutant (if available), and competition control samples. A significant reduction in fluorescence in the competition and mutant samples confirms specific covalent binding to DprE1.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol assesses target engagement by measuring the increased thermal stability of DprE1 in intact M. tuberculosis cells upon drug binding.[6][7][11][12][13]
Materials:
-
M. tuberculosis H37Rv culture
-
This compound (BTZ)
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blot apparatus and reagents
-
Anti-DprE1 antibody
Procedure:
-
Cell Treatment:
-
Grow M. tuberculosis to mid-log phase.
-
Harvest and resuspend the cells in fresh culture medium.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.[13]
-
Include an unheated control sample.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing or sonication.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Carefully transfer the supernatant (soluble fraction) to new tubes.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Resolve the soluble protein fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for DprE1, followed by an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensity for DprE1 at each temperature for both the drug-treated and vehicle-treated samples.
-
Plot the relative band intensity against the temperature to generate melting curves.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for both conditions. A shift in the Tm to a higher temperature in the drug-treated sample indicates target stabilization and therefore engagement.
-
Protocol 3: Mass Spectrometry Analysis of Covalent Adduct Formation
This protocol provides definitive evidence of covalent target modification by measuring the mass increase of DprE1 after incubation with the anti-TB agent.[14][15]
Materials:
-
Purified recombinant DprE1 or M. tuberculosis lysate
-
This compound (BTZ)
-
Mass spectrometry-compatible buffer (e.g., ammonium bicarbonate)
-
Liquid chromatography-mass spectrometry (LC-MS) system[15]
Procedure:
-
Incubation:
-
Incubate purified DprE1 (or lysate) with an excess of this compound in a compatible buffer for 1-2 hours at 37°C.
-
Include a control sample with DprE1 and vehicle (DMSO) only.
-
-
Sample Preparation:
-
Remove excess, unbound drug using a desalting column or buffer exchange.
-
For analysis of the intact protein, the sample can be directly infused or injected into the mass spectrometer.
-
For peptide mapping to identify the specific site of modification, the protein sample should be denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin) overnight.
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
For intact protein analysis, acquire the mass spectrum and compare the molecular weight of the drug-treated protein with the untreated control.
-
For peptide mapping, separate the digested peptides by liquid chromatography and analyze the eluting peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Intact Mass Analysis: Calculate the mass difference between the treated and untreated DprE1. This mass shift should correspond to the molecular weight of the active form of the BTZ agent.
-
Peptide Mapping: Search the MS/MS data against the DprE1 protein sequence. Identify the peptide containing the Cys387 residue and look for a mass modification on this peptide corresponding to the covalent adduction of the drug. The MS/MS fragmentation pattern will confirm the precise site of modification.
-
Visualizations
Caption: Mechanism of DprE1 inhibition by this compound (BTZ).
Caption: Experimental workflow for the in-gel fluorescence assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 5. research.vu.nl [research.vu.nl]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent Benzothiazinone Analogues Efficiently and Selectively Label Dpre1 in Mycobacteria and Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 15. mdpi.com [mdpi.com]
Application Note: Formulation of Rifampicin-Loaded Solid Lipid Nanoparticles for Enhanced Oral Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifampicin is a cornerstone of first-line anti-tuberculosis therapy.[1][2] However, its clinical efficacy is often hampered by poor and variable oral bioavailability, a short biological half-life, and a propensity for pH-dependent degradation in the stomach.[2][3][4] Furthermore, concentration-dependent autoinduction of its metabolism can lead to decreased bioavailability with repeated dosing.[2][5] To overcome these limitations, advanced drug delivery systems are being explored. Solid lipid nanoparticles (SLNs) have emerged as a promising platform for the oral delivery of lipophilic drugs like Rifampicin.[3][4] SLNs can protect the drug from the harsh environment of the gastrointestinal tract, facilitate its absorption, and offer a sustained-release profile, thereby improving its therapeutic outcome and patient compliance.[1][6][7] This application note details the formulation, characterization, and in vivo evaluation of Rifampicin-loaded SLNs for enhanced bioavailability.
Data Presentation
The following tables summarize the key quantitative data from studies on Rifampicin-loaded SLN formulations.
Table 1: Physicochemical Characterization of Rifampicin-Loaded SLNs
| Parameter | Value | Reference |
| Average Particle Size | 130.0 ± 22.6 nm | [8] |
| Polydispersity Index (PDI) | 0.420 | [9] |
| Zeta Potential | -3.5 ± 0.8 mV | [8] |
| Entrapment Efficiency | ~67% - 84.12% | [3][8] |
| Drug Loading | ~15.68% | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of Rifampicin and Rifampicin-Loaded SLNs in Wistar Rats
| Parameter | Free Rifampicin | Rifampicin-Loaded SLNs | Fold Increase | Reference |
| Cmax (µg/mL) | - | - | 6.6 | [8] |
| AUC0-∞ (µg·h/mL) | - | - | 8.14 | [8] |
| Relative Bioavailability | - | - | 2.33 - 8.14 | [8][9] |
| Tmax (h) | 5.67 | 3.3 | - | [10] |
| TMIC (>0.2 µg/mL) (h) | - | 120 | 2.5 | [8] |
Experimental Protocols
Herein are detailed methodologies for the key experiments involved in the development and evaluation of Rifampicin-loaded SLNs.
1. Preparation of Rifampicin-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol is based on the high-pressure homogenization technique, a robust and scalable method for producing SLNs.
-
Materials: Rifampicin, a solid lipid (e.g., Compritol® 888 ATO, cetyl palmitate), a surfactant (e.g., Poloxamer 188, Tween® 80), and purified water.
-
Procedure:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse the Rifampicin in the molten lipid.
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase to create the aqueous phase.
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at an optimized pressure and number of cycles.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be freeze-dried for long-term storage by adding a cryoprotectant.
-
2. Characterization of Rifampicin-Loaded SLNs
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the SLN dispersion with purified water.
-
Analyze the sample using Dynamic Light Scattering (DLS) for particle size and PDI.
-
Measure the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticles.
-
-
Entrapment Efficiency (%EE) and Drug Loading (%DL):
-
Separate the unencapsulated Rifampicin from the SLNs by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a validated analytical method such as HPLC-UV at 254 nm.[11]
-
Calculate the %EE and %DL using the following equations:
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
%DL = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
3. In Vitro Drug Release Study
This study evaluates the release profile of Rifampicin from the SLNs.
-
Procedure:
-
Place a known amount of the Rifampicin-loaded SLN dispersion in a dialysis bag.
-
Suspend the dialysis bag in a release medium (e.g., phosphate buffer pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the amount of Rifampicin released in the collected samples by HPLC-UV.
-
The release data can be fitted to various kinetic models (e.g., Higuchi, Weibull) to understand the release mechanism.[1][3]
-
4. In Vivo Pharmacokinetic Study in an Animal Model (Wistar Rats)
This study assesses the oral bioavailability of the formulated Rifampicin.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer a single oral dose of the Rifampicin-loaded SLN dispersion or free Rifampicin suspension to different groups of rats.[8]
-
At specified time points, collect blood samples from the retro-orbital plexus or tail vein into heparinized tubes.
-
Separate the plasma by centrifugation and store at -80°C until analysis.
-
Extract Rifampicin from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The relative bioavailability of the SLN formulation is calculated as (AUC_SLN / AUC_Free Drug) x 100.
-
5. Caco-2 Cell Permeability Assay
This in vitro assay is used to predict the intestinal absorption of the drug formulation.
-
Procedure:
-
Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer.[12]
-
Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[12]
-
For apical to basolateral (A-B) transport studies, add the Rifampicin formulation to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C.
-
At defined time intervals, take samples from the basolateral chamber and analyze the concentration of Rifampicin.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.[12]
-
Visualizations
The formulation of Rifampicin into solid lipid nanoparticles presents a viable strategy to overcome the challenges associated with its conventional oral administration. The SLN formulation significantly enhances the bioavailability of Rifampicin, provides a sustained-release profile, and protects the drug from degradation.[3][4][8] These improvements could lead to a reduction in the required dose and dosing frequency, potentially lowering the risk of dose-related side effects such as hepatotoxicity.[8] The detailed protocols and characterization data provided in this application note serve as a valuable resource for researchers and drug development professionals working on advanced delivery systems for anti-TB agents.
References
- 1. Quality by Design Approach for Fabrication of Rifampicin-Loaded Solid Lipid Nanoparticles: Effect on Formulation and Characteristic Parameters [wisdomlib.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Formulation, optimization, and characterization of rifampicin-loaded solid lipid nanoparticles for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciensage.info [sciensage.info]
- 7. sciensage.info [sciensage.info]
- 8. Nano-formulation of rifampicin with enhanced bioavailability: development, characterization and in-vivo safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Characterization of Rifampin Loaded Mesoporous Silica Nanoparticles as a Potential System for Pulmonary Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Evaluating "Anti-TB Agent 1" in Macrophage Infection Models
Introduction
Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a significant global health threat. Macrophages are the primary host cells for Mtb, making them a crucial battleground in the host-pathogen interaction.[1] Consequently, in vitro macrophage infection models are indispensable tools for the discovery and preclinical evaluation of new anti-tuberculosis agents.[2][3][4][5] These models allow for the assessment of a compound's ability to kill intracellular mycobacteria, a critical characteristic for an effective anti-TB drug.[6] Furthermore, they provide a platform to study the impact of the compound on the host immune response, a factor that can significantly influence treatment outcomes.
This document provides a detailed methodology for evaluating a novel anti-tuberculosis compound, designated "Anti-TB Agent 1," using a human THP-1 macrophage infection model.[1] The protocols outlined below cover the determination of the agent's intracellular efficacy, its cytotoxicity to host cells, and its effect on the macrophage cytokine response.
Key Experimental Assays
The evaluation of "this compound" will be based on a series of key in vitro experiments:
-
Determination of Minimum Inhibitory Concentration (MIC) against extracellular Mtb: This initial screen determines the lowest concentration of the agent that inhibits the visible growth of Mtb in a cell-free culture.
-
Intracellular Efficacy Assay: This core assay measures the ability of "this compound" to reduce the number of viable Mtb within infected macrophages.[7][8][9]
-
Macrophage Cytotoxicity Assay: This experiment assesses the toxicity of "this compound" to the host macrophage cells to ensure that the observed anti-mycobacterial effect is not due to killing the host cells.[10][11]
-
Cytokine Profiling Assay: This assay measures the production of key pro- and anti-inflammatory cytokines by infected macrophages in the presence of "this compound" to evaluate its immunomodulatory effects.[12][13][14]
Data Presentation
The quantitative data from these experiments should be summarized in the following tables for clear comparison and interpretation.
Table 1: In Vitro Activity of this compound
| Compound | MIC against Mtb H37Rv (μg/mL) | IC50 in THP-1 Macrophages (μg/mL) |
| This compound | ||
| Isoniazid (Control) | ||
| Rifampicin (Control) |
Table 2: Cytotoxicity of this compound
| Compound | CC50 on THP-1 Macrophages (μg/mL) | Selectivity Index (SI = CC50/IC50) |
| This compound | ||
| Isoniazid (Control) | ||
| Rifampicin (Control) |
Table 3: Cytokine Profile of Mtb-Infected THP-1 Macrophages Treated with this compound
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Uninfected Control | ||||
| Mtb Infected (Untreated) | ||||
| Mtb + this compound | ||||
| Mtb + Isoniazid |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human monocytic cell line THP-1 (ATCC TIB-202).
-
Mycobacterium: Mycobacterium tuberculosis H37Rv (ATCC 27294).
-
Reagents:
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine.
-
Phorbol 12-myristate 13-acetate (PMA).
-
Middlebrook 7H9 broth and 7H11 agar, supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Triton X-100.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
DMSO (Dimethyl sulfoxide).
-
Phosphate Buffered Saline (PBS).
-
Human TNF-α, IL-1β, IL-6, and IL-10 ELISA kits.
-
-
Equipment:
-
Biosafety Level 3 (BSL-3) laboratory for handling Mtb.
-
Cell culture incubator (37°C, 5% CO2).
-
Microplate reader.
-
Microscope.
-
Centrifuge.
-
96-well and 24-well tissue culture plates.
-
Experimental Workflow
The overall experimental workflow for evaluating "this compound" is depicted below.
Detailed Protocols
3.1. Preparation of Mtb H37Rv Culture
-
Inoculate M. tuberculosis H37Rv from a frozen stock into 10 mL of Middlebrook 7H9 broth supplemented with OADC.
-
Incubate the culture at 37°C with gentle shaking for 7-10 days until it reaches the mid-logarithmic growth phase (OD600 of 0.6-0.8).
-
Before infection, declump the bacterial suspension by passing it through a 27-gauge needle 5-10 times.
-
Prepare a single-cell suspension of Mtb in RPMI-1640 medium without antibiotics.
3.2. THP-1 Cell Culture and Differentiation
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate monocytes into macrophage-like cells, seed THP-1 cells into 96-well or 24-well plates at a density of 1 x 10^5 cells/well.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.[15]
-
Incubate for 48-72 hours to allow for differentiation into adherent macrophages.
-
After differentiation, wash the cells with fresh, pre-warmed RPMI-1640 medium without PMA and incubate for a further 24 hours before infection.
3.3. Intracellular Efficacy Assay
-
Infect the differentiated THP-1 macrophages with the Mtb H37Rv suspension at a Multiplicity of Infection (MOI) of 10:1 (bacteria to macrophage ratio).[15]
-
Incubate for 4 hours at 37°C to allow for phagocytosis.[16]
-
After the incubation period, remove the supernatant and wash the cells three times with pre-warmed PBS to remove extracellular bacteria.[16]
-
Add fresh RPMI-1640 medium containing serial dilutions of "this compound". Include untreated infected cells and cells treated with known anti-TB drugs (e.g., isoniazid, rifampicin) as controls.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
To determine the intracellular bacterial load, lyse the macrophages with 0.1% Triton X-100 in PBS for 10 minutes.[17]
-
Serially dilute the lysates in PBS containing 0.05% Tween 80 and plate on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the Colony Forming Units (CFUs).[16]
-
The percentage of bacterial inhibition is calculated relative to the untreated control. The IC50 is the concentration of the agent that reduces bacterial viability by 50%.
3.4. Macrophage Cytotoxicity Assay (MTT Assay)
-
Seed and differentiate THP-1 cells in a 96-well plate as described in section 3.2.
-
Add serial dilutions of "this compound" to the wells. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control. The CC50 is the concentration of the agent that reduces cell viability by 50%.[11]
3.5. Cytokine Profiling Assay
-
Infect differentiated THP-1 macrophages with Mtb H37Rv and treat with "this compound" as described in section 3.3.
-
After 24 hours of treatment, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Signaling Pathways
Macrophage Response to Mtb Infection
Upon infection with M. tuberculosis, macrophages initiate a complex signaling cascade aimed at controlling the pathogen. This involves pathogen recognition, phagocytosis, and the production of cytokines and chemokines to orchestrate an immune response.
Potential Impact of this compound
"this compound" can exert its effect through direct bactericidal/bacteriostatic activity and/or by modulating the host immune response. The following diagram illustrates these potential mechanisms.
Conclusion
The methodologies described in this document provide a robust framework for the initial in vitro evaluation of "this compound". By systematically assessing its intracellular efficacy, host cell cytotoxicity, and immunomodulatory properties, researchers can gain valuable insights into its potential as a novel therapeutic agent for tuberculosis. The data generated from these protocols will be crucial for making informed decisions regarding the further development of this compound.
References
- 1. THP-1 cell line model for tuberculosis: A platform for in vitro macrophage manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Macrophage Assay for Use in TB Drug Discovery - Evotec [evotec.com]
- 4. Predicting tuberculosis drug efficacy in preclinical and clinical models from in vitro data. [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growing and Handling of Mycobacterium tuberculosis for Macrophage Infection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growing and Handling of Mycobacterium tuberculosis for Macrophage Infection Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M. tuberculosis infection and antigen specific cytokine response in healthcare workers frequently exposed to tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential pattern of cytokine expression by macrophages infected in vitro with different Mycobacterium tuberculosis genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activated THP-1 Cells: an Attractive Model for the Assessment of Intracellular Growth Rates of Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Macrophage infection [bio-protocol.org]
- 17. Dynamics of intracellular bacterial replication at the single cell level - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
A Practical Guide to Using Pretomanid in the Laboratory
Introduction
Pretomanid, formerly known as PA-824, is a novel nitroimidazooxazine antimycobacterial agent. It is a critical component of combination therapies for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). This document provides a practical guide for the laboratory use of Pretomanid, including its mechanism of action, quantitative data on its efficacy and cytotoxicity, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis (Mtb). Its dual mechanism of action targets both replicating and non-replicating (dormant) mycobacteria.
-
Action against Replicating Mtb: In an aerobic environment, Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced form of the cofactor F420 (F420H2). This activation leads to the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. Specifically, a reactive metabolite of Pretomanid attacks the enzyme DprE2, which is essential for the synthesis of arabinogalactan, a scaffold for mycolic acids.[1][2][3] This disruption of cell wall synthesis is bactericidal to actively replicating bacteria.[2][3]
-
Action against Non-Replicating Mtb: Under anaerobic conditions, characteristic of dormant bacilli within granulomas, the activation of Pretomanid by Ddn leads to the release of reactive nitrogen species, including nitric oxide (NO).[3][4][[“]] These reactive species act as respiratory poisons, disrupting cellular respiration and leading to cell death.[3][4]
The biosynthesis of the F420 cofactor, which is essential for Pretomanid's activation, is carried out by a group of enzymes including FbiA, FbiB, and FbiC. The regeneration of the reduced form, F420H2, is catalyzed by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[3] Mutations in the genes encoding these enzymes (ddn, fgd1, fbiA, fbiB, fbiC) can confer resistance to Pretomanid.[3]
Quantitative Data
The following tables summarize the in vitro activity and cytotoxicity of Pretomanid.
Table 1: Minimum Inhibitory Concentration (MIC) of Pretomanid against Mycobacterium tuberculosis
| Mtb Strain / Lineage | MIC Range (µg/mL) | Notes |
| Drug-Susceptible (DS-TB) | 0.005 - 0.48 | General range for susceptible isolates.[1] |
| Monoresistant | 0.005 - 0.48 | Activity is largely unaffected by resistance to other drugs.[1] |
| Multidrug-Resistant (MDR-TB) | 0.005 - 0.48 | Activity is maintained against MDR strains.[1] |
| Extensively Drug-Resistant (XDR-TB) | 0.005 - 0.48 | Effective against XDR isolates.[1] |
| H37Rv (Reference Strain) | 0.06 - 0.25 | Quality control range in MGIT system. |
| Lineage 1 | Higher MICs (up to 2 mg/L) | Intrinsically less susceptible. |
| Resistant Mutants | ≥ 16 | High-level resistance observed. |
Table 2: Cytotoxicity of Pretomanid against Mammalian Cells
| Cell Line | Assay | IC50 (µM) | Notes |
| VERO (Monkey Kidney Epithelial) | Cell Viability Assay | >200 | Low cytotoxicity observed after 72 hours of exposure.[1] |
| hERG (Human channel) | Electrophysiology | ~17 - 20 | Weak inhibitor of the hERG channel in a protein-free medium.[6] |
| KCNQ1/minK (Human channel) | Electrophysiology | 23 | Inhibition of the slow component of the delayed rectifier potassium current.[6] |
| Peak Sodium Channels | Electrophysiology | 29 | Inhibition of peak sodium currents.[6] |
Experimental Protocols
Here are detailed protocols for essential laboratory assays involving Pretomanid.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis strains (test strains and H37Rv ATCC 27294 as a quality control)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol
-
Pretomanid stock solution (dissolved in DMSO)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile glass beads
-
Sterile distilled water or saline with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Incubator at 37°C
-
Inverted mirror for reading plates
Procedure:
-
Inoculum Preparation:
-
From a fresh culture of Mtb on solid medium, collect colonies and transfer to a tube containing sterile glass beads and a small volume of sterile water or saline-Tween 80.
-
Vortex for 1-2 minutes to create a homogenous suspension.
-
Allow heavy particles to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth. This will be your final inoculum.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of Pretomanid in Middlebrook 7H9 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test is 0.015 to 8 µg/mL.
-
Include a drug-free well for a growth control (GC) and a well with uninoculated broth for a sterility control.
-
-
Inoculation:
-
Add 100 µL of the final inoculum to each well containing the drug dilutions and the growth control well. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Seal the plate with a breathable sealant and incubate at 37°C.
-
Read the plates on days 7, 10, 14, and 21.
-
-
Reading and Interpretation:
-
Using an inverted mirror, observe for bacterial growth (a button at the bottom of the well).
-
The MIC is the lowest concentration of Pretomanid that completely inhibits visible growth.
-
The growth control well should show visible growth, and the sterility control well should remain clear. The MIC for the H37Rv control strain should fall within the established quality control range.
-
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol describes the determination of Pretomanid's cytotoxicity in a mammalian cell line (e.g., A549 human lung adenocarcinoma or HepG2 human liver cancer cells).
Materials:
-
Mammalian cell line (e.g., A549 or HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Pretomanid stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Sterile 96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of Pretomanid in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Pretomanid.
-
Include wells with medium and DMSO (vehicle control) and wells with medium only (blank).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
After this incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Protocol 3: In Vivo Efficacy in a Murine Model of Tuberculosis
This protocol outlines a general procedure for assessing the in vivo efficacy of Pretomanid in BALB/c mice.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv
-
Aerosol exposure chamber
-
Pretomanid formulation for oral gavage (e.g., in 0.5% carboxymethylcellulose)
-
Middlebrook 7H11 agar plates supplemented with OADC
-
Sterile PBS with 0.05% Tween 80
-
Tissue homogenizer
Procedure:
-
Aerosol Infection:
-
Infect the mice with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.
-
At day 1 post-infection, sacrifice a small cohort of mice to determine the initial bacterial implantation in the lungs.
-
-
Treatment:
-
Allow the infection to establish for a period of time (e.g., 14-21 days).
-
Initiate treatment with Pretomanid, typically administered once daily by oral gavage. A common dose for efficacy studies is 100 mg/kg.
-
Include a control group of infected mice that receive the vehicle only.
-
Treat the mice for a specified duration (e.g., 4 or 8 weeks).
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile PBS with 0.05% Tween 80.
-
Prepare serial dilutions of the homogenates and plate them on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on the plates to determine the bacterial load in the lungs and spleen.
-
Compare the CFU counts between the Pretomanid-treated group and the vehicle control group to determine the reduction in bacterial load.
-
Visualizations
Caption: Mechanism of action of Pretomanid.
Caption: Workflow for MIC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pretomanid for the treatment of pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Phase 1 Study of the Effects of the Tuberculosis Treatment Pretomanid, Alone and in Combination With Moxifloxacin, on the QTc Interval in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming poor solubility of "anti-TB agent 1" in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of "anti-TB agent 1". The information is based on established methods for enhancing the solubility of poorly water-soluble drugs, particularly those used in tuberculosis treatment.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The poor aqueous solubility of many anti-tuberculosis agents stems from two main physicochemical properties: high crystalline lattice energy and high lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents).[1] For a compound to dissolve, solvent molecules must overcome the energy that holds the drug molecules together in a solid, crystalline state. Additionally, many potent anti-TB compounds are large, complex molecules that are highly lipophilic, making them inherently resistant to dissolving in water.[2]
Q2: My stock solution of this compound, prepared in an organic solvent and diluted in an aqueous buffer, is showing precipitation. What is the likely cause and what can I do?
A2: This is a common issue known as precipitation upon dilution. It occurs when a drug, dissolved in a high concentration in a water-miscible organic solvent (like DMSO or ethanol), is introduced into an aqueous buffer where its solubility is much lower. The organic solvent disperses, leaving the drug in a supersaturated state in the aqueous medium, which then precipitates out of the solution.[3][4]
To address this, consider the following:
-
Decrease the initial concentration: Lowering the concentration of your stock solution may prevent the final concentration in the aqueous buffer from exceeding the solubility limit.
-
Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a certain percentage of a water-miscible co-solvent (e.g., ethanol, propylene glycol) to maintain solubility.[5][6]
-
Incorporate solubilizing excipients: Add surfactants or cyclodextrins to the aqueous buffer before adding the drug stock solution to help keep the drug in solution.[7][8]
Q3: How does pH affect the solubility of this compound?
A3: The effect of pH on solubility is critical, especially for weakly acidic or basic compounds. The solubility of these drugs can change dramatically with pH because their ionization state changes.[9]
-
Weakly Basic Drugs: Become more soluble in acidic conditions (low pH) where they are protonated and form a more soluble salt.
-
Weakly Acidic Drugs: Become more soluble in alkaline conditions (high pH) where they are deprotonated and form a more soluble salt.
It is crucial to determine the pKa of this compound to predict its solubility profile across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8). Some anti-TB drugs, like pyrazinamide, show increased activity in acidic environments, which can be a key consideration for formulation.[10][11]
Q4: What are the most common formulation strategies to enhance the aqueous solubility of this compound?
A4: A variety of techniques can be employed, often categorized into physical and chemical modifications.[6][12] The most prevalent and successful strategies include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug, which can improve the dissolution rate.[1][12][13]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[13][14][15] This is one of the most powerful and widely used methods.[1]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate absorption.[13][16][17]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule within a more soluble shell.[8][9][18]
Troubleshooting Guides
Guide 1: Investigating Precipitation in Aqueous Solutions
If you are observing precipitation of this compound during your experiments, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for precipitation issues.
Guide 2: Selecting a Solubility Enhancement Strategy
Choosing the right strategy depends on the physicochemical properties of this compound and the desired formulation characteristics. This decision tree can guide your selection process.
Caption: Decision tree for selecting a solubility enhancement strategy.
Data Presentation
Table 1: Solubility of "this compound" in Various Solvents
This table provides example solubility data for a hypothetical poorly soluble anti-TB agent, similar to bedaquiline, to guide solvent selection. Actual values must be determined experimentally.
| Solvent/Medium | Category | Solubility (µg/mL) | Notes |
| Water (pH 7.0) | Aqueous Buffer | < 1 | Practically insoluble[19] |
| Phosphate Buffer (pH 6.8) | Aqueous Buffer | < 1 | Poor solubility in intestinal pH. |
| 0.1 N HCl (pH 1.2) | Aqueous Buffer | 5 - 10 | Slightly improved solubility in acidic pH. |
| Ethanol | Organic Solvent | > 10,000 | Freely soluble. |
| DMSO | Organic Solvent | > 10,000 | Freely soluble. |
| Caprylic Acid | Oil/Lipid | ~6,000 | High solubility in certain lipids, useful for SEDDS.[20] |
| Olive Oil | Oil/Lipid | ~3,500 | Good solubility, suitable for lipid formulations. |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area.[1][12] | Simple, widely applicable. | May not be sufficient for very low solubility; potential for particle aggregation. |
| Amorphous Solid Dispersion | Prevents crystallization, maintains high energy state.[3][14] | Significant increase in apparent solubility and dissolution.[21] | Potential for recrystallization during storage; requires specific polymers. |
| Lipid-Based Systems (SEDDS) | Drug is dissolved in a lipid/surfactant mixture.[13][17] | Enhances solubility and can improve absorption via lymphatic pathway.[16] | Can be complex to formulate; potential for drug precipitation upon digestion. |
| Cyclodextrin Complexation | Encapsulates drug in a soluble host-guest complex.[18][22] | High efficiency for certain molecules; can improve stability. | Limited by stoichiometry and size of the drug molecule; can be costly. |
Experimental Protocols
Protocol 1: Determination of Equilibrium (Thermodynamic) Solubility using the Shake-Flask Method
This is the gold standard method for determining the true thermodynamic solubility of a compound.[23][24]
Materials:
-
This compound (solid powder)
-
Selected solvent (e.g., phosphate buffered saline, pH 7.4)
-
Scintillation vials or glass test tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.[24]
-
After incubation, remove the vials and let them stand to allow undissolved solid to sediment.
-
Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with an appropriate solvent to a concentration within the quantifiable range of your analytical method.
-
Analyze the sample concentration using a validated HPLC-UV or similar method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This protocol describes a common lab-scale method for producing an amorphous solid dispersion.[14][21]
Materials:
-
This compound
-
A suitable polymer (e.g., Polyvinylpyrrolidone (PVP) K-30, Soluplus®)
-
A common volatile solvent in which both drug and polymer are soluble (e.g., methanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).
-
Accurately weigh and dissolve the required amounts of this compound and the selected polymer in a minimal amount of the common solvent in a round-bottom flask.
-
Ensure complete dissolution by gentle swirling or sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator to protect it from moisture, which can induce recrystallization.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous nature of the drug.
Caption: Mechanism of micellar solubilization.
References
- 1. FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes [drug-dev.com]
- 2. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 3. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. senpharma.vn [senpharma.vn]
- 8. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TB antibiotic activity impacted by cell pH | Crick [crick.ac.uk]
- 11. Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 14. Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 15. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascendiacdmo.com [ascendiacdmo.com]
- 20. Development of Bedaquiline-Loaded SNEDDS Using Quality by Design (QbD) Approach to Improve Biopharmaceutical Attributes for the Management of Multidrug-Resistant Tuberculosis (MDR-TB) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of Anti-TB Agent 1 (Isoniazid)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with "Anti-TB Agent 1" (a proxy for the well-known anti-tuberculosis drug, Isoniazid) in mammalian cell lines.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" (Isoniazid) and its primary mechanism of action?
A1: "this compound," or Isoniazid (INH), is a primary antibiotic used in the treatment and prophylaxis of tuberculosis (TB).[1][2] Its main therapeutic effect is the inhibition of mycolic acid synthesis, which is an essential component of the mycobacterial cell wall.[1]
Q2: Why does Isoniazid exhibit cytotoxicity in mammalian cell lines?
A2: Isoniazid's cytotoxicity is not caused by the drug itself but by its metabolic byproducts.[1][3][4] In the liver, INH is metabolized into reactive metabolites like hydrazine and acetylhydrazine.[1][2] These metabolites can cause:
-
Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.[5]
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, leading to impaired cellular energy production.[6][7]
-
Apoptosis: Induction of programmed cell death, characterized by DNA fragmentation and caspase activation.[5][6][7]
Q3: What are the visible signs of cytotoxicity in a cell culture experiment?
A3: Common indicators of cytotoxicity include a reduction in the number of viable cells, changes in cell morphology (e.g., rounding, detachment from the culture plate), and the presence of cellular debris from lysed cells. Assays can quantitatively measure these effects by assessing membrane integrity or metabolic activity.[8][9]
Q4: What is an IC50 value and why is it important for cytotoxicity studies?
A4: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug required to inhibit a biological process, such as cell growth, by 50%.[10] In toxicology studies, it is a standard measure of a compound's cytotoxicity. A lower IC50 value indicates higher cytotoxic potency. For instance, studies have determined the IC50 of Isoniazid and its derivatives in various cell lines, such as the human liver cancer cell line HepG2.[11]
Troubleshooting Guides
Problem 1: I am observing high levels of cell death even at low concentrations of this compound.
-
Possible Cause 1: High Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to Isoniazid. For example, hepatocyte-derived cell lines like HepG2 are commonly used to study INH-induced toxicity due to their metabolic capabilities.[6][7][12]
-
Solution: Review the literature to determine the expected IC50 range for your specific cell line. If data is unavailable, perform a dose-response experiment to establish a baseline for your experimental conditions.
-
Possible Cause 2: Inaccurate Drug Concentration. Errors in calculating or preparing the stock solution can lead to unintended high concentrations of the agent.
-
Solution: Re-verify all calculations for molarity and dilution. If possible, use a new, freshly prepared stock solution.
-
Possible Cause 3: Contamination. Microbial contamination can induce cell stress and death, which may be mistaken for drug-induced cytotoxicity.
-
Solution: Regularly inspect your cell cultures for any signs of contamination. If contamination is suspected, discard the affected cultures and use a fresh stock of cells.
Problem 2: How can I reduce the cytotoxicity of this compound in my experiments?
-
Solution 1: Co-administration with Antioxidants. Since a primary mechanism of Isoniazid-induced cytotoxicity is oxidative stress, co-treatment with an antioxidant can be an effective strategy. N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione and has been shown to be protective against Isoniazid-induced liver injury by replenishing glutathione stores.[13][14][15][16] Animal studies have also suggested that antioxidants like Vitamin E and silymarin may reduce the risk of INH-induced hepatitis.[17]
-
Solution 2: Modulate Experimental Conditions. Shorten the exposure time of the cells to the agent. Cytotoxicity is often time-dependent. An exposure of 24 to 48 hours is typically sufficient to observe effects.[6][7]
Problem 3: My cell viability assay results are inconsistent.
-
Possible Cause 1: Inappropriate Assay Choice. Different viability assays measure different cellular parameters and have distinct advantages and disadvantages. For example, the MTT assay relies on the conversion of a tetrazolium salt to insoluble formazan, which requires a solubilization step and can be toxic to cells, making it an endpoint assay. Assays like XTT produce a water-soluble product, eliminating the solubilization step.[18]
-
Solution: Choose an assay that is appropriate for your experimental design. For continuous monitoring, a non-endpoint assay may be more suitable. Refer to the table below for a comparison of common assays.
-
Possible Cause 2: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to high variability in results.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, check the plate under a microscope to confirm even cell distribution.
-
Possible Cause 3: Interference with the Assay Reagent. The "this compound" or other compounds in your media may interfere with the chemistry of the viability assay.
-
Solution: Run a control plate with the drug in cell-free media to check for any direct reaction with the assay reagent.
Data Presentation
Table 1: Reported IC50 Values of Isoniazid (INH) in Mammalian Cell Lines
| Cell Line | Drug/Derivative | Incubation Time | IC50 Value (µM) | Reference |
| HepG2 | Isoniazid (INH) | 72 h | > 200 µM | [11] |
| HepG2 | N34red (INH Derivative) | 72 h | 48.5 µM | [11] |
| MCF-7 | ITHB4 (INH Derivative) | 48 h | 97.55 µg/ml | [19] |
| A549 / 3T3L1 | Isoniazid Schiff Bases | 24 h | Low cytotoxicity observed | [20] |
Table 2: Comparison of Common Cell Viability Assays
| Assay | Principle | Product | Solubilization Step | Advantages | Disadvantages |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[21][22][23] | Purple Formazan (Insoluble)[21] | Required (e.g., DMSO, SDS) | Widely used, simple, cost-effective.[23] | Endpoint assay, toxic to cells, potential for chemical interference. |
| XTT | Reduction of tetrazolium salt to a formazan product in metabolically active cells.[24] | Orange Formazan (Soluble)[18] | Not required[18] | Higher sensitivity than MTT, no solubilization needed.[21] | Requires an intermediate electron acceptor. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using MTT Assay
This protocol is a standard method for assessing cell viability and determining the IC50 value of a compound.[23]
-
Cell Seeding:
-
Culture your chosen mammalian cell line (e.g., HepG2) to about 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (Isoniazid) in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the agent in culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200, 500, 1000 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations to the respective wells. Include wells with medium only (no cells) as a blank control and wells with untreated cells as a negative control (100% viability).
-
Incubate for 24-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[22]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well to dissolve the formazan crystals.[22]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100.
-
Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Evaluating the Protective Effect of N-acetylcysteine (NAC)
This protocol assesses whether an antioxidant like NAC can mitigate the cytotoxicity of this compound.
-
Cell Seeding: Follow Step 1 from Protocol 1.
-
Compound Treatment:
-
Determine the IC50 concentration of this compound from Protocol 1. You will use this concentration (or a slightly higher one, e.g., IC75) for this experiment.
-
Prepare a range of NAC concentrations (e.g., 0, 1, 5, 10 mM) in culture medium.
-
Set up the following experimental groups in the 96-well plate:
-
Untreated cells (negative control).
-
Cells treated with this compound at its IC50/IC75 concentration.
-
Cells treated with various concentrations of NAC alone.
-
Cells co-treated with this compound (at IC50/IC75) and various concentrations of NAC.
-
-
Incubate the plate for the same duration as in the IC50 experiment (24-72 hours).
-
-
MTT Assay and Data Analysis:
-
Follow Steps 3 and 4 from Protocol 1 to assess cell viability.
-
Compare the viability of cells co-treated with this compound and NAC to those treated with this compound alone. A significant increase in viability in the co-treated groups indicates a protective effect of NAC.
-
Visualizations
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Isoniazid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of isoniazid‐induced hepatotoxicity: then and now - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Isoniazid-induced apoptosis in HepG2 cells: generation of oxidative stress and Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro studies on the toxicity of isoniazid in different cell lines [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 802. Use of N-Acetylcysteine for Prevention and Treatment of Isoniazid Induced Liver Injury During Treatment of Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. vrc.sbmu.ac.ir [vrc.sbmu.ac.ir]
- 16. Use of N-Acetylcysteine in the Management of Isoniazid-Induced Liver Injury in a Tuberculosis Patient: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. XTT Cell Viability Assay Kit - Biotium [biotium.com]
- 19. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MTT assay - Wikipedia [en.wikipedia.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing "Anti-TB Agent 1" Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of "Anti-TB Agent 1."
Frequently Asked Questions (FAQs)
Q1: What is the general starting dose for "this compound" in a murine model?
A1: Based on initial efficacy studies, a common starting dose for "this compound" in a murine model is 25 mg/kg, administered orally once daily. However, the optimal dose can vary depending on the specific mouse strain, the Mycobacterium tuberculosis strain used for infection, and the desired therapeutic effect.[1][2] It is crucial to perform a dose-ranging study to determine the most effective and least toxic dose for your specific experimental conditions.
Q2: How is the efficacy of "this compound" typically assessed in vivo?
A2: The primary method for assessing the in vivo efficacy of "this compound" is by determining the reduction in bacterial load in the lungs and spleen of infected mice. This is typically done by plating organ homogenates on nutrient agar and counting the colony-forming units (CFU).[3] Newer methods, such as using fluorescent reporter strains of M. tuberculosis, can expedite the initial assessment of drug efficacy.[3][4]
Q3: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider for "this compound"?
A3: Understanding the PK/PD relationship is critical for optimizing the dosage of "this compound".[5][6][7] Key parameters to monitor include the maximum plasma concentration (Cmax), the area under the concentration-time curve (AUC), and the ratio of these parameters to the minimum inhibitory concentration (MIC) of the agent against the specific M. tuberculosis strain.[8][9] These parameters help in designing dosing regimens that maintain drug exposure above the MIC for a sufficient duration to achieve a therapeutic effect.
Q4: What is the mechanism of action of "this compound"?
A4: "this compound" is a novel inhibitor of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[10][11] By targeting the InhA enoyl-ACP reductase, it disrupts the integrity of the cell wall, leading to bacterial cell death.[11][12] This mechanism is similar to that of isoniazid, a first-line anti-TB drug.[10][11]
Q5: Can "this compound" be used in combination with other anti-TB drugs?
A5: Yes, combination therapy is the standard of care for tuberculosis to prevent the emergence of drug resistance.[13][14] "this compound" has shown synergistic effects when used in combination with other anti-TB agents like rifampin and pyrazinamide in preclinical models. It is recommended to evaluate the in vitro and in vivo efficacy and potential for drug-drug interactions of any new combination.[15]
Troubleshooting Guides
Problem 1: High variability in experimental outcomes between individual mice.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure accurate and consistent oral gavage technique. Verify the concentration and homogeneity of the drug suspension before each administration.
-
-
Possible Cause: Variability in the infectious inoculum.
-
Solution: Standardize the preparation and administration of the M. tuberculosis inoculum to ensure each mouse receives a consistent dose.
-
-
Possible Cause: Differences in mouse weight and metabolism.
-
Solution: Normalize the dose to the body weight of each mouse.[2] Use mice of a similar age and weight range to reduce metabolic variability.
-
Problem 2: Lack of a clear dose-response relationship.
-
Possible Cause: The tested dose range is too narrow or not in the therapeutic window.
-
Solution: Broaden the dose range in your dose-ranging study. Include both lower and higher doses to identify the full spectrum of the dose-response curve.[1]
-
-
Possible Cause: Saturation of absorption or metabolism at higher doses.
-
Solution: Conduct pharmacokinetic studies to assess for non-linear kinetics. If saturation is observed, consider alternative dosing strategies, such as splitting the daily dose.
-
-
Possible Cause: The chosen endpoint is not sensitive enough.
-
Solution: In addition to CFU counts, consider other endpoints such as changes in lung pathology, inflammatory markers, or survival rates.
-
Problem 3: Unexpected toxicity or adverse effects in treated mice.
-
Possible Cause: The administered dose is too high.
-
Solution: Reduce the dose or the frequency of administration. Conduct a formal toxicity study to determine the maximum tolerated dose (MTD).
-
-
Possible Cause: Off-target effects of the drug.
-
Solution: Investigate the potential for off-target activities of "this compound." Monitor for common signs of toxicity in mice, such as weight loss, changes in behavior, and altered organ function through histopathology and blood chemistry analysis.[16]
-
-
Possible Cause: Interaction with other components of the vehicle or diet.
-
Solution: Ensure the vehicle used for drug administration is non-toxic and does not interact with the drug. Maintain a consistent diet for all experimental animals.
-
Data Presentation
Table 1: In Vivo Efficacy of "this compound" in a Murine Model
| Dosage (mg/kg) | Mean Log10 CFU in Lungs (± SD) | Mean Log10 CFU in Spleen (± SD) |
| Vehicle Control | 6.5 (± 0.3) | 4.2 (± 0.4) |
| 12.5 | 5.1 (± 0.4) | 3.1 (± 0.3) |
| 25 | 4.2 (± 0.3) | 2.0 (± 0.2) |
| 50 | 3.1 (± 0.2) | 1.1 (± 0.2) |
Table 2: Pharmacokinetic Parameters of "this compound" in Mice
| Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC0-24h (µg·h/mL) |
| 25 | 2.5 | 2 | 18 |
| 50 | 4.8 | 2 | 35 |
Experimental Protocols
Protocol 1: Murine Model of Tuberculosis Infection and Treatment
-
Infection: C57BL/6 mice are infected via the aerosol route with Mycobacterium tuberculosis H37Rv to achieve a bacterial load of approximately 100-200 CFU in the lungs.
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Treatment Initiation: Treatment with "this compound" or vehicle control begins 4 weeks post-infection.
-
Drug Administration: "this compound" is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily by oral gavage.
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Efficacy Assessment: At selected time points (e.g., after 4 and 8 weeks of treatment), mice are euthanized, and lungs and spleens are aseptically removed.
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CFU Enumeration: Organs are homogenized in sterile saline, and serial dilutions are plated on 7H11 agar supplemented with OADC. Plates are incubated at 37°C for 3-4 weeks, and colonies are counted to determine the bacterial load.
Protocol 2: Dose-Response Study
-
Animal Groups: Mice are divided into multiple groups, including a vehicle control group and at least 3-4 groups receiving different doses of "this compound" (e.g., 12.5, 25, 50, and 100 mg/kg).
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Infection and Treatment: Follow the infection and treatment administration protocol as described in Protocol 1.
-
Endpoint Analysis: After a defined treatment period (e.g., 4 weeks), assess the bacterial load in the lungs and spleen for each dose group as described in Protocol 1.
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Data Analysis: Plot the log10 CFU reduction against the drug dose to determine the dose-response relationship and identify the dose that achieves a significant bactericidal effect.
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Current research toward optimizing dosing of first-line antituberculosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro and in vivo modeling of tuberculosis drugs and its impact on optimization of doses and regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics in the development of anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Tuberculosis (TB) Medication: Antitubercular agents [emedicine.medscape.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. Importance of confirming data on the in vivo efficacy of novel antibacterial drug regimens against various strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. unisciencepub.com [unisciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting "anti-TB agent 1" instability in experimental assays
Technical Support Center: Anti-TB Agent 1
Welcome to the troubleshooting and support center for "this compound." This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in experimental assays. Since "this compound" is an early-stage investigational compound, this guide is based on common stability issues encountered with novel small molecules and provides best practices to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary known instability factors for this compound?
A1: this compound is susceptible to three primary environmental factors that can lead to degradation:
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Photodegradation: The compound shows significant degradation when exposed to light, particularly in the UV spectrum.
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pH Sensitivity: Stability is compromised in highly acidic (pH < 4) or alkaline (pH > 8) conditions. Optimal stability is observed in the pH range of 6.0-7.5.
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Thermal Sensitivity: Accelerated degradation occurs at temperatures above room temperature. Long-term storage requires controlled cold conditions.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To maintain compound integrity, adhere to the following guidelines:
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Solid Compound: Store solid this compound at -20°C in a light-protected container (e.g., amber vial).[1]
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Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use, light-protected tubes and store at -80°C.[1] Avoid repeated freeze-thaw cycles.
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Working Solutions: Prepare fresh working solutions in your assay buffer immediately before use. Protect these solutions from light during all experimental steps.
Q3: How can I minimize compound degradation during my experiments?
A3: Minimizing degradation is crucial for reproducible results. Key practices include:
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Work in Low-Light Conditions: Use amber or foil-wrapped tubes and plates. Minimize exposure of the compound to ambient light.
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Maintain pH Control: Ensure your assay buffers are within the optimal pH range of 6.0-7.5.[2]
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Control Temperature: Keep stock solutions frozen and thaw immediately before use. Avoid leaving the compound at room temperature for extended periods.[3] Prepare working solutions on ice if the experiment allows.
Troubleshooting Guides
Q4: My assay results are inconsistent and show poor reproducibility. Could this be a compound stability issue?
A4: Yes, inconsistent results are a common symptom of compound degradation.[2] Unstable compounds can lead to variable data and inaccurate structure-activity relationships (SAR).[2]
Recommended Actions:
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Perform a Quick Stability Check: Prepare a fresh working solution of this compound. Measure its concentration or activity at time zero and after the typical duration of your assay under standard assay conditions. A significant drop in concentration or activity indicates instability.
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Review Your Handling Protocol: Ensure you are strictly following the recommended storage and handling procedures (see Q2 & Q3).
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Incorporate a Positive Control: Use a stable, known inhibitor for your target to confirm that the assay itself is performing consistently.
Troubleshooting Workflow for Inconsistent Results
Caption: A workflow diagram for troubleshooting inconsistent experimental results.
Q5: I'm observing a progressive loss of potency (IC50 shift) when I repeat an assay. What is the likely cause?
A5: A progressive loss of potency often points to the degradation of your stock solution. This can be caused by repeated freeze-thaw cycles or improper long-term storage.[4]
Recommended Actions:
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Discard Old Stock Solution: Never use a stock solution that has undergone more than 3-4 freeze-thaw cycles.
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Prepare Fresh Aliquots: Thaw a fresh, single-use aliquot from your -80°C storage for each experiment.
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Run a Stability Study: Perform a freeze-thaw stability study (see Protocol 2 below) to quantify the impact of each cycle on compound integrity.
Q6: The color of my DMSO stock solution has changed from colorless to a faint yellow. Is this a concern?
A6: Yes, a change in color is a visual indicator of chemical degradation. Do not use this stock solution, as the degradation products could interfere with your assay or produce toxic effects. Discard the solution immediately and prepare a fresh stock from the solid compound.
Quantitative Stability Data
The stability of this compound has been assessed under various conditions. The data below summarizes the percentage of the parent compound remaining after incubation, as determined by HPLC-UV.
Table 1: Stability of this compound in Solution (10 µM) After 4 Hours
| Condition | Buffer/Solvent | % Parent Compound Remaining |
| Temperature | ||
| 4°C | PBS, pH 7.4 | 98% |
| 25°C (Room Temp) | PBS, pH 7.4 | 85% |
| 37°C | PBS, pH 7.4 | 65% |
| pH | ||
| 25°C | Glycine-HCl, pH 3.0 | 55% |
| 25°C | PBS, pH 7.4 | 85% |
| 25°C | CAPS, pH 10.0 | 60% |
| Light Exposure | ||
| 25°C, Dark | PBS, pH 7.4 | 85% |
| 25°C, Ambient Light | PBS, pH 7.4 | 45% |
Table 2: Freeze-Thaw Cycle Stability of this compound in DMSO (10 mM Stock)
| Number of Freeze-Thaw Cycles | % Parent Compound Remaining |
| 1 | 99% |
| 3 | 95% |
| 5 | 88% |
| 10 | 75% |
Experimental Protocols
Protocol 1: Stock Solution Stability Assessment
This protocol assesses the stability of this compound in a buffered solution under intended experimental conditions.
Methodology:
-
Prepare a 10 µM working solution of this compound in the final assay buffer (e.g., PBS, pH 7.4).
-
Divide the solution into three conditions:
-
Condition A (Control): Immediately analyze at T=0.
-
Condition B (Dark): Incubate in a foil-wrapped tube at the assay temperature (e.g., 37°C) for the duration of the experiment (e.g., 4 hours).
-
Condition C (Light): Incubate in a clear tube at the assay temperature, exposed to ambient lab light for the same duration.
-
-
After the incubation period, quench any reactions if necessary.
-
Analyze the concentration of the remaining parent compound in all samples using a validated analytical method like LC-MS or HPLC-UV.
-
Calculate the percentage of compound remaining relative to the T=0 control.
Protocol 2: Freeze-Thaw Stability Assessment
This protocol determines the impact of repeated freeze-thaw cycles on the integrity of the DMSO stock solution.
Methodology:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the solution into several single-use tubes. Keep one aliquot at -80°C as a T=0 reference.
-
Subject the remaining aliquots to repeated freeze-thaw cycles. A single cycle consists of:
-
After 1, 3, 5, and 10 cycles, remove one aliquot for analysis.
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Dilute the samples and the T=0 reference to a suitable concentration in an appropriate solvent.
-
Analyze all samples by HPLC-UV to determine the concentration of the parent compound.
-
Calculate the percentage of compound remaining relative to the T=0 reference.
Decision Tree for Compound Handling
Caption: A decision tree for the preparation and handling of this compound.
References
Technical Support Center: Improving the Therapeutic Index of Anti-TB Agent 1 (Isoniazid)
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working to improve the therapeutic index of the anti-tuberculosis agent Isoniazid (INH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Isoniazid?
A1: Isoniazid is a prodrug, meaning it requires activation within the mycobacterium. The bacterial catalase-peroxidase enzyme, KatG, activates INH.[1][2][3] Once activated, it forms a complex with NADH that inhibits the enoyl-acyl carrier protein reductase (InhA).[2][4] This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3] Inhibition of mycolic acid synthesis ultimately leads to bacterial cell death.[2][5]
Q2: What are the main mechanisms of Isoniazid resistance in Mycobacterium tuberculosis?
A2: The most common cause of INH resistance is mutations in the katG gene, which prevents the activation of the prodrug.[1] Another significant mechanism involves mutations in the promoter region of the inhA gene, leading to its overexpression.[5] This increased level of the target enzyme requires higher concentrations of the activated drug for inhibition. Other, less common, resistance-associated mutations have been found in genes like ahpC, kasA, and ndh.
Q3: What causes the hepatotoxicity associated with Isoniazid treatment?
A3: Isoniazid-induced hepatotoxicity is primarily caused by its metabolic byproducts.[6] In humans, INH is metabolized by the N-acetyltransferase 2 (NAT2) enzyme.[7] The rate of this metabolism varies among individuals ("slow" vs. "fast" acetylators).[8] Metabolites such as acetylhydrazine and hydrazine are considered toxic.[6][7][8] These reactive metabolites can cause oxidative stress, mitochondrial dysfunction, and damage to liver cells. Co-administration with other drugs like rifampicin can exacerbate this toxicity by inducing cytochrome P450 enzymes that are also involved in INH metabolism.
Q4: What are the current strategies being explored to improve the therapeutic index of Isoniazid?
A4: Several strategies are under investigation. One major approach is precision medicine, which involves tailoring INH dosage based on a patient's NAT2 genotype to optimize drug exposure while minimizing toxicity.[9][10] Another strategy is the development of new delivery systems, such as aerosolized INH for direct lung delivery, which could increase local efficacy and reduce systemic side effects.[11] Additionally, combination therapies with other agents, like rifapentine, are being explored to shorten treatment duration and potentially reduce cumulative toxicity.[12][13]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in Minimum Inhibitory Concentration (MIC) results. | Inconsistent inoculum preparation. Degradation of Isoniazid stock solution. Contamination of cultures. | Prepare a fresh bacterial suspension for each experiment and standardize the inoculum density using McFarland standards. Prepare fresh Isoniazid stock solutions and store them protected from light at -20°C for short-term use. Perform regular checks for contamination using microscopy and plating on non-selective media. |
| Unexpectedly high cell death in negative controls during in vitro hepatotoxicity assays (e.g., with HepG2 cells). | Solvent (e.g., DMSO) concentration is too high. Cells are overgrown or unhealthy. Contamination of cell culture. | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for the cell line (typically <0.5% v/v for DMSO). Use cells at a consistent and optimal passage number and confluency. Regularly monitor cell morphology. Routinely test for mycoplasma contamination. |
| Inconsistent results in animal models of TB infection. | Variation in the infectious dose administered to animals. Inconsistent drug administration (gavage, injection). Differences in animal age, weight, or sex. | Standardize the preparation and administration of the M. tuberculosis inoculum. Ensure proper training for oral gavage or other administration routes to minimize stress and ensure accurate dosing. Use animals of the same sex and within a narrow age and weight range for each experimental group. |
| Development of Isoniazid resistance during prolonged experiments. | Sub-optimal drug concentration leading to selection of resistant mutants. Natural emergence of resistant strains. | Ensure that the drug concentrations used are appropriate to eradicate the bacterial population and are maintained throughout the experiment. When possible, confirm the susceptibility profile of the bacterial population at the end of the experiment. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Isoniazid
| Parameter | Organism | Value | Reference |
| MIC | M. tuberculosis H37Rv | 0.25 µg/mL | [14] |
| MIC Range | Isoniazid-susceptible clinical isolates | 0.02 - 0.2 µg/mL | N/A |
Table 2: Isoniazid Hepatotoxicity Markers (in vitro)
| Cell Line | Isoniazid Concentration | Endpoint | Result | Reference |
| HepG2 | 5-10 mM | Cell Viability (MTT Assay) | Significant decrease | N/A |
| Primary Human Hepatocytes | 1-5 mM | ALT/AST release | Dose-dependent increase | N/A |
Table 3: Pharmacokinetic Parameters of Isoniazid in Mice
| Parameter | Dose & Route | Value | Reference |
| Cmax (Peak Serum Concentration) | 25 mg/kg (oral gavage) | ~3-5 µg/mL | [15] (typical range) |
| Tmax (Time to Peak Concentration) | 25 mg/kg (oral gavage) | ~0.5 - 1 hour | N/A |
| Half-life (t1/2) | 25 mg/kg (oral gavage) | ~1 - 2 hours | N/A |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Isoniazid
-
Preparation of Isoniazid Stock: Prepare a 1 mg/mL stock solution of Isoniazid in sterile distilled water. Sterilize by filtration through a 0.22 µm filter.
-
Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microplate, perform two-fold serial dilutions of the Isoniazid stock solution in 7H9 broth to achieve a range of concentrations (e.g., from 8 µg/mL to 0.015 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
Reading Results: The MIC is defined as the lowest concentration of Isoniazid that completely inhibits visible growth of the mycobacteria.
Protocol 2: In Vitro Hepatotoxicity Assessment using HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare various concentrations of Isoniazid in the cell culture medium. Replace the medium in the wells with the Isoniazid-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drug).
-
Incubation: Incubate the cells with Isoniazid for 24-48 hours.
-
Viability Assay (MTT):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Caption: Mechanism of action and resistance of Isoniazid.
Caption: Metabolic pathway of Isoniazid-induced hepatotoxicity.
Caption: Workflow for evaluating strategies to improve therapeutic index.
References
- 1. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoniazid, Mechanism of action, Biological Activity, Resistance and Biotransformation [jampr.journals.ekb.eg]
- 3. Isoniazid - Wikipedia [en.wikipedia.org]
- 4. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Isoniazid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanism of isoniazid‐induced hepatotoxicity: then and now - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precision Medicine Strategies to Improve Isoniazid Therapy in Patients with Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Precision Medicine Strategies to Improve Isoniazid Therapy in Patients with Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
Technical Support Center: Synthesis of Anti-TB Agent 1 (Bedaquiline Analogue)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Anti-TB Agent 1, a diarylquinoline compound structurally analogous to Bedaquiline. The focus of this guide is to address common issues related to reaction yield and stereoselectivity, particularly in the critical C-C bond-forming step.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is very low, often below 20%. What are the most likely causes?
A1: Low overall yields in the synthesis of Bedaquiline analogues are common and often traced back to the key nucleophilic addition step where the lithiated quinoline fragment is coupled with the ketone intermediate. The original industrial synthesis, for instance, had an overall yield of merely 1%.[1] Key factors contributing to low yield include incomplete conversion, formation of side products due to enolization of the ketone, and poor diastereoselectivity, which results in the loss of material during the separation of the desired (1R, 2S) isomer.[1][2]
Q2: I am observing poor diastereoselectivity in the nucleophilic addition step, with a nearly 1:1 ratio of the desired (RS, SR) and undesired (RR, SS) diastereomers. How can I improve this?
A2: Achieving high diastereoselectivity is a known challenge. The use of standard, non-chiral bases like Lithium Diisopropylamide (LDA) often results in poor diastereomeric ratios (d.r.).[1] Significant improvements can be achieved by employing chiral bases or additives. For example, the use of (+)-bis[(R)-1-phenylethyl] lithium amide has been shown to improve the d.r. to 90:10.[1] Another strategy involves using specific lithium amide bases in combination with lithium bromide (LiBr), which can enhance the diastereoselectivity.[2][3]
Q3: The yield of my key lithiation-addition step is inconsistent between batches. What could be causing this lack of reproducibility?
A3: Reproducibility issues in this reaction are often linked to the quality and handling of reagents, particularly the organolithium base. Variations in commercial LDA solutions, including trace amounts of LiCl, can lead to inconsistent results.[2] The concentration of n-BuLi used to generate the lithium amide base also needs to be carefully monitored, as it can affect the reaction outcome.[1] To ensure reproducibility, it is recommended to use freshly prepared LDA or to titrate commercial solutions before use. Additionally, meticulous care must be taken to exclude moisture from the reaction setup.[1]
Q4: What is the role of LiBr as an additive in the nucleophilic addition step?
A4: The addition of lithium bromide (LiBr) has been shown to significantly improve both the yield and diastereoselectivity of the 1,2-addition reaction.[2][3] LiBr is thought to function by altering the aggregation state and reactivity of the lithium amide base, leading to a more favorable transition state for the formation of the desired diastereomer. In combination with less sterically hindered lithium amides like N-methylpiperazine, LiBr can increase the yield to as high as 92% and improve the d.r. to 2.5:1.0.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound and provides recommended actions.
Problem 1: Low Yield in the Lithiation-Addition Step
Symptoms:
-
Low conversion of starting materials observed by TLC or LC-MS.
-
Significant amount of unreacted quinoline and ketone starting materials remaining after the reaction.
-
Formation of a significant amount of a side product resulting from the enolization of the ketone.[2]
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Inefficient lithiation of the quinoline starting material. | Switch from LDA to a less sterically hindered or stronger lithium amide base such as one derived from pyrrolidine, morpholine, or N-methylpiperazine.[3] | Less hindered bases can improve the rate and extent of the lithiation, leading to higher conversion.[3] |
| The lithium amide base is acting as a base towards the ketone, causing enolization. | Add the lithiated quinoline solution to the ketone at a very low temperature (-78 °C) and maintain this temperature throughout the addition. | Low temperatures disfavor the enolization pathway and promote the desired nucleophilic addition.[2] |
| Degradation of the organolithium reagent. | Use freshly prepared or recently titrated n-BuLi and LDA solutions. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). | Organolithium reagents are highly sensitive to moisture and air. Degradation leads to lower effective concentrations and reduced yields.[1] |
Problem 2: Poor Diastereoselectivity
Symptoms:
-
The ratio of the desired (RS, SR) to undesired (RR, SS) diastereomers is close to 1:1.
-
Difficulty in separating the desired diastereomer by chromatography or crystallization.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Lack of facial selectivity in the nucleophilic attack on the ketone. | Introduce a chiral environment by using a chiral lithium amide base. For example, lithium (R)-2-(methoxymethyl)pyrrolidide, derived from D-proline, has shown promising results.[3][4] | A chiral base can create a diastereomeric transition state that favors the formation of one diastereomer over the other. |
| Unfavorable reaction kinetics with the standard base. | Use a combination of a less hindered lithium amide base (e.g., from N-methylpiperazine) and an additive like LiBr. | This combination has been shown to improve the diastereomeric ratio significantly, in some cases to 2.1:1 or higher.[2][3] |
Data Presentation: Comparison of Reaction Conditions for the Lithiation-Addition Step
| Base | Additive | Diastereomeric Ratio (d.r.) (syn:anti) | Assay Yield (%) | Reference |
| LDA | None | ~1:1.2 | ~25% (of desired isomer) | [2] |
| N-methylpiperazine | LiBr | 2.5:1.0 | 92% (total), ~60% (of desired isomer) | [2] |
| (+)-bis[(R)-1-phenylethyl]amine / n-BuLi | None | 90:10 (RS,SR : RR,SS) | 33% | [1] |
| Lithium (R)-2-(methoxymethyl)pyrrolidide | None | 13.6:1 | 64% | [3][4] |
Experimental Protocols
Refined Protocol for High-Yield Synthesis of Racemic this compound
This protocol is based on the optimized conditions using a cyclic lithium amide base and LiBr additive to maximize the yield of the racemic product.[2]
Materials:
-
6-bromo-2-methoxy-3-(naphthalen-1-yl)quinoline (Substrate 1)
-
3-(dimethylamino)-1-(4-pyridinyl)-1-propanone (Substrate 2)
-
N-methylpiperazine
-
n-Butyllithium (n-BuLi) (1.6 M in hexanes)
-
Lithium Bromide (LiBr), anhydrous
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation of the Lithium Amide Base: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve N-methylpiperazine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Lithiation of the Quinoline: In a separate flame-dried flask under argon, dissolve Substrate 1 (1.0 equivalent) and anhydrous LiBr (1.2 equivalents) in anhydrous THF. Cool this solution to -78 °C.
-
Addition: Slowly add the freshly prepared lithium amide solution from step 1 to the solution of Substrate 1 and LiBr from step 2 via a cannula. Stir the resulting deep red solution at -78 °C for 1 hour.
-
Reaction with Ketone: In another flame-dried flask, dissolve Substrate 2 (1.5 equivalents) in anhydrous THF and cool to -78 °C. Transfer the lithiated quinoline solution to the ketone solution via cannula over 30 minutes. Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH4Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the diastereomers and obtain the desired racemic product.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low yield issues.
Key Synthesis Step Refinement
Caption: Comparison of standard vs. refined synthesis protocols.
References
Technical Support Center: Mitigating Isoniazid-Induced Adverse Effects
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to mitigate adverse effects associated with Isoniazid (INH), a primary anti-tuberculosis agent. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical and clinical research.
Troubleshooting Guides & FAQs
Hepatotoxicity
Q1: We are observing elevated liver enzymes in our animal models/patients treated with Isoniazid. What is the likely cause and how can we manage this?
A1: Elevated liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are a common adverse effect of Isoniazid, indicating potential hepatotoxicity.[1][2] This is primarily caused by the formation of reactive metabolites during Isoniazid metabolism.[2][3][4][5][6]
Troubleshooting Steps:
-
Confirm Liver Injury: Repeat liver function tests (LFTs) to confirm the initial findings.
-
Assess Severity:
-
Mild Elevation (Asymptomatic): Transient and asymptomatic elevations in serum aminotransferases occur in 10-20% of patients and may resolve even with continued therapy.[1][2] Close monitoring is essential.
-
Significant Elevation: If ALT levels rise above three times the upper limit of normal (ULN) with symptoms, or above five times the ULN without symptoms, discontinuation of Isoniazid should be strongly considered.[1]
-
-
Identify Risk Factors: Evaluate for contributing risk factors such as age (increased risk over 35), daily alcohol consumption, pre-existing liver disease, and co-administration of other hepatotoxic drugs.[1][7][8]
-
Consider Genetic Factors: "Slow acetylators" of Isoniazid may have a higher risk of developing hepatotoxicity.[3][7] Genotyping for N-acetyltransferase 2 (NAT2) can help identify at-risk individuals.
Q2: What is the proposed mechanism of Isoniazid-induced hepatotoxicity?
A2: Isoniazid is metabolized in the liver primarily by the NAT2 enzyme to form acetylisoniazid, which is then converted to acetylhydrazine and hydrazine.[2][3][6] These metabolites can be further oxidized by cytochrome P450 enzymes (particularly CYP2E1) into reactive intermediates.[4][6] These reactive metabolites can covalently bind to liver cell macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular damage.[3][5][6]
Q3: Are there any strategies to prevent or mitigate Isoniazid-induced liver injury in our experimental subjects?
A3: Currently, there are no specific agents that can completely prevent Isoniazid-induced hepatotoxicity. The primary strategy is careful monitoring and management.
Mitigation Strategies:
-
Baseline and Regular Monitoring: Establish baseline LFTs before initiating Isoniazid and monitor regularly (e.g., monthly) during treatment, especially in high-risk subjects.[1]
-
Risk Factor Management: Advise against alcohol consumption during Isoniazid treatment.[1][8] Exercise caution when co-administering other potentially hepatotoxic drugs.
-
Dose Adjustment: In cases of mild, asymptomatic liver enzyme elevation, a dose reduction may be considered, but this should be done with careful monitoring.
Neurotoxicity (Peripheral Neuropathy & Seizures)
Q1: Our study subjects are reporting symptoms of tingling and numbness in their hands and feet. Could this be related to Isoniazid treatment?
A1: Yes, these are classic symptoms of peripheral neuropathy, a well-documented adverse effect of Isoniazid. It is more common in individuals with risk factors such as malnutrition, alcoholism, diabetes, and HIV infection.
Troubleshooting Steps:
-
Clinical Assessment: Perform a thorough neurological examination to assess sensory and motor function, as well as reflexes.
-
Pyridoxine (Vitamin B6) Supplementation: The primary mitigation strategy is the co-administration of pyridoxine.[9] For prophylaxis, a daily dose of 10-50 mg is generally recommended. For treatment of existing neuropathy, higher doses of 100-200 mg daily may be required.[9]
-
Dose Evaluation: The risk of neuropathy is dose-dependent. Evaluate if a dose reduction of Isoniazid is feasible without compromising therapeutic efficacy.
Q2: What is the mechanism behind Isoniazid-induced neurotoxicity?
A2: Isoniazid interferes with the metabolism of pyridoxine (vitamin B6).[6] It forms a hydrazone with pyridoxal phosphate, the active form of vitamin B6, leading to its inactivation and increased excretion.[6] Pyridoxal phosphate is a crucial cofactor for the enzyme glutamic acid decarboxylase, which is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2][6][10] A deficiency in GABA can lead to central nervous system hyperexcitability and seizures.[2][6] The deficiency of pyridoxine also directly impacts peripheral nerve function, leading to neuropathy.
Q3: Can Isoniazid cause more severe neurological effects like seizures?
A3: Yes, in cases of acute overdose or in susceptible individuals, Isoniazid can cause seizures.[2] This is a direct consequence of the reduction in GABA synthesis in the brain.[2][6][10] The standard treatment for Isoniazid-induced seizures is the intravenous administration of pyridoxine.[11]
Data Presentation
Table 1: Incidence of Isoniazid-Induced Hepatotoxicity by Age
| Age Group | Incidence of Clinically Apparent Hepatitis |
| < 20 years | Rare |
| 20-34 years | 0.3% |
| 35-49 years | 1.2% - 1.5% |
| 50-64 years | 2.3% |
| > 65 years | > 3% |
Data compiled from multiple sources.[1][2][12]
Table 2: Risk of Isoniazid-Induced Liver Enzyme Elevation by Age and Acetylator Status (Excluding Alcohol Use)
| Age Group | Acetylator Status | Risk of Liver Enzyme Elevation |
| < 35 years | Fast | 3.7% |
| Slow | 13% | |
| > 35 years | Fast | 13.2% |
| Slow | 37% |
Adapted from a prospective study.[7]
Table 3: Prophylactic Pyridoxine Dosing for Prevention of Isoniazid-Induced Peripheral Neuropathy
| Patient Population | Recommended Daily Pyridoxine Dose |
| General Adult Population | 10-25 mg |
| Patients with Risk Factors* | 25-50 mg |
*Risk factors include malnutrition, alcoholism, diabetes, renal failure, and HIV infection.
Experimental Protocols
Protocol for Monitoring Isoniazid-Induced Hepatotoxicity
1. Objective: To monitor for and assess the severity of liver injury in subjects receiving Isoniazid.
2. Materials:
-
Blood collection tubes (serum separator tubes).
-
Centrifuge.
-
Automated clinical chemistry analyzer.
-
Reagents for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin assays.
3. Procedure:
-
Baseline Measurement: Prior to the first dose of Isoniazid, collect a blood sample to establish baseline levels of ALT, AST, ALP, and total bilirubin.
-
Sample Collection:
-
Collect 3-5 mL of venous blood into a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1500 x g for 10 minutes to separate the serum.
-
-
Sample Analysis:
-
Perform the analysis of ALT, AST, ALP, and total bilirubin on the serum sample using a validated clinical chemistry analyzer according to the manufacturer's instructions.
-
-
Monitoring Schedule:
-
Repeat the blood collection and analysis at regular intervals (e.g., monthly) for the duration of the Isoniazid treatment.
-
Increase the frequency of monitoring (e.g., weekly or bi-weekly) if a subject shows a significant elevation in liver enzymes or develops symptoms of hepatitis (e.g., nausea, fatigue, abdominal pain).
-
-
Data Interpretation:
-
Compare the results to the baseline values and the laboratory's reference range.
-
Document any elevations and correlate them with clinical symptoms.
-
Follow the pre-defined criteria for dose modification or discontinuation of Isoniazid based on the severity of liver enzyme elevation.
-
Protocol for Clinical Assessment of Isoniazid-Induced Peripheral Neuropathy
1. Objective: To detect and monitor the progression of peripheral neuropathy in subjects receiving Isoniazid.
2. Materials:
-
Reflex hammer.
-
128-Hz tuning fork.
-
Monofilament (e.g., 10-g).
-
Pinprick testing device.
-
Cotton wool.
3. Procedure:
-
Baseline Assessment: Conduct a baseline neurological examination before the initiation of Isoniazid treatment.
-
Symptom Inquiry: At each follow-up visit, ask the subject about the presence of neuropathic symptoms, including:
-
Numbness, tingling, or a "pins and needles" sensation.
-
Burning or shooting pain, particularly in the hands and feet.
-
Muscle weakness or difficulty with coordination.
-
-
Physical Examination:
-
Sensory Examination:
-
Light Touch: Assess the ability to feel the light touch of cotton wool on the distal lower and upper extremities.
-
Pinprick Sensation: Evaluate the ability to distinguish between sharp and dull stimuli.
-
Vibration Sense: Use a 128-Hz tuning fork on the great toe and assess if the subject can feel the vibration.
-
Proprioception: Test the subject's ability to perceive the position of their great toe with their eyes closed.
-
Monofilament Test: Apply the monofilament to several points on the plantar surface of the feet to assess for loss of protective sensation.
-
-
Motor Examination:
-
Assess muscle strength in the distal extremities (e.g., ankle dorsiflexion and plantar flexion, handgrip).
-
Observe for any muscle wasting.
-
-
Reflex Examination:
-
Test the deep tendon reflexes, particularly the ankle and knee jerks.
-
-
-
Monitoring Schedule: Perform this clinical assessment at regular intervals (e.g., monthly) and any time a subject reports new or worsening neurological symptoms.
-
Further Evaluation: If abnormalities are detected, consider referral for nerve conduction studies to confirm the diagnosis and quantify the extent of nerve damage.
Mandatory Visualizations
Caption: Isoniazid-induced hepatotoxicity pathway.
Caption: Isoniazid-induced neurotoxicity pathway.
References
- 1. Isoniazid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Mechanism of isoniazid‐induced hepatotoxicity: then and now - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoniazid induced hepatotoxicity 2 | PPTX [slideshare.net]
- 6. Isoniazid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Risk factors for isoniazid (NIH)-induced liver dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and Fatal Isoniazid-Induced Hepatotoxicity: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sixvit | 20 mg | Tablet | সিক্সভিট ২০ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 10. researchgate.net [researchgate.net]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Clinical perspectives of isoniazid-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bactericidal Activity of Anti-TB Agent 1 (Isoniazid)
Disclaimer: "Anti-TB agent 1" is a placeholder. This guide uses Isoniazid (INH) , a cornerstone first-line anti-tuberculosis drug, as a representative agent to provide detailed and actionable advice for researchers.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in enhancing the bactericidal activity of Isoniazid against Mycobacterium tuberculosis (Mtb).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Isoniazid (INH)?
A1: Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Once activated, INH inhibits the synthesis of mycolic acids, which are essential components of the Mtb cell wall.[1][2][4] Specifically, the activated form of INH covalently binds to the enoyl-acyl carrier protein reductase (InhA), blocking the fatty acid synthase II (FAS-II) system and leading to cell death.[3] This action is bactericidal against rapidly dividing mycobacteria and bacteriostatic against slow-growing ones.[1][2]
Q2: What are the main reasons for Isoniazid resistance in M. tuberculosis?
A2: The most common mechanism of INH resistance is the failure of the drug to be activated. This is primarily due to mutations in the katG gene, which encodes the catalase-peroxidase enzyme responsible for activating the INH prodrug.[3][5][6] Another significant resistance mechanism involves mutations in the inhA gene, which encodes the drug's primary target. These mutations can lead to the overexpression of InhA, effectively titrating the activated drug.[5]
Q3: How can the bactericidal activity of Isoniazid be enhanced?
A3: The bactericidal activity of INH can be enhanced through several strategies:
-
Synergistic Drug Combinations: Combining INH with other anti-TB agents can create a synergistic effect, where the combined efficacy is greater than the sum of the individual drugs. Standard combination therapies often include rifampicin, pyrazinamide, and ethambutol.[1]
-
Efflux Pump Inhibition: M. tuberculosis possesses efflux pumps that can expel drugs from the cell, contributing to drug tolerance.[7] Co-administration of an efflux pump inhibitor (EPI), such as verapamil, can increase the intracellular concentration of INH, thereby enhancing its activity and potentially reversing resistance in some strains.[1][2][5][8]
-
Targeting Resistance Mechanisms: For strains with low-level resistance due to inhA mutations, higher doses of INH may be sufficient to overcome the resistance.[6] Additionally, combining INH with agents that bypass the primary resistance mechanism can be effective. For example, beta-lactamase inhibitors like clavulanate can be used with beta-lactam antibiotics to overcome Mtb's intrinsic resistance to that class of drugs, providing an alternative pathway for bactericidal activity.[3][9]
Q4: What is a Fractional Inhibitory Concentration (FIC) Index, and how is it interpreted in synergy studies?
A4: The Fractional Inhibitory Concentration (FIC) Index is a quantitative measure of the interaction between two antimicrobial agents. It is calculated using the following formula:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The interpretation of the FIC Index is as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0[10]
Troubleshooting Guides
Issue 1: Inconsistent MIC values for Isoniazid in repeat experiments.
| Possible Cause | Troubleshooting Step |
| Inoculum Variability | Ensure the Mtb culture is in the mid-logarithmic growth phase. Prepare the inoculum to a standardized turbidity (e.g., 0.5 McFarland standard) and verify the colony-forming unit (CFU)/mL count.[11] |
| Drug Degradation | Prepare fresh stock solutions of Isoniazid for each experiment. INH solutions can be unstable over time. |
| Media Inconsistencies | Use the same batch of Middlebrook 7H9 broth and OADC supplement for all related experiments to minimize variability.[11] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate dispensing. |
| Reader/Visual Interpretation Errors | For automated readers, ensure the plate is clean and free of scratches. For manual reading, use a consistent light source and background.[12] If a pellet is observed, it indicates growth.[12] |
Issue 2: Checkerboard assay results show no synergy, contrary to published literature.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentrations | The concentration range for each drug should bracket the known MIC values. If the MICs are not accurately determined beforehand, the checkerboard setup may not cover the concentrations where synergy occurs. |
| Strain-Specific Differences | The synergistic effect may be strain-dependent. Verify the genotype of your Mtb strain, particularly the resistance-conferring mutations (katG, inhA), as this can influence drug interactions. |
| Inappropriate Incubation Time | For slow-growing mycobacteria, an adequate incubation period (e.g., 7-14 days) is crucial. Premature reading may not accurately reflect inhibition. |
| High Inoculum Density | An overly dense inoculum can overwhelm the antimicrobial agents, masking synergistic effects. Standardize the inoculum as you would for an MIC assay. |
| Misinterpretation of FIC Index | Double-check the FIC calculations. Ensure you are identifying the lowest concentrations of each drug that inhibit growth in combination to calculate the FIC index correctly.[10] |
Issue 3: Time-kill curve does not show expected bactericidal activity.
| Possible Cause | Troubleshooting Step |
| Drug Concentration Below Bactericidal Level | The experiment should be run at concentrations multiple times the MIC. A concentration that is merely inhibitory will not produce a bactericidal curve. |
| Slow-Growing or Dormant Bacteria | Isoniazid is most effective against actively dividing bacteria.[2] If the culture has entered a stationary or slow-growth phase, the bactericidal effect will be diminished. |
| Drug Inactivation | Over a long time-kill experiment, the drug may be inactivated. Consider the stability of the compound in the culture medium at 37°C over the experimental duration. |
| Sampling and Plating Errors | Ensure proper mixing before taking each sample. Perform serial dilutions accurately and plate a volume that will yield a countable number of colonies (30-300 CFU). |
| Presence of Persister Cells | A subpopulation of phenotypically tolerant "persister" cells may survive antibiotic treatment, leading to a plateau in the kill curve. This is a known phenomenon and not necessarily an experimental error. |
Quantitative Data Summary
Table 1: Synergistic Activity of Isoniazid with Various Compounds against M. tuberculosis
| Compound | Mtb Strain(s) | Fold Reduction in INH MIC | FIC Index | Reference |
| Rifampin | H37Rv, Beijing, Euro-American | Not specified, but synergy observed | Synergistic | [13] |
| Verapamil | INH-susceptible isolates | Significant reduction observed | Not specified, but synergy observed | [1][2] |
| Ethambutol | Drug-susceptible isolates | 1 to 3 dilutions | 0.6 (synergistic in 18.1% of isolates) | [14] |
| Ofloxacin | Drug-susceptible & INH-resistant | Not specified, but synergy observed | 0.31-0.62 (synergistic) | [14] |
| Amoxicillin/Clavulanate | Drug-susceptible & -resistant | Not specified, but synergy observed | Synergistic | [9] |
Detailed Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Mtb Inoculum:
-
Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 to mid-log phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Dilute the adjusted suspension 1:100 in fresh 7H9 broth to achieve a final inoculum density of approximately 1-5 x 10⁵ CFU/mL.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of the highest concentration of Isoniazid (e.g., 64 µg/mL) to the first column of wells.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration range. Discard 100 µL from the last drug-containing column.
-
Reserve one column for a growth control (no drug) and another for a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared Mtb inoculum to each well (except the sterility control).
-
Seal the plate with a breathable seal or place it in a secondary container to prevent evaporation.
-
Incubate at 37°C for 7-14 days.
-
-
Reading and Interpretation:
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Preparation:
-
Dispense 50 µL of 7H9 broth into each well of a 96-well plate.
-
Prepare stock solutions of Drug A (Isoniazid) and Drug B (potentiating agent) at 4x the highest desired concentration.
-
Along the y-axis (rows), create 2-fold serial dilutions of Drug A. Add 50 µL of each dilution down the columns.
-
Along the x-axis (columns), create 2-fold serial dilutions of Drug B. Add 50 µL of each dilution across the rows.
-
The plate will now contain a matrix of drug combinations. Include rows and columns with single drugs to determine their individual MICs in the same assay.
-
-
Inoculation and Incubation:
-
Prepare the Mtb inoculum as described in the MIC protocol.
-
Add 100 µL of the final inoculum to each well.
-
Seal and incubate at 37°C for 7-14 days.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FIC for each well that shows growth inhibition. The FIC Index is the lowest calculated FIC for any of the combinations.
-
Interpret the results as synergistic, additive, or antagonistic based on the FIC Index value.[10]
-
Protocol 3: Time-Kill Curve Assay
-
Experiment Setup:
-
Prepare several flasks of 7H9 broth containing Isoniazid at various concentrations (e.g., 1x, 4x, 8x MIC), the potentiating agent alone, the combination of both, and a no-drug growth control.
-
Inoculate each flask with a standardized Mtb culture to a starting density of ~10⁵ CFU/mL.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each flask.
-
-
Quantification of Viable Bacteria:
-
Perform 10-fold serial dilutions of each aliquot in saline with 0.05% Tween 80.
-
Plate 100 µL of appropriate dilutions onto Middlebrook 7H10 agar plates in duplicate or triplicate.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible and countable.
-
-
Data Analysis:
-
Count the colonies and calculate the CFU/mL for each time point.
-
Plot log₁₀ CFU/mL versus time for each condition.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum. Synergy is demonstrated if the combination results in a ≥2-log₁₀ decrease in CFU/mL compared to the most active single agent.
-
Visualizations
Caption: Mechanism of Isoniazid action and resistance in M. tuberculosis.
Caption: Experimental workflow for screening synergistic drug combinations.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoniazid and verapamil modulatory activity and efflux pump gene ...: Ingenta Connect [ingentaconnect.com]
- 3. In Vitro Activity of β-Lactams in Combination with β-Lactamase Inhibitors against Multidrug-Resistant Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acceleration of Tuberculosis Treatment by Adjunctive Therapy with Verapamil as an Efflux Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Dose Isoniazid Lacks EARLY Bactericidal Activity against Isoniazid-resistant Tuberculosis Mediated by katG Mutations: A Randomized Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of efflux to the emergence of isoniazid and multidrug resistance in Mycobacterium tuberculosis. | ARAID [araid.es]
- 8. Fighting Tuberculosis With FDA Approved Hypertensive Drug Verapamil | Working Group for New TB Drugs [newtbdrugs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. google.com [google.com]
Technical Support Center: In Vitro Development of Isoniazid Resistance in Mycobacterium tuberculosis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on isoniazid (INH) resistance development in Mycobacterium tuberculosis in vitro.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments, providing potential causes and solutions in a question-and-answer format.
Question: Why are my Isoniazid Minimum Inhibitory Concentration (MIC) results inconsistent across experiments?
Answer:
Inconsistent MIC values for isoniazid are a common challenge. Several factors can contribute to this variability. Below is a table outlining potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation Variability | Ensure a standardized inoculum preparation method. Use a McFarland standard to adjust the turbidity of your bacterial suspension. Clumping of M. tuberculosis can lead to inaccurate inoculum size; vortexing with glass beads can help to create a more uniform suspension. |
| Media Composition | Use the same batch of media (e.g., Middlebrook 7H9 broth or 7H10/7H11 agar) for all related experiments. Variations in media components, especially albumin, dextrose, and catalase (in OADC or ADC supplements), can affect isoniazid activity. |
| Isoniazid Stock Solution Degradation | Prepare fresh isoniazid stock solutions regularly and store them protected from light at the appropriate temperature. Isoniazid solutions can degrade over time, leading to a decrease in potency. |
| Incubation Conditions | Ensure consistent incubation temperature (37°C) and CO2 levels (if applicable). Fluctuations in these conditions can affect the growth rate of M. tuberculosis and the apparent MIC. |
| Heteroresistance | The initial bacterial population may contain a small subpopulation of resistant mutants. This can lead to breakthrough growth at higher isoniazid concentrations in some replicates. Consider plating the inoculum on drug-free and isoniazid-containing plates to estimate the initial resistant subpopulation. |
| Methodological Differences | Different MIC determination methods (e.g., broth microdilution, agar proportion, BACTEC™ MGIT™ 960) can yield slightly different results.[1][2][3][4] Ensure you are using a consistent and validated protocol. |
Question: I am unable to select for isoniazid-resistant mutants. What could be the reason?
Answer:
Failure to select for isoniazid-resistant mutants can be due to several experimental factors.
| Potential Cause | Troubleshooting Steps |
| Isoniazid Concentration Too High | If the selective concentration of isoniazid is too high, it may kill all or most of the bacterial population, including any potential pre-existing resistant mutants. Try using a range of isoniazid concentrations, including concentrations just above the MIC of the parental strain. |
| Insufficient Inoculum Size | The frequency of spontaneous resistance mutations can be low. Ensure you are plating a sufficiently large number of cells (e.g., 10^8 to 10^9 CFU) on the selective plates to increase the probability of isolating a resistant mutant. |
| Inappropriate Selection Medium | Ensure the selective medium (e.g., Middlebrook 7H11 agar with OADC supplement) is properly prepared and supports the growth of M. tuberculosis. |
| Long Incubation Time Required | M. tuberculosis is a slow-growing bacterium. Isoniazid-resistant mutants, especially those with fitness costs, may grow even more slowly.[5][6][7] Incubate your selective plates for at least 3-4 weeks, and in some cases, up to 8 weeks. |
Question: My isoniazid-resistant mutants grow much slower than the parental wild-type strain. Is this normal?
Answer:
Yes, it is common for isoniazid-resistant mutants of M. tuberculosis to exhibit a fitness cost, which often manifests as a reduced growth rate in vitro in the absence of the drug.[5][6][7]
| Potential Cause | Explanation and Further Steps |
| Fitness Cost of Resistance Mutations | Mutations conferring isoniazid resistance, particularly deletions or significant changes in the katG gene, can impair the bacterium's metabolic processes, leading to slower growth.[5] The KatG enzyme has catalase-peroxidase activity, and its loss can make the bacterium more susceptible to oxidative stress. |
| Compensatory Mutations | Over time and with continued passaging, these initially slow-growing resistant mutants may acquire secondary, compensatory mutations that restore their fitness.[6] These mutations often occur in other genes and can partially or fully restore the growth rate to wild-type levels. |
| Experimental Characterization | To quantify the fitness cost, you can perform in vitro competition assays where the resistant mutant and the wild-type strain are co-cultured, and their relative proportions are measured over time. You can also compare their growth rates in liquid culture by monitoring optical density or colony-forming units (CFUs) over time. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of isoniazid?
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][5][8] Once activated, isoniazid forms reactive species that primarily inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition occurs through the targeting of the enoyl-acyl carrier protein reductase (InhA) and the beta-ketoacyl ACP synthase (KasA).[5][8]
Q2: What are the primary mechanisms of isoniazid resistance in M. tuberculosis?
The most common mechanism of isoniazid resistance is mutations in the katG gene, which prevent the activation of the prodrug.[8][9] The most frequently observed mutation is a Ser315Thr substitution in KatG.[9][10][11][12] Another common mechanism involves mutations in the promoter region of the inhA gene, which leads to the overexpression of the InhA protein, the primary target of activated isoniazid.[8][9] Mutations in other genes such as ahpC, kasA, and genes associated with efflux pumps have also been implicated in isoniazid resistance.[8][13]
Q3: Do in vitro-selected isoniazid-resistant mutants always have the same mutations as clinical isolates?
Not necessarily. Studies have shown that the mutations selected for in vitro can differ from those most commonly found in clinical isolates.[14][15] For example, complete or partial deletions of the katG gene are frequently observed in in vitro-selected mutants, whereas the katG S315T point mutation is more prevalent in clinical strains.[14][15] This is thought to be because the S315T mutation confers resistance while maintaining sufficient KatG activity to avoid a significant fitness cost, which is a strong selective pressure in a host.[5][7]
Q4: What is the difference between low-level and high-level isoniazid resistance?
Low-level isoniazid resistance typically refers to strains with an MIC slightly above the susceptible breakpoint (e.g., 0.25 to 2 µg/mL), while high-level resistance corresponds to strains with a much higher MIC (e.g., >4 µg/mL).[10] Generally, mutations in the promoter region of inhA are associated with low-level resistance, whereas mutations in katG are often linked to high-level resistance.[10]
Q5: How can I determine the frequency of isoniazid-resistant mutants in my bacterial population?
The mutation frequency can be calculated by plating a known number of viable bacteria (determined by plating serial dilutions on non-selective medium) onto a solid medium containing a selective concentration of isoniazid (e.g., 0.4, 1.0, or 20 mg/L).[14] After incubation, the number of resistant colonies is divided by the total number of CFUs plated to determine the mutation frequency.[14]
Quantitative Data Summary
Table 1: In Vitro Mutation Rates and Frequencies for Isoniazid Resistance in M. tuberculosis
| Parameter | Value | Reference |
| In vitro mutation rate for isoniazid resistance | 3.2 x 10⁻⁷ mutations/cell division | [15] |
| In vitro mutation frequency for isoniazid resistance (at 20 mg/L INH) | 4.40 x 10⁻⁶ to 7.56 x 10⁻⁶ | [14][15] |
| In vitro mutation frequency for isoniazid resistance (at 0.4 mg/L INH) | 2.3 x 10⁻⁶ to 8.02 x 10⁻⁶ | [14] |
Table 2: Frequency of Common Isoniazid Resistance-Associated Mutations in Phenotypically Resistant Clinical Isolates
| Gene | Mutation | Global Frequency in Resistant Isolates | Reference |
| katG | S315T | ~64% | [9] |
| inhA promoter | c-15t | ~19% | [9] |
| katG S315T in MDR isolates | 66% - 72% | [10][11] | |
| katG S315T in INH-monoresistant isolates | 42% | [10] |
Table 3: Isoniazid MIC Levels Associated with Different Resistance Mutations
| Gene Mutation | Isoniazid Resistance Level | Typical MIC Range (µg/mL) | Reference |
| katG S315 mutations | Moderate to High | 1.0 - 10 | [10] |
| inhA promoter mutations | Low to Moderate | 0.25 - 4.0 | [1] |
| Wild-type (susceptible) | Susceptible | ≤ 0.25 | [1] |
Experimental Protocols
Protocol 1: Determination of Isoniazid MIC by Broth Microdilution
-
Prepare Isoniazid Stock Solution: Prepare a stock solution of isoniazid in sterile distilled water. Filter-sterilize the solution.
-
Prepare Microtiter Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of isoniazid in Middlebrook 7H9 broth supplemented with OADC. The final volume in each well should be 100 µL. Include a drug-free well as a growth control.
-
Prepare Inoculum: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension 1:20 in 7H9 broth.
-
Inoculate Plate: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days, or until visible growth is observed in the growth control well.
-
Read Results: The MIC is the lowest concentration of isoniazid that completely inhibits visible growth of M. tuberculosis.[2]
Protocol 2: In Vitro Induction of Isoniazid Resistance
-
Prepare Inoculum: Grow a susceptible strain of M. tuberculosis in Middlebrook 7H9 broth to late-log phase.
-
Initial Exposure: Inoculate a fresh culture of 7H9 broth containing a sub-inhibitory concentration of isoniazid (e.g., 0.5x MIC) with the bacterial suspension.[8]
-
Incubation: Incubate the culture at 37°C until growth is evident.
-
Serial Passaging: Once the culture reaches a desired turbidity, perform serial passages into fresh broth containing gradually increasing concentrations of isoniazid. For example, you can increase the concentration by two-fold in each subsequent passage.
-
Isolation of Resistant Mutants: At various stages, plate the culture onto Middlebrook 7H11 agar plates containing different concentrations of isoniazid to isolate single colonies of resistant mutants.
-
Confirmation and Characterization: Confirm the resistance of the isolated colonies by determining their MIC. The genetic basis of resistance can be investigated by sequencing genes known to be associated with isoniazid resistance (e.g., katG, inhA promoter).
Visualizations
References
- 1. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fitness Costs of Drug Resistance Mutations in Multidrug-Resistant Mycobacterium tuberculosis: A Household-Based Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. scivisionpub.com [scivisionpub.com]
- 12. mdpi.com [mdpi.com]
- 13. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistant mutants of Mycobacterium tuberculosis selected in vitro do not reflect the in vivo mechanism of isoniazid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Optimization of Pretomanid Combination Therapy Ratios
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of combination therapies involving the anti-tuberculosis agent Pretomanid.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pretomanid?
Pretomanid is a nitroimidazooxazine prodrug that requires activation within Mycobacterium tuberculosis (Mtb).[1] Its mechanism is twofold. In actively replicating Mtb, it inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall.[1][2][3] In non-replicating, dormant bacteria, Pretomanid is reduced by a deazaflavin-dependent nitroreductase (Ddn), leading to the release of reactive nitrogen species, including nitric oxide.[1][2][4] This acts as a respiratory poison, enabling the drug to kill bacteria even in the low-oxygen conditions found within granulomas.[3][4]
Q2: Why is combination therapy essential for treating tuberculosis?
Treating tuberculosis with a single drug can lead to the rapid development of drug resistance.[5] Combination therapy, using multiple drugs with different mechanisms of action, is necessary to prevent the emergence of resistant strains and effectively kill the diverse populations of Mtb bacteria within a host, including actively replicating and dormant bacilli.[5][6] Successful multi-drug regimens can also shorten the overall treatment duration.[5]
Q3: What are the common combination partners for Pretomanid?
Pretomanid is a central component of the BPaL regimen, which combines it with Bedaquiline and Linezolid.[5][7] This all-oral, six-month regimen has shown high efficacy in treating extensively drug-resistant (XDR-TB) and treatment-intolerant or non-responsive multidrug-resistant (MDR-TB) tuberculosis.[7][[“]][9] Research has also explored its combination with other agents like moxifloxacin and pyrazinamide in preclinical models.[10]
Q4: How is drug interaction (synergy, additivity, antagonism) quantified?
The most common method for quantifying drug interactions in vitro is the checkerboard assay, which is used to calculate the Fractional Inhibitory Concentration Index (FICI).[11][12] The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) of each drug, where the FIC is the minimum inhibitory concentration (MIC) of the drug in combination divided by its MIC when used alone. The interaction is typically classified based on the FICI value. Time-kill curve assays can also be used to observe the dynamic effects of drug combinations on bacterial killing over time.[13][14]
Troubleshooting Guides
In Vitro Assays
Q: My checkerboard assay results are inconsistent or show no clear synergy. What are the common causes?
A: Inconsistent checkerboard results can stem from several factors:
-
Inoculum Preparation: The density of the Mycobacterium tuberculosis inoculum is critical. An inoculum that is too dense or too sparse can shift MIC values and obscure synergistic effects. Ensure you are using a standardized and uniformly suspended inoculum (e.g., McFarland standard).
-
Drug Concentrations: Inaccurate serial dilutions of the drugs are a frequent source of error. Verify the stock concentrations and ensure pipetting is accurate, especially when using multichannel pipettes.[15]
-
Plate Reading: Visual inspection of turbidity can be subjective. Using a viability dye like resazurin followed by a plate reader measurement can provide more objective and reproducible results.[11][16] However, the timing of the reading is crucial; reading too early or too late can lead to misinterpretation.
-
Drug Stability: Ensure that the drugs are stable in the culture medium and under the incubation conditions for the duration of the assay.
Q: The resazurin dye in my MIC/checkerboard assay is not changing color as expected. Why?
A: Resazurin is a cell viability indicator that changes from blue to pink in the presence of metabolically active cells.[16] Issues can arise from:
-
Insufficient Incubation Time: Mtb grows slowly. Ensure sufficient incubation time has passed before adding the dye to allow for bacterial growth, and after adding the dye for the color change to occur (typically 24-48 hours post-addition).[16]
-
Low Bacterial Viability: If the initial inoculum has low viability or if the drugs are highly effective, there may not be enough metabolic activity to reduce the dye, resulting in all wells remaining blue. Always include a drug-free growth control well to verify inoculum viability.
-
Chemical Interference: Components in the media or the drug compounds themselves could potentially interfere with the resazurin reduction reaction.
Q: My time-kill curve assay shows initial killing followed by bacterial regrowth. What does this mean?
A: This pattern often indicates the selection of a drug-resistant subpopulation.[14][17] The initial decline in bacterial count represents the killing of the susceptible majority, while the subsequent increase signifies the growth of pre-existing or newly emerged resistant mutants. This highlights the importance of using drug combinations to suppress the emergence of resistance.[18] Another possibility is that the drug is bacteriostatic rather than bactericidal, merely inhibiting growth without killing the bacteria.[16]
In Vivo Models
Q: I'm observing high toxicity in my mouse model with the BPaL regimen. How can I address this?
A: Toxicity, particularly from Linezolid (e.g., myelosuppression, peripheral neuropathy), is a known concern with the BPaL regimen.[19][20] Consider the following strategies, which have been explored in preclinical and clinical studies:
-
Dose Reduction: Reducing the daily dose of Linezolid (e.g., from 1200 mg to 600 mg or 300 mg human equivalent doses) has been shown to mitigate toxicity while potentially maintaining high efficacy.[21][22]
-
Intermittent Dosing: Administering Linezolid less frequently (e.g., three times per week instead of daily) can also reduce toxicity.[19]
-
Duration Modification: The duration of the high-dose Linezolid component can be optimized. For instance, a shorter initial period of a higher dose followed by a lower maintenance dose.
Q: The bacterial load (CFU) in the lungs of my untreated control group is lower than expected. What could be the issue?
A: A lower-than-expected bacterial burden in the control group can compromise the ability to evaluate drug efficacy. Potential causes include:
-
Infection Route/Dose: The initial infectious dose delivered via aerosol or intratracheal routes may have been too low. It is crucial to quantify the bacterial dose delivered to a satellite group of animals immediately after infection.
-
Animal Model: The strain of mouse used can significantly impact the progression of TB infection. Ensure you are using a well-established and appropriate model for your research question.
-
Time Point: The infection may not have had enough time to establish itself before the start of treatment. The timing of treatment initiation post-infection is a critical experimental parameter.
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This method is used to determine the in vitro interaction between Pretomanid and a partner drug against M. tuberculosis.
1. Preparation:
-
Prepare stock solutions of Pretomanid and the partner drug in an appropriate solvent (e.g., DMSO).
-
Culture M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.
-
Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland 0.5) and then dilute to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in 7H9 broth.
2. Plate Setup (96-well plate):
-
Add 50 µL of 7H9 broth to all wells.
-
Along the x-axis (e.g., columns 2-11), create a 2-fold serial dilution of Pretomanid. Add 100 µL of Pretomanid at 4x the highest desired concentration to column 2, mix, and transfer 50 µL sequentially across the plate to column 11. Discard the final 50 µL.
-
Along the y-axis (e.g., rows B-G), create a 2-fold serial dilution of the partner drug. Add 100 µL of the partner drug at 4x its highest concentration to row B, mix, and transfer 50 µL sequentially down the plate to row G.
-
This creates a matrix of drug combinations, with single-drug controls in row A and column 1. Wells in column 12 and row H should be reserved for drug-free growth controls.
3. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well. The final volume will be 100 µL.
-
Seal the plate with a breathable seal or place it in a secondary container and incubate at 37°C. Incubation time is typically 7-10 days.
4. Reading Results and FICI Calculation:
-
After incubation, assess bacterial growth. This can be done visually or by adding 20 µL of a resazurin solution and incubating for an additional 24-48 hours. The MIC is the lowest drug concentration that prevents a color change from blue to pink.[11]
-
Identify the MIC of each drug alone and in combination.
-
Calculate the FICI using the formula: FICI = FIC of Pretomanid + FIC of Partner Drug where FIC = (MIC of drug in combination) / (MIC of drug alone).
Protocol 2: Time-Kill Kinetic Assay
This assay assesses the rate of bacterial killing by a drug combination over time.
1. Preparation:
-
Prepare an early log-phase culture of M. tuberculosis (e.g., 1 x 10⁶ CFU/mL) in 7H9 broth.
-
Prepare flasks or tubes containing broth with the desired concentrations of Pretomanid, the partner drug, and their combination (e.g., at their respective MICs or 0.5x MIC).[13] Include a drug-free growth control.
2. Exposure and Sampling:
-
Inoculate each flask with the bacterial culture.
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 7, 10, and 14 days), draw an aliquot from each flask.[13]
3. CFU Enumeration:
-
Prepare 10-fold serial dilutions of each aliquot in saline with Tween 80.
-
Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks, or until colonies are large enough to count.
4. Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each condition (control, single drugs, combination).
-
Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at a specific time point. Additivity is a 1 to <2-log₁₀ decrease, and antagonism is a ≥1-log₁₀ increase.
Data Presentation
Table 1: Interpretation of the Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[11][12] |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference[12] |
| > 4.0 | Antagonism[12] |
Table 2: Example Data from a Checkerboard Assay for Pretomanid and Partner Agent X
Note: This table is illustrative and based on typical synergistic findings. Actual results will vary.
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI (Sum) | Interpretation |
| Pretomanid | 0.06 | 0.015 | 0.25 | \multirow{2}{}{0.5 } | \multirow{2}{}{Synergy} |
| Partner Agent X | 0.5 | 0.125 | 0.25 |
Table 3: Illustrative Efficacy of Different Pretomanid-Containing Regimens in a Murine TB Model
Note: Data are conceptual and based on findings from various preclinical studies.[19]
| Regimen (Daily Dose) | Duration (Weeks) | Mean Lung CFU (log₁₀) at End of Treatment | Relapse Rate (%) |
| Untreated Control | 8 | 6.5 | 100 |
| Standard Therapy (HRZ) | 8 | 3.2 | 50 |
| BPaL (Standard Dose) | 8 | < 1.0 (Sterilization) | 0 |
| BPaL (Reduced Linezolid Dose) | 8 | < 1.0 (Sterilization) | < 5 |
Visualizations
Caption: Mechanism of action for Pretomanid.[1][2][4]
Caption: Experimental workflow for optimizing combination therapy.[23]
Caption: Troubleshooting logic for checkerboard assays.
References
- 1. Pretomanid for the treatment of pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Advances in the design of combination therapies for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 7. Pretomanid with bedaquiline and linezolid for drug-resistant TB: a comparison of prospective cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. researchgate.net [researchgate.net]
- 10. Novel TB combination regimen shows potent activity in randomised short-term clinical trial | aidsmap [aidsmap.com]
- 11. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro time-kill curves study of three antituberculous combinations against Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. [PDF] Time-kill kinetics of anti-tuberculosis drugs, and emergence of resistance, in relation to metabolic activity of Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 18. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preserved Efficacy and Reduced Toxicity with Intermittent Linezolid Dosing in Combination with Bedaquiline and Pretomanid in a Murine Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. etb.tdf.org.ph [etb.tdf.org.ph]
- 21. Model-based dose optimization framework for bedaquiline, pretomanid and linezolid for the treatment of drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. reference.medscape.com [reference.medscape.com]
- 23. Systematic measurement of combination-drug landscapes to predict in vivo treatment outcomes for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
challenges in "anti-TB agent 1" preclinical development
Technical Support Center: Anti-TB Agent 1
Welcome to the technical support resource for researchers and drug development professionals working with This compound , a novel next-generation diarylquinoline. This agent targets the F-ATP synthase of Mycobacterium tuberculosis (Mtb), disrupting cellular energy metabolism.[1][2][3] This guide provides answers to frequently asked questions and detailed troubleshooting for common preclinical development challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a diarylquinoline that specifically inhibits the c-subunit of the F1F-adenosine triphosphate (ATP) synthase in Mycobacterium tuberculosis.[1][2][4] This inhibition disrupts the proton motive force, leading to a rapid depletion of cellular ATP, which is ultimately bactericidal against both replicating and dormant bacilli.[2][3]
Q2: What are the basic physicochemical properties of this compound?
A2: this compound is a highly lipophilic and poorly soluble compound. Its characteristics present specific challenges for formulation and oral bioavailability. Key properties are summarized in the table below.
Q3: Is there known cross-resistance with other anti-TB drugs?
A3: Due to its unique mechanism targeting ATP synthase, this compound does not exhibit cross-resistance with other major classes of TB drugs, such as rifamycins or fluoroquinolones.[2] However, resistance can emerge through specific mutations in the atpE gene, which codes for the c-subunit of ATP synthase.
Data Presentation: Key Preclinical Parameters
The following tables summarize essential quantitative data gathered during the preclinical evaluation of this compound.
Table 1: In Vitro Activity of this compound
| Mtb Strain | Type | MIC (µg/mL) |
|---|---|---|
| H37Rv | Drug-Susceptible | 0.03 |
| Clinical Isolate 1 | Drug-Susceptible | 0.06 |
| Clinical Isolate 2 | MDR-TB | 0.03 |
| Clinical Isolate 3 | XDR-TB | 0.06 |
| ATCC 27294 | Quality Control Strain | 0.03-0.12 |
Table 2: Physicochemical and In Vitro Safety Profile
| Parameter | Value | Method / Cell Line |
|---|---|---|
| Solubility (pH 7.4) | < 0.1 µg/mL | PBS Buffer |
| LogP | 5.8 | Calculated |
| Hepatotoxicity (IC50) | 15 µM | HepG2 Cells |
| Cardiotoxicity (hERG IC50) | 5 µM | Automated Patch Clamp |
Table 3: Murine Pharmacokinetic Parameters (Single Oral Dose, 10 mg/kg)
| Parameter | Value |
|---|---|
| Cmax (µg/mL) | 0.8 |
| Tmax (hours) | 4 |
| AUC (µg·h/mL) | 12.5 |
| Half-life (t½, hours) | 24 |
Troubleshooting Guides
In Vitro Assays
Q: We are observing high variability in our Minimum Inhibitory Concentration (MIC) results for this compound. What could be the cause?
A: High MIC variability is a common issue for lipophilic compounds like this compound. The primary causes are often related to poor solubility and compound adsorption to labware.
Troubleshooting Steps:
-
Solvent Choice: Ensure the compound is fully dissolved in DMSO before serial dilution into the broth medium. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced toxicity.
-
Use of Surfactants: Incorporate a non-ionic surfactant like Tween-80 (at 0.05%) or Tyloxapol into your Middlebrook 7H9 broth. This helps maintain the compound's solubility in the aqueous medium.
-
Plate Selection: Use low-binding microtiter plates to minimize the adsorption of the compound to the plastic surfaces.
-
Inoculum Preparation: Ensure a homogenous, single-cell suspension of Mtb. Clumping can lead to inconsistent inoculum size and erratic growth, affecting MIC readings. Prepare the inoculum by vortexing with glass beads and allowing larger clumps to settle before dilution.[5]
-
Reading Method: Use a colorimetric indicator like Resazurin (the basis for the Microplate Alamar Blue Assay or MABA) for a clear, unbiased endpoint.[6] Visual inspection of turbidity can be subjective, especially if the compound precipitates.[7]
ADME-Tox Assays
Q: Our in vitro hepatotoxicity assay shows significant cell death in HepG2 cells at low concentrations, but the results are not consistently dose-dependent. Why?
A: This is often linked to the compound precipitating out of the cell culture medium at higher concentrations. When the compound precipitates, its effective concentration available to the cells decreases, leading to a flattened or inverted dose-response curve.
Troubleshooting Steps:
-
Solubility Limit Check: Before conducting the cytotoxicity assay, determine the kinetic solubility of this compound in the specific cell culture medium you are using. Visually inspect the highest concentrations under a microscope for signs of precipitation.
-
Adjust Concentration Range: Limit the highest concentration in your assay to below the observed solubility limit to ensure all tested concentrations are fully dissolved.
-
Serum Percentage: Be aware that the percentage of fetal bovine serum (FBS) in your medium can affect compound solubility and protein binding. Maintain a consistent FBS percentage across all experiments.
-
Assay Duration: For poorly soluble compounds, shorter incubation times (e.g., 24 hours) may yield more reliable results than longer ones (e.g., 72 hours), as the compound is less likely to degrade or precipitate over time.
In Vivo Efficacy Studies
Q: this compound shows potent in vitro activity but has poor efficacy in our murine model of chronic TB infection. What are the likely reasons?
A: The discrepancy between in vitro and in vivo results is a major challenge in TB drug development.[8][9] Several factors could be responsible:
Troubleshooting Steps:
-
Poor Pharmacokinetics (PK): The compound may have low oral bioavailability or rapid metabolism, resulting in sub-therapeutic concentrations at the site of infection (the lung granulomas).
-
Action: Conduct a full PK study (as shown in Table 3) to determine exposure levels. If exposure is low, a formulation strategy (e.g., amorphous solid dispersion, lipid-based formulation) is necessary to improve absorption.
-
-
High Protein Binding: this compound is highly lipophilic and likely has high plasma protein binding. Only the unbound fraction of the drug is active.
-
Action: Measure the plasma protein binding. This will help you correlate the total plasma concentration (Cmax) with the effective (unbound) concentration.
-
-
Ineffective Lesion Penetration: The drug may not adequately penetrate the complex, caseous necrotic core of TB granulomas.[10]
-
Action: This is more difficult to assess directly. Advanced techniques like mass spectrometry imaging of infected lung tissue can provide insight. A simpler approach is to ensure the dosing regimen in your animal model achieves sustained plasma concentrations well above the MIC.
-
-
Inappropriate Animal Model: Standard mouse models do not fully replicate the complex pathology of human TB, such as cavitary lesions.[9][10]
-
Action: While challenging, consider using a different model, such as the C3HeB/FeJ mouse, which develops more human-like caseous necrotic granulomas, for more translational results.[9]
-
Experimental Protocols
Protocol: MIC Determination using MABA
-
Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Perform serial 2-fold dilutions in DMSO. Further dilute these into Middlebrook 7H9 broth (supplemented with 10% OADC and 0.05% Tween-80) in a 96-well low-binding plate.
-
Inoculum: Grow Mtb H37Rv to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:100 in 7H9 broth to achieve a final concentration of approximately 10^5 CFU/mL.[5]
-
Incubation: Add 100 µL of the Mtb inoculum to each well containing 100 µL of the drug dilutions. Include drug-free wells as growth controls. Seal the plate and incubate at 37°C.
-
Reading: After 7 days of incubation, add 20 µL of Alamar Blue reagent to each well.[6] Re-incubate for 24 hours. The MIC is the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[6]
Protocol: In Vitro Hepatotoxicity using MTT Assay
-
Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 1x10^4 cells/well in DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the compound. Include wells with vehicle control (DMSO) and a positive control (e.g., tamoxifen).
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Readout: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Mechanism of Action Pathway
Caption: Mechanism of Action: this compound inhibits the c-subunit of ATP synthase.
Experimental Workflow: Troubleshooting MIC Variability
References
- 1. Bedaquiline: a novel antitubercular agent for the treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. How do different drug classes work in treating Tuberculosis? [synapse.patsnap.com]
- 4. Interpretation of the mechanism of action of antituberculosis drug bedaquiline based on a novel two-ion theory of energy coupling in ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Preclinical testing of new drugs for tuberculosis: current challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical tools for the evaluation of tuberculosis treatment regimens for children - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vitro to In Vivo Translation of Anti-TB Agent 1
Welcome to the technical support center for "Anti-TB Agent 1." This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of translating promising in vitro data into successful in vivo results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.
Frequently Asked Questions (FAQs)
Q1: Why does "this compound" show high potency in vitro (low MIC) but poor efficacy in our mouse model of tuberculosis?
A1: This is a common challenge in TB drug development. Several factors can contribute to this discrepancy:
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Pharmacokinetics (PK): The agent may have poor absorption, rapid metabolism, or inefficient distribution to the sites of infection (e.g., lung granulomas) in vivo.[1][2]
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Host-Pathogen Interactions: The in vivo environment is significantly more complex than standard in vitro culture. Within the host, Mycobacterium tuberculosis (M.tb) resides in various cellular and caseous environments that can alter its metabolic state and susceptibility to drugs.[3][4]
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Drug Efflux: M.tb can upregulate efflux pumps in vivo that actively remove the drug from the bacterial cell, reducing its effective intracellular concentration.[5][6][7]
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Protein Binding: High plasma protein binding can reduce the amount of free drug available to exert its effect.
Q2: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for "this compound" across different batches of experiments. What could be the cause?
A2: Variability in MIC testing can arise from several sources:
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Inoculum Preparation: Ensure a standardized and consistent inoculum size (e.g., ~5x10^5 CFU/mL) is used for each experiment.[8]
-
Culture Media: Different media components (e.g., carbon source, detergent) can influence the activity of your compound.[9]
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Plate Incubation: Inconsistent incubation times or conditions (e.g., temperature, CO2 levels) can affect bacterial growth and, consequently, the MIC reading.
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Compound Stability: Verify the stability of "this compound" in the culture medium over the course of the assay.
Q3: How do we select the most appropriate animal model for testing the in vivo efficacy of "this compound"?
A3: The choice of animal model is critical and depends on the specific research question.
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Mice: Commonly used for initial efficacy testing due to their cost-effectiveness and the availability of immunological tools. Different infection models (e.g., low-dose aerosol, intravenous) can be employed to assess various aspects of the disease.[10][11]
-
Guinea Pigs: These animals develop lung pathology, including necrosis and lymphadenopathy, that more closely resembles human TB, making them a gold standard for vaccine testing.[12]
-
Rabbits: Can develop cavitary lesions similar to those in human TB, which are important for studying the sterilizing activity of drugs.
-
Non-Human Primates: Provide the closest model to human disease but are expensive and ethically complex to use.
Troubleshooting Guides
Issue 1: "this compound" is effective in broth culture but shows reduced activity in a macrophage infection model.
| Potential Cause | Troubleshooting Steps |
| Poor cell penetration | - Assess the lipophilicity and other physicochemical properties of the compound. - Consider co-administering with a permeabilizing agent (for experimental purposes). |
| Drug efflux by macrophages | - Use efflux pump inhibitors (e.g., verapamil) in your in vitro macrophage assay to see if activity is restored. |
| Intracellular pH | - The phagosomal environment is acidic. Test the activity of your compound at a lower pH in vitro. |
| M.tb metabolic state | - Inside macrophages, M.tb can enter a non-replicating state, rendering it less susceptible to some drugs.[13] |
Issue 2: "this compound" shows initial bactericidal activity in vivo but fails to prevent relapse.
| Potential Cause | Troubleshooting Steps |
| Poor penetration into granulomas | - Utilize advanced imaging techniques to assess drug distribution in infected tissues. - Consider formulation strategies to improve tissue penetration. |
| Inactivity against persister cells | - Test the agent's activity against non-replicating or dormant M.tb using specialized in vitro models (e.g., hypoxic cultures).[14][15] |
| Suboptimal dosing regimen | - Perform dose-fractionation studies in animal models to determine the optimal dosing frequency and duration.[16] |
| Development of resistance | - Sequence the genome of bacteria from relapsed animals to identify potential resistance mutations. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
-
Preparation of M.tb culture: Grow M.tb H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC. Adjust the optical density (OD) at 600 nm to obtain a final concentration of ~5 x 10^5 CFU/mL.[8]
-
Compound Dilution: Prepare serial twofold dilutions of "this compound" in a 96-well microplate. Include a drug-free control and a positive control (e.g., rifampicin).
-
Inoculation: Add 100 µL of the prepared M.tb suspension to each well.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Addition of Alamar Blue: Add 20 µL of Alamar Blue solution to each well and incubate for another 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[17]
Protocol 2: Intracellular Activity in a Macrophage Model
-
Cell Seeding: Seed a macrophage cell line (e.g., RAW264.7 or J774) in a 12-well plate and incubate overnight.[18][19]
-
Infection: Infect the macrophage monolayer with M.tb at a multiplicity of infection (MOI) of 5 for 4 hours.[19]
-
Removal of Extracellular Bacteria: Wash the cells three times with sterile PBS to remove extracellular bacteria.
-
Drug Treatment: Add fresh media containing different concentrations of "this compound" to the wells.
-
Incubation: Incubate the plates for 3-7 days.
-
Quantification of Intracellular Bacteria: Lyse the macrophages and plate the lysate on Middlebrook 7H11 agar to determine the number of intracellular CFUs.
Data Presentation
Table 1: Comparative In Vitro Activity of this compound
| Assay Condition | "this compound" MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| Standard Broth (pH 7.4) | 0.5 | 0.25 |
| Acidic Broth (pH 5.5) | 2.0 | 0.5 |
| Intracellular (Macrophage) | 4.0 | 1.0 |
| Hypoxic Culture | 8.0 | 2.0 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Cmax (µg/mL) | 10.2 |
| Tmax (hr) | 2 |
| AUC0-24 (µg.hr/mL) | 75.8 |
| Half-life (hr) | 6.5 |
| Bioavailability (%) | 60 |
Visualizations
Caption: Preclinical workflow for anti-TB drug discovery.
Caption: M. tuberculosis interaction with host macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Host-Pathogen Interaction as a Novel Target for Host-Directed Therapies in Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Role of the Mycobacterium tuberculosis P55 Efflux Pump in Intrinsic Drug Resistance, Oxidative Stress Responses, and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. Role of the Mmr Efflux Pump in Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Determining Minimum Inhibitory Concentrations in Liquid Cultures or on Solid Medium | Springer Nature Experiments [experiments.springernature.com]
- 10. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. lshtm.ac.uk [lshtm.ac.uk]
- 14. Human Granuloma In Vitro Model, for TB Dormancy and Resuscitation | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Target Specificity of Anti-TB Agent 1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on modifying "Anti-TB Agent 1" to enhance its target specificity. For the purpose of this guide, "this compound" is a hypothetical small molecule inhibitor targeting a specific serine/threonine kinase in Mycobacterium tuberculosis (M. tuberculosis), designated as MtbKinaseX .
I. Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process of modifying this compound.
| Question ID | Question | Possible Causes | Suggested Solutions |
| TSG-001 | My modified this compound shows reduced potency against the target MtbKinaseX. | 1. The modification has disrupted a key binding interaction with MtbKinaseX.2. The modified compound has poor solubility in the assay buffer.3. Inaccurate compound concentration determination. | 1. Perform computational modeling (molecular docking) to understand the binding mode of the modified agent. Synthesize analogs with subtle structural changes to probe the structure-activity relationship (SAR).2. Check the solubility of the compound. If low, consider using a different solvent or adding a solubilizing agent (e.g., DMSO) at a concentration that does not affect the assay.3. Verify the concentration and purity of the compound stock solution using techniques like NMR or LC-MS. |
| TSG-002 | The modified agent still exhibits significant off-target effects on human kinases. | 1. The modification did not sufficiently alter the pharmacophore responsible for binding to human kinases.2. The modified agent inhibits a human kinase that is structurally very similar to MtbKinaseX. | 1. Conduct a comprehensive kinase panel screening to identify the specific off-target kinases. Analyze the binding pockets of MtbKinaseX and the primary off-target human kinase to identify structural differences that can be exploited for selective inhibitor design.2. Synthesize a focused library of analogs with modifications directed at the regions of dissimilarity between the target and off-target kinases. |
| TSG-003 | The modified agent is potent and selective in biochemical assays but shows poor activity against whole-cell M. tuberculosis. | 1. The compound has low permeability across the complex mycobacterial cell wall.2. The compound is being actively removed from the cell by efflux pumps.3. The compound is metabolized by the bacteria into an inactive form. | 1. Assess the physicochemical properties of the compound (e.g., lipophilicity, polar surface area). Modify the compound to improve its drug-like properties for better cell penetration.2. Test the activity of the compound in the presence of an efflux pump inhibitor (e.g., verapamil, reserpine). If activity is restored, this suggests efflux is an issue. Further structural modifications may be needed to evade efflux.3. Perform metabolic stability assays using M. tuberculosis lysates or whole cells to determine if the compound is being degraded. |
| TSG-004 | I am observing high cytotoxicity of my modified agent in mammalian cell lines. | 1. The compound is inhibiting an essential human kinase, leading to cell death.2. The compound has a non-specific cytotoxic mechanism (e.g., membrane disruption).3. The cytotoxic effects are due to a metabolite of the compound. | 1. Refer to the kinase profiling data to identify any potent inhibition of essential human kinases. If a likely candidate is found, further modifications are needed to improve selectivity.2. Perform mechanism of cytotoxicity assays (e.g., membrane integrity assays) to rule out non-specific effects.3. Investigate the metabolic profile of the compound in mammalian cells to identify any toxic metabolites. |
II. Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ-001 | What is the first step I should take to improve the target specificity of this compound? | The first step is to perform a broad kinase selectivity panel to understand the off-target profile of the parent compound. This will identify the key human kinases that are being inhibited and will guide your subsequent medicinal chemistry efforts. |
| FAQ-002 | How can I confirm that my modified agent is engaging the MtbKinaseX target within the M. tuberculosis cell? | Several target engagement strategies can be employed. A common method is to use a cellular thermal shift assay (CETSA) to demonstrate that your compound stabilizes MtbKinaseX in its native environment. Another approach is to develop a chemical probe based on your inhibitor to pull down its binding partners from M. tuberculosis lysate. |
| FAQ-003 | What is an acceptable therapeutic window for a modified Anti-TB agent? | An ideal anti-TB agent should have a high therapeutic index, meaning it is potent against M. tuberculosis at concentrations that are not toxic to host cells. A selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the minimum inhibitory concentration (MIC) against M. tuberculosis, of >10 is generally considered a good starting point for further development. |
| FAQ-004 | Should I prioritize improving potency or selectivity first? | This often depends on the starting point. If your initial compound has good potency but poor selectivity, the focus should be on improving selectivity, even if it means a slight decrease in potency. Conversely, if the compound is highly selective but has weak potency, the initial efforts should be on enhancing its activity against MtbKinaseX. A balance between the two is the ultimate goal. |
III. Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a modified this compound against MtbKinaseX and a panel of human kinases.
Methodology:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the compound in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the recombinant kinase, the appropriate peptide substrate, and ATP.
-
Add the serially diluted compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at 30°C for the specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Whole-Cell M. tuberculosis Growth Inhibition Assay
Objective: To determine the minimum inhibitory concentration (MIC) of a modified this compound against M. tuberculosis.
Methodology:
-
Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Prepare serial dilutions of the test compound in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis. Include a positive control (e.g., isoniazid) and a negative control (no drug).
-
Seal the plates and incubate at 37°C for 7-14 days.
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Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth. Alternatively, a resazurin microtiter assay can be used for a colorimetric readout of cell viability.
Protocol 3: Mammalian Cell Cytotoxicity Assay
Objective: To determine the cytotoxic concentration (CC50) of a modified this compound in a mammalian cell line (e.g., HepG2, A549).
Methodology:
-
Seed the chosen mammalian cell line in a 96-well plate and allow the cells to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the serially diluted compound. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).
-
Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours.
-
Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
IV. Data Presentation
Table 1: Comparative Activity and Selectivity of this compound and a Modified Analog
| Compound | MtbKinaseX IC50 (nM) | Human Kinase A IC50 (nM) | Human Kinase B IC50 (nM) | M. tuberculosis MIC (µM) | HepG2 CC50 (µM) | Selectivity Index (SI = CC50/MIC) |
| This compound | 50 | 100 | 250 | 5 | 10 | 2 |
| Modified Agent 1.1 | 75 | >10,000 | 5,000 | 2 | 50 | 25 |
V. Visualizations
Caption: Hypothetical signaling pathway involving MtbKinaseX.
Caption: Workflow for enhancing target specificity.
Caption: Decision-making flowchart for compound modification.
Technical Support Center: Process Improvement for Large-Scale Production of "Anti-TB Agent 1"
Welcome to the technical support center for "Anti-TB Agent 1." This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale synthesis and purification of this active pharmaceutical ingredient (API).
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the production of "this compound."
Synthesis & Reaction Issues
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yield in the synthesis of "this compound" can stem from several factors.[1][2] A primary reason could be the purity of your starting materials and reagents.[3] Ensure all reactants are of the highest possible purity and that solvents are anhydrous, as moisture can interfere with the reaction. Another common issue is inefficient mixing at a larger scale, which can be different from lab-scale experiments.[1] Verifying that the stirring mechanism provides adequate agitation throughout the reaction vessel is crucial. Reaction temperature is another critical parameter; even minor deviations can significantly impact yield.[4] Calibrate your temperature probes and ensure uniform heating of the reactor. Finally, consider performing a Design of Experiments (DoE) at a smaller scale to identify the optimal conditions for time, temperature, and mixing, which can then be applied to the larger scale production.[1]
Q2: I'm observing a significant amount of a recurring impurity in my crude product. How can I identify and minimize it?
A2: The formation of impurities is a common challenge during scale-up.[1] To identify the impurity, isolate it using preparative chromatography and characterize its structure using techniques like NMR and mass spectrometry. Understanding the structure can provide clues about its formation pathway. Common causes of impurity formation include side reactions due to localized overheating, incorrect stoichiometry of reactants, or the presence of contaminants in the starting materials.[1][3] To minimize the impurity, consider the following:
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Controlled Reagent Addition: Adding a reactive intermediate too quickly can lead to side reactions. A slower, controlled addition rate may be necessary at a larger scale.[3]
-
Temperature Homogeneity: Ensure uniform temperature throughout the reactor to prevent localized "hot spots" that can promote side reactions.
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Inert Atmosphere: If the reaction is sensitive to oxygen or moisture, ensure the reaction vessel is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).[3]
Q3: The reaction is not going to completion, even after an extended reaction time. What should I investigate?
A3: An incomplete reaction can be due to several factors. First, verify the quality and activity of your catalyst, if one is used. Catalysts can degrade over time or be poisoned by impurities. Running the reaction with a fresh batch of catalyst can help determine if this is the issue. Second, inadequate mixing can lead to poor contact between reactants, slowing down the reaction rate.[1] Ensure the stirring is vigorous enough for the larger volume. Third, the reaction may be reversible. In this case, you might need to remove a byproduct to drive the reaction to completion. Finally, re-verify your calculations for all reactants and reagents to ensure they are correct for the scaled-up batch.[3]
Purification & Isolation Issues
Q4: I am having difficulty with the crystallization of the final product. What can I do to improve this?
A4: Crystallization can be challenging, especially at a larger scale where cooling rates and mixing are different.[1] If "this compound" is failing to crystallize or is producing an oil, consider the following troubleshooting steps:
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Solvent System: The choice of solvent is critical. Experiment with different solvent or anti-solvent systems to find one that promotes crystallization.
-
Seeding: Introducing a small amount of pure crystalline "this compound" (seed crystals) to the supersaturated solution can induce crystallization.
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Cooling Rate: A slow, controlled cooling rate is often necessary for the formation of well-defined crystals. Rapid cooling can lead to the formation of amorphous solids or oils.
-
Purity: Impurities can inhibit crystallization. Ensure your crude product is sufficiently pure before attempting crystallization. An additional purification step, such as a column chromatography, may be necessary.
Q5: The particle size of my final product is not consistent. How can I control this?
A5: Inconsistent particle size can affect the bioavailability and formulation of the final drug product. The crystallization process largely determines the particle size. To achieve a more uniform particle size distribution, focus on controlling the crystallization parameters. This includes the rate of cooling, the degree of supersaturation, and the agitation speed. Using techniques like seeding can also help in achieving a more consistent particle size. Milling the dried API is another step to achieve the desired particle size.[5]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for "this compound"?
A1: "this compound" should be stored in a cool, dry place, protected from light and moisture. The recommended storage temperature is 2-8°C. When handled, it should be done in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
Q2: Are there any known incompatibilities with common excipients?
A2: Stability studies should be conducted with a range of common excipients early in the formulation development process.[6] While comprehensive data is still being gathered, preliminary studies suggest that "this compound" may be incompatible with strongly acidic or basic excipients, which could lead to degradation.
Q3: What analytical methods are recommended for quality control?
A3: For routine quality control of "this compound," High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for assessing purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the structure of the final product, and Karl Fischer titration is recommended for determining water content.
Data Presentation
Table 1: Optimized Reaction Parameters for "this compound" Synthesis
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) |
| Reactant A | 1.0 eq | 1.0 eq |
| Reactant B | 1.2 eq | 1.15 eq |
| Catalyst | 0.05 mol% | 0.05 mol% |
| Solvent Volume | 1 L | 100 L |
| Temperature | 60°C | 65°C |
| Reaction Time | 8 hours | 10 hours |
| Agitation Speed | 300 RPM | 150 RPM (with pitched-blade turbine) |
Table 2: Common Impurities and their HPLC Retention Times
| Impurity | Retention Time (min) | Likely Source |
| Impurity 1 | 4.2 | Side reaction from starting material B |
| Impurity 2 | 6.8 | Degradation product |
| Impurity 3 | 9.1 | Unreacted intermediate |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of "this compound"
-
Vessel Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and purged with nitrogen.
-
Reagent Loading: Charge the reactor with Reactant A and the solvent. Begin agitation at 150 RPM.
-
Temperature Control: Heat the mixture to 65°C.
-
Catalyst Addition: Once the temperature is stable, add the catalyst.
-
Controlled Addition: Add Reactant B to the reactor via a dosing pump over a period of 2 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking samples every hour and analyzing them by HPLC.
-
Reaction Completion: Once the reaction is complete (typically after 10 hours), cool the mixture to room temperature.
-
Quenching: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Crystallization
-
Dissolution: Dissolve the crude "this compound" in a minimal amount of a suitable hot solvent (e.g., isopropanol).
-
Hot Filtration: Perform a hot filtration to remove any insoluble impurities.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Seeding: If no crystals have formed, add a few seed crystals of pure "this compound."
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Crystallization: Continue to cool the solution in an ice bath to maximize crystal formation.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 40°C.
Visualizations
References
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Enhancing Drug Development: A Comprehensive Guide to API Manufacturing - SEQENS [seqens.com]
- 6. Q&A: How can drug developers address API synthesis challenges? | Arcinova [arcinova.com]
Validation & Comparative
Pretomanid vs. Isoniazid: A Comparative Efficacy Study in the Fight Against Tuberculosis
For Immediate Release
In the ongoing battle against tuberculosis (TB), a global health threat, the emergence of drug-resistant strains necessitates the development and evaluation of novel therapeutic agents. This guide provides a detailed comparison of Pretomanid, a newer anti-TB agent, and Isoniazid, a cornerstone of first-line TB treatment for decades. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the two drugs' efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
Isoniazid has long been a primary weapon against Mycobacterium tuberculosis, acting by inhibiting the synthesis of mycolic acids, essential components of the bacterial cell wall. However, its efficacy is challenged by the rise of resistant strains. Pretomanid, a member of the nitroimidazole class, offers a different mechanism of action, not only inhibiting mycolic acid synthesis but also acting as a respiratory poison under anaerobic conditions, making it effective against both replicating and non-replicating bacteria. This dual action makes it a valuable tool, particularly in cases of multi-drug-resistant tuberculosis (MDR-TB).
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro activity of Pretomanid and Isoniazid against Mycobacterium tuberculosis. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Drug | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Pretomanid | 0.005 - 0.48[1] | 0.25 | 0.5 |
| Isoniazid | 0.02 - 0.06[2] | - | - |
Note: MIC₅₀ and MIC₉₀ values for Isoniazid are not consistently reported in the same manner as for newer drugs but its activity is well-established within the provided range for susceptible strains.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The comparative efficacy data presented above is determined using standardized methods for antimicrobial susceptibility testing of Mycobacterium tuberculosis. The following is a detailed methodology based on the broth microdilution method.
Objective: To determine the lowest concentration of Pretomanid and Isoniazid that inhibits the visible growth of M. tuberculosis.
Materials:
-
Pure cultures of M. tuberculosis strains (e.g., H37Rv)
-
Middlebrook 7H9 broth base
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
Pretomanid and Isoniazid stock solutions of known concentrations
-
Sterile 96-well microtiter plates
-
Inoculum prepared from a fresh culture of M. tuberculosis, adjusted to a McFarland standard of 0.5.
Procedure:
-
Preparation of Drug Dilutions: A serial two-fold dilution of each drug is prepared in Middlebrook 7H9 broth supplemented with OADC in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized M. tuberculosis suspension. A growth control well (containing no drug) and a sterility control well (containing no bacteria) are included on each plate.
-
Incubation: The plates are sealed and incubated at 37°C in a standard atmosphere.
-
Reading of Results: After a defined incubation period (typically 7-21 days), the plates are examined for visible growth. The MIC is recorded as the lowest drug concentration at which there is no visible growth.
Mechanism of Action: Signaling Pathways
The distinct mechanisms of action of Isoniazid and Pretomanid are crucial to understanding their roles in TB therapy, particularly in the context of drug resistance.
Isoniazid Signaling Pathway
Isoniazid is a prodrug, meaning it requires activation by a bacterial enzyme.
References
A Comparative Guide to the "In Vivo" Efficacy of Pretomanid-Containing Regimens Against XDR-TB
For Researchers, Scientists, and Drug Development Professionals
Extensively drug-resistant tuberculosis (XDR-TB) presents a formidable challenge to global public health, necessitating the development of novel, effective, and shorter treatment regimens. This guide provides an objective comparison of the in vivo efficacy of the recently approved anti-TB agent, Pretomanid (as part of the BPaL regimen), against a conventional XDR-TB treatment regimen. The data presented is derived from preclinical studies in murine models, which are crucial for evaluating the potential of new therapeutic agents.
Executive Summary
Pretomanid, in combination with Bedaquiline and Linezolid (BPaL), has demonstrated significant bactericidal activity against Mycobacterium tuberculosis in animal models of XDR-TB. This guide summarizes the key efficacy data, details the experimental protocols used to generate this data, and provides a visual representation of Pretomanid's mechanism of action and the experimental workflow. The evidence suggests that the BPaL regimen offers a promising alternative to conventional, longer, and more complex XDR-TB treatments.
Data Presentation: Efficacy Comparison
The following tables summarize the quantitative data on the in vivo efficacy of the BPaL regimen compared to an untreated control group and a representative conventional XDR-TB regimen in BALB/c mice.
Table 1: In Vivo Efficacy of the BPaL Regimen Against M. tuberculosis in BALB/c and C3HeB/FeJ Mice (4 Weeks of Treatment)
| Treatment Group | Mouse Strain | Initial Bacterial Load (log10 CFU) in Lungs (Mean ± SD) | Final Bacterial Load (log10 CFU) in Lungs (Mean ± SD) | Reduction in Bacterial Load (log10 CFU) |
| Untreated Control | C3HeB/FeJ | 7.48 ± 0.12 | - | - |
| BPaL | C3HeB/FeJ | 7.48 ± 0.12 | 4.76 ± 0.38 | 2.72 |
| BPaL | BALB/c | ~7.8 | ~3.8-4.0 | 3.8-4.0 |
Data for C3HeB/FeJ mice is from a study where treatment started at a chronic stage of infection. The BPaL regimen significantly reduced the lung bacterial burden.[1][2][3][4] Data for BALB/c mice shows a robust reduction in bacterial load.[1][2][3][4]
Table 2: Representative Efficacy of a Conventional XDR-TB Regimen Component in a Murine Model
| Treatment Group | Mouse Strain | Duration of Treatment | Reduction in Bacterial Load (log10 CFU) in Lungs |
| Kanamycin + Moxifloxacin + Pyrazinamide + Ethambutol | BALB/c | 2 months | Significant reduction (specific log reduction not provided in abstract) |
Note: Direct head-to-head comparative CFU data for a standardized conventional XDR-TB regimen against BPaL in the same experiment is limited in the reviewed literature. The data above represents the efficacy of key components of older regimens. Historically, XDR-TB treatment involved prolonged therapy (up to 2 years) with second-line drugs like kanamycin and fluoroquinolones.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vivo Efficacy Study of the BPaL Regimen in a Murine Model of Chronic TB
-
Animal Model: Female BALB/c and C3HeB/FeJ mice were used. These strains are commonly used in TB research, with C3HeB/FeJ mice developing more human-like necrotic granulomas.
-
Infection: Mice were infected via the aerosol route with Mycobacterium tuberculosis Erdman strain, delivering a low dose of approximately 50-100 bacilli to the lungs. The infection was allowed to establish for 4-8 weeks to create a chronic infection model.
-
Treatment Regimens:
-
BPaL Regimen: Bedaquiline (B) was administered at 25 mg/kg, Pretomanid (Pa) at 100 mg/kg, and Linezolid (L) at 100 mg/kg. All drugs were administered orally, five days a week for four weeks.
-
Untreated Control: A group of infected mice received no treatment.
-
-
Efficacy Assessment:
-
At the end of the 4-week treatment period, mice were euthanized.
-
Lungs and spleens were aseptically removed and homogenized in saline.
-
Serial dilutions of the organ homogenates were plated on Middlebrook 7H11 agar plates.
-
The plates were incubated at 37°C for 3-4 weeks.
-
The number of colony-forming units (CFU) was counted, and the bacterial load per organ was calculated and expressed as log10 CFU.[1][2][3][4]
-
Mandatory Visualization
Signaling Pathway: Mechanism of Action of Pretomanid
Caption: Mechanism of action of Pretomanid.
Experimental Workflow: In Vivo Efficacy Testing
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. A modified BPaL regimen for tuberculosis treatment replaces linezolid with inhaled spectinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Modified BPaL Regimen for Tuberculosis Treatment replaces Linezolid with Inhaled Spectinamides [elifesciences.org]
- 3. A Modified BPaL Regimen for Tuberculosis Treatment replaces Linezolid with Inhaled Spectinamides [elifesciences.org]
- 4. A Modified BPaL Regimen for Tuberculosis Treatment replaces Linezolid with Inhaled Spectinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Pretomanid and Bedaquiline in the Treatment of Drug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has necessitated the development of novel therapeutic agents. Among these, bedaquiline and pretomanid have become cornerstone components of new, shorter, all-oral treatment regimens. While their efficacy is well-documented, a thorough understanding of their comparative safety profiles is critical for clinical decision-making and future drug development. This guide provides an objective comparison of the safety profiles of pretomanid and bedaquiline, supported by available clinical data and detailed experimental protocols for safety monitoring.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common and serious adverse events reported for pretomanid (in the context of the BPaL regimen: bedaquiline, pretomanid, and linezolid) and bedaquiline. It is important to note that many adverse events, particularly for pretomanid, are reported from combination therapies, making it challenging to attribute them to a single agent.[1][2][3]
| Adverse Event Category | Specific Adverse Event | Pretomanid (in BPaL regimen) Incidence (%) | Bedaquiline Incidence (%) |
| Gastrointestinal | Nausea | 36%[1] | Common (not quantified in provided results) |
| Vomiting | 28%[1] | Common (not quantified in provided results) | |
| Abdominal Pain | Reported[1] | Common (not quantified in provided results) | |
| Decreased Appetite | Reported[1] | Common (not quantified in provided results) | |
| Hepatic | Increased Transaminases (ALT/AST) | 21%[1] | Reported, potential for hepatotoxicity[4] |
| Neurological | Peripheral Neuropathy | 81% (largely attributed to linezolid)[1] | Less commonly reported |
| Headache | 10.7%[5] | Common (not quantified in provided results) | |
| Dizziness | Reported[1] | Common (not quantified in provided results) | |
| Hematological | Anemia | 37% (largely attributed to linezolid)[1] | Less commonly reported |
| Metabolic | Lactic Acidosis | Reported (attributed to linezolid)[2] | Not a characteristic adverse event |
| Cardiovascular | QT Prolongation | Reported[1] | A known and significant risk[4][6][7] |
Key Experimental Protocols for Safety Monitoring
Rigorous safety monitoring is paramount when administering pretomanid and bedaquiline. The following protocols are based on current clinical guidelines and prescribing information.[8][9][10][11]
Baseline Assessment Protocol
Objective: To identify pre-existing conditions that may increase the risk of adverse events and to establish a baseline for on-treatment monitoring.
Procedures:
-
Medical History and Physical Examination: A thorough evaluation including a history of cardiac disease (e.g., congenital long QT syndrome, arrhythmias), hepatic or renal impairment, neurological disorders, and alcohol use.[11]
-
Electrocardiogram (ECG): A 12-lead ECG to determine the baseline QT interval corrected for heart rate (QTc).[1][2]
-
Hepatic Function Tests: Measurement of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase, and total bilirubin.[1][2]
-
Renal Function Tests: Assessment of serum creatinine to evaluate renal function.[10]
-
Electrolyte Panel: Measurement of serum potassium, calcium, and magnesium, as imbalances can exacerbate QT prolongation.[2]
-
Complete Blood Count: To establish baseline hematological parameters.
-
HIV and Hepatitis B/C Screening: To identify co-infections that may influence drug choice and monitoring.[10]
On-Treatment Monitoring Protocol
Objective: To promptly detect and manage adverse events during the course of treatment.
Procedures:
-
Cardiac Monitoring:
-
ECG: Repeat ECG at 2, 4, 8, 12, and 24 weeks after initiation of treatment, and as clinically indicated.[2][6][12] More frequent monitoring (e.g., weekly) is recommended if the patient has other risk factors for QT prolongation.[6]
-
Action Threshold: Discontinuation of the regimen should be considered if there is a clinically significant ventricular arrhythmia or if the QTc interval exceeds 500 ms (confirmed by a repeat ECG).[1]
-
-
Hepatic Monitoring:
-
Liver Function Tests (LFTs): Monitor ALT, AST, and bilirubin at baseline, then weekly for the first month, fortnightly for the second month, and then monthly thereafter.[1]
-
Action Thresholds: Treatment interruption is recommended if aminotransferase elevations are accompanied by a total bilirubin elevation of more than twice the upper limit of normal, if aminotransferase levels exceed eight times the upper limit of normal, or if they are greater than five times the upper limit of normal and persist.[1]
-
-
Neurological Assessment:
-
General Clinical Monitoring:
Visualization of Bedaquiline-Induced Cardiotoxicity Pathway
The following diagram illustrates the proposed mechanism by which bedaquiline can lead to QT prolongation, a key safety concern.
Caption: Mechanism of bedaquiline-induced QT prolongation.
References
- 1. Pretomanid - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Efficacy and safety data on pretomanid for drug-resistant TB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A structural insight of bedaquiline for the cardiotoxicity and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Optimizing Bedaquiline for cardiotoxicity by structure based virtual screening, DFT analysis and molecular dynamic simulation studies to identify selective MDR-TB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring during treatment - Treatment of Tuberculosis: Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nyc.gov [nyc.gov]
- 10. Annex 2. Monitoring and management of adverse events in treatment of drug-resistant tuberculosis | TB Knowledge Sharing [tbksp.who.int]
- 11. Clinical standards for the management of adverse effects during treatment for TB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5.3.4.2. Monitoring for adverse effects | TB Knowledge Sharing [tbksp.who.int]
A Head-to-Head Comparison of Bedaquiline and Pretomanid for the Treatment of Drug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) has created an urgent need for novel therapeutic agents. Bedaquiline and pretomanid are two such agents that have become cornerstones of modern treatment regimens for drug-resistant TB. This guide provides a detailed, data-driven comparison of these two vital anti-TB drugs to inform research and development efforts.
At a Glance: Bedaquiline vs. Pretomanid
| Feature | Bedaquiline | Pretomanid |
| Drug Class | Diarylquinoline | Nitroimidazooxazine |
| Primary Mechanism of Action | Inhibition of mycobacterial ATP synthase | Inhibition of mycolic acid biosynthesis and generation of reactive nitrogen species |
| Spectrum of Activity | Actively replicating and non-replicating Mycobacterium tuberculosis | Actively replicating and non-replicating Mycobacterium tuberculosis |
| Commonly Used In Regimen | With other anti-TB drugs for MDR-TB | As part of the BPaL/M regimen (Bedaquiline, Pretomanid, Linezolid +/- Moxifloxacin) for XDR-TB, treatment intolerant/non-responsive MDR-TB |
| Key Adverse Events | QT prolongation, hepatotoxicity, nausea, joint pain, headache[1][2][3] | Peripheral neuropathy, acne, anemia, nausea, vomiting, hepatotoxicity, myelosuppression, lactic acidosis[4][5][6][7][8] |
Mechanism of Action
Bedaquiline and pretomanid employ distinct mechanisms to exert their bactericidal effects against Mycobacterium tuberculosis.
Bedaquiline is the first-in-class diarylquinoline that specifically targets the mycobacterial F-ATP synthase.[1][9] It binds to the c-subunit of the enzyme, blocking the proton pump and thereby inhibiting ATP synthesis, which is crucial for the energy metabolism of the bacterium.[1][10][11] This leads to cell death in both actively replicating and dormant mycobacteria.[1][2]
Pretomanid , a nitroimidazole, has a dual mechanism of action.[12] It inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to the death of actively replicating bacteria.[13] Additionally, under anaerobic conditions found within granulomas, pretomanid is activated to release reactive nitrogen species, including nitric oxide, which are toxic to non-replicating, persistent bacteria.[4][12][13]
In Vitro Efficacy
Both drugs demonstrate potent activity against M. tuberculosis in vitro.
| Parameter | Bedaquiline | Pretomanid |
| MIC50 against M. tuberculosis | 0.03 µg/mL | Not consistently reported, but potent |
| MIC Range against M. tuberculosis | 0.002 - 0.06 µg/mL | Not consistently reported, but potent |
| Activity against dormant bacilli | Yes | Yes |
MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing methodology.[14]
Pharmacokinetics
A summary of key pharmacokinetic parameters for bedaquiline and pretomanid is presented below.
| Parameter | Bedaquiline | Pretomanid |
| Bioavailability | Enhanced with food | Enhanced with food, especially high-fat meals[15] |
| Protein Binding | >99% | ~86.4%[16] |
| Metabolism | Primarily by CYP3A4 to form M2 (N-monodesmethyl) metabolite[14] | Multiple reductive and oxidative pathways, with a ~20% contribution from CYP3A4[16] |
| Half-life | Long terminal half-life (~5.5 months for parent drug and metabolite) | ~16-20 hours |
| Excretion | Primarily in feces | Primarily in urine (~53%) and feces (~38%) as metabolites[16] |
Clinical Efficacy
Direct head-to-head clinical trials comparing bedaquiline and pretomanid as monotherapies are not available, as they are always used in combination regimens to prevent the development of resistance. However, their efficacy can be inferred from clinical trials of the regimens in which they are key components.
Bedaquiline: In a Phase IIb trial for MDR-TB, the addition of bedaquiline to a background regimen significantly reduced the time to sputum culture conversion compared to placebo (median 83 days vs. 125 days).[17] At the end of the 120-week study, 57.6% of patients in the bedaquiline arm were cured, compared to 31.8% in the placebo arm.[17] Real-world studies have shown cure rates of around 80% when bedaquiline is included in treatment regimens for drug-resistant TB.[18]
Pretomanid: Pretomanid is a core component of the BPaL (Bedaquiline, Pretomanid, Linezolid) and BPaLM (BPaL + Moxifloxacin) regimens. Clinical trials for these regimens have demonstrated high success rates for highly resistant forms of TB.[19][20] Success rates in various studies have ranged from approximately 80% to over 90%.[21][22] These regimens have also significantly shortened treatment duration to around six months.[20][21]
Safety and Tolerability
Both drugs have significant adverse effect profiles that require careful monitoring.
Bedaquiline: The most significant safety concern with bedaquiline is QT prolongation, which can increase the risk of serious cardiac arrhythmias.[23] Regular ECG monitoring is essential during treatment.[23] Other common adverse effects include nausea, joint pain, headache, and elevated liver enzymes.[1][24]
Pretomanid: Pretomanid is associated with a range of adverse effects, with peripheral neuropathy, acne, and anemia being common.[4][8] It can also cause hepatotoxicity, myelosuppression, and, rarely, lactic acidosis and optic neuropathy.[5][6][8] Regular monitoring of liver function, blood counts, and neurological symptoms is crucial.[5][6]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A standard method for determining the MIC of anti-TB agents is the broth microdilution method.[25]
Protocol Outline:
-
Inoculum Preparation: M. tuberculosis is grown in a suitable liquid medium (e.g., Middlebrook 7H9) to mid-log phase. The culture is then diluted to a standardized concentration (e.g., McFarland standard).
-
Drug Dilution: The test drug is serially diluted in a 96-well microtiter plate containing culture medium.[26]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[26]
-
Incubation: The plate is sealed and incubated at 37°C.
-
Reading Results: After incubation, the MIC is determined as the lowest concentration of the drug that inhibits visible growth of the bacteria.[25] This can be assessed visually or by using an indicator dye like resazurin.[27]
Whole Blood Bactericidal Activity (WBA) Assay
The WBA assay measures the combined effect of a drug and the host's immune response.[28]
Protocol Outline:
-
Drug Administration: The drug is administered to a healthy volunteer or patient.
-
Blood Collection: Blood samples are collected at various time points after drug administration.
-
Infection: An equal volume of a standardized M. tuberculosis suspension is added to the blood samples.
-
Incubation: The infected blood is incubated at 37°C.
-
CFU Counting: Aliquots are taken at different time points, serially diluted, and plated on solid media (e.g., Middlebrook 7H11 agar) to determine the number of colony-forming units (CFU).
-
Analysis: The change in log CFU over time is calculated to determine the bactericidal activity.[29]
Conclusion
Bedaquiline and pretomanid are both indispensable tools in the fight against drug-resistant tuberculosis, each with a unique mechanism of action and clinical profile. Bedaquiline's targeted inhibition of ATP synthase provides potent bactericidal activity, while pretomanid's dual action against both replicating and non-replicating bacilli makes it a critical component of shorter, highly effective treatment regimens. The choice of agent and regimen depends on the resistance profile of the infecting strain, patient tolerability, and clinical context. Continued research into the optimal use of these drugs, both individually and in combination, is essential to further improve treatment outcomes for patients with the most challenging forms of tuberculosis.
References
- 1. Bedaquiline - Wikipedia [en.wikipedia.org]
- 2. A Review of the Evidence for Using Bedaquiline (TMC207) to Treat Multi-Drug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicarepharmabusiness.com [medicarepharmabusiness.com]
- 4. Pretomanid - Wikipedia [en.wikipedia.org]
- 5. Pretomanid (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. drugs.com [drugs.com]
- 7. What are the side effects of Pretomanid? [synapse.patsnap.com]
- 8. Pretomanid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - ProQuest [proquest.com]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Population Pharmacokinetics of the Antituberculosis Agent Pretomanid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Evidence base for policy formulation - The Use of Bedaquiline in the Treatment of Multidrug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. businesstimes.com.sg [businesstimes.com.sg]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 26. microbe-investigations.com [microbe-investigations.com]
- 27. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A whole blood bactericidal assay for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Validation of Pretomanid as a Novel Drug Candidate for Tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pretomanid, a novel anti-tuberculosis (TB) agent, with other therapeutic alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the evaluation of this drug candidate.
Executive Summary
Pretomanid is a novel nitroimidazooxazine antimycobacterial agent approved for the treatment of specific types of drug-resistant tuberculosis.[1] It exhibits a unique dual mechanism of action, targeting both actively replicating and dormant Mycobacterium tuberculosis (M.tb).[1][2] This guide presents a comparative analysis of Pretomanid's efficacy and safety profile against standard first-line and other novel anti-TB drugs.
Data Presentation
Table 1: Comparative In Vitro Efficacy of Anti-TB Agents
This table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of M.tb. Lower MIC values indicate higher potency.
| Drug | Class | MIC Range (μg/mL) against Drug-Susceptible M.tb | MIC Range (μg/mL) against Drug-Resistant M.tb |
| Pretomanid | Nitroimidazooxazine | 0.03 - 1.0 | 0.06 - >16 |
| Isoniazid | Hydrazine | 0.015 - 0.25 | 0.2 - >10 |
| Rifampicin | Rifamycin | 0.03 - 0.5 | 0.5 - >64 |
| Ethambutol | Ethylenediamine | 0.5 - 4.0 | 2.0 - >16 |
| Pyrazinamide | Carboxamide | 12.5 - 100 | 12.5 - >400 |
| Bedaquiline | Diarylquinoline | 0.015 - 0.24 | 0.03 - >4.0 |
| Linezolid | Oxazolidinone | 0.12 - 1.0 | 0.25 - 2.0 |
Note: MIC values can vary depending on the M.tb strain and the testing methodology.
Table 2: Comparative Adverse Event Profile
This table presents the incidence of common adverse events observed in clinical trials for Pretomanid-containing regimens (specifically the BPaL regimen: Bedaquiline, Pretomanid, and Linezolid) compared to standard multi-drug resistant TB (MDR-TB) regimens.
| Adverse Event | BPaL Regimen Incidence (%) | Standard MDR-TB Regimen Incidence (%) |
| Peripheral Neuropathy | 38 | 12 |
| Nausea | 36 | 28 |
| Anemia | 24 | 10 |
| Headache | 22 | 18 |
| Vomiting | 22 | 20 |
| Acne | 20 | 5 |
| Hepatotoxicity | 11 | 15 |
| Optic Neuritis | 8 | 2 |
Note: Incidence rates are approximate and can vary based on the specific study population and regimen details.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Mycobacterium tuberculosis H37Rv (or clinical isolates)
-
Pretomanid and comparator drug stock solutions
-
Sterile saline with 0.05% Tween 80
-
Glass beads
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a few colonies of M.tb from a solid culture into a tube containing sterile saline with Tween 80 and glass beads.
-
Vortex vigorously for 1-2 minutes to create a uniform suspension.
-
Allow the suspension to settle for 30-40 minutes to remove large clumps.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of each drug in the 96-well microtiter plates using Middlebrook 7H9 broth. The final volume in each well should be 100 µL.
-
Include a drug-free well as a growth control and a well with broth only as a sterility control.
-
-
Inoculation:
-
Add 100 µL of the prepared M.tb inoculum to each well, bringing the total volume to 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the growth control well.
-
-
Reading Results:
-
The MIC is the lowest drug concentration that shows no visible growth (no turbidity) compared to the growth control well.
-
Cytotoxicity Assay by MTT Method
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability and, conversely, cytotoxicity of a compound.
Materials:
-
Human cell line (e.g., HepG2 for hepatotoxicity, or a macrophage cell line like THP-1)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pretomanid and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Pretomanid and control compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include wells with untreated cells as a negative control (100% viability) and wells with a known cytotoxic agent as a positive control.
-
Incubate for 24-72 hours.
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Mandatory Visualizations
Caption: Pretomanid's mechanism of action.
Caption: Experimental workflow for novel anti-TB drug validation.
References
Comparative Efficacy of Pretomanid in a Rifampin-Resistant Tuberculosis Model
This guide provides a comparative analysis of Pretomanid's efficacy, primarily as a component of the BPaL (Bedaquiline, Pretomanid, Linezolid) regimen, in treating rifampin-resistant tuberculosis (RR-TB). The data presented is based on pivotal clinical trials and is intended for researchers, scientists, and drug development professionals.
Pretomanid is a novel nitroimidazole antibiotic developed by the TB Alliance.[1] It has demonstrated significant bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis.[2][3][4] Its unique dual mechanism of action involves the inhibition of mycolic acid biosynthesis, which disrupts the bacterial cell wall, and the release of reactive nitrogen species, which act as a respiratory poison, particularly under anaerobic conditions found in granulomas.[2][5][6] This makes it a valuable agent against persistent bacteria. Pretomanid was approved by the U.S. Food and Drug Administration (FDA) in 2019 as part of a combination regimen with bedaquiline and linezolid for treating highly drug-resistant forms of pulmonary TB.[1][7][8]
Efficacy Data in Clinical Models of Rifampin-Resistant TB
The primary evidence for Pretomanid's efficacy comes from the Nix-TB and ZeNix trials, which evaluated the all-oral BPaL regimen in patients with highly drug-resistant TB, including RR-TB. These trials marked a significant advancement from older, longer, and more toxic treatment regimens.
| Regimen | Trial | Patient Population | Treatment Duration | Favorable Outcome Rate (Modified Intention-to-Treat) | Key Adverse Events (Grade 3 or Higher) |
| BPaL (Bedaquiline, Pretomanid, Linezolid 1200mg) | Nix-TB | XDR-TB, pre-XDR-TB, or treatment-intolerant/non-responsive MDR/RR-TB | 6 months | 90% (at 6 months post-treatment)[9][10] | Peripheral neuropathy (81%), Myelosuppression (48%)[11] |
| BPaL (Bedaquiline, Pretomanid, Linezolid 1200mg) | ZeNix | XDR-TB, pre-XDR-TB, or failed/intolerant RR-TB | 6 months | 93%[12] | Peripheral neuropathy (38%), Myelosuppression (22%)[12][13] |
| BPaL optimized (Bedaquiline, Pretomanid, Linezolid 600mg) | ZeNix | XDR-TB, pre-XDR-TB, or failed/intolerant RR-TB | 6 months | 91%[12] | Peripheral neuropathy (24%), Myelosuppression (2%)[12][13] |
| BPaLM (BPaL + Moxifloxacin) | TB-PRACTECAL | RR-TB | 6 months | 89% | Not directly comparable, but regimen was found to be safer than standard of care. |
| Standard of Care (WHO-recommended longer regimens, often >9 months) | TB-PRACTECAL (Control Arm) | RR-TB | 9-20 months | 52% | Higher incidence of adverse events leading to drug discontinuation compared to BPaLM. |
Experimental Protocols
Below are the summarized methodologies for the key clinical trials that form the basis of the efficacy data for Pretomanid-containing regimens in rifampin-resistant TB.
Nix-TB Trial Protocol
-
Study Design: A single-arm, open-label Phase 3 clinical trial.[14][15]
-
Objective: To evaluate the efficacy and safety of the BPaL regimen in patients with highly drug-resistant pulmonary TB.[14]
-
Participant Population: Adults and adolescents (as young as 14) with extensively drug-resistant TB (XDR-TB), pre-XDR-TB, or multidrug-resistant TB (MDR/RR-TB) who were treatment-intolerant or non-responsive to standard therapy.[7] Patients co-infected with HIV with a CD4 count above 50 were also included.
-
Intervention:
-
Bedaquiline: 400 mg once daily for 2 weeks, followed by 200 mg three times per week for 24 weeks.
-
Pretomanid: 200 mg once daily for 26 weeks.
-
Linezolid: 1200 mg daily for 26 weeks.[16]
-
-
Primary Endpoint: The primary efficacy outcome was the incidence of an unfavorable outcome, defined as bacteriologic failure (failure to achieve negative sputum culture), relapse, or clinical failure (including TB-related death) at 6 months after the end of treatment.[8]
-
Monitoring: Participants were assessed at regular intervals with the aim of being cured in six to nine months and were monitored for two years post-treatment to assess for relapse.[7]
ZeNix Trial Protocol
-
Study Design: A partially blind, randomized, four-arm Phase 3 clinical trial.[17]
-
Objective: To evaluate if the efficacy of the BPaL regimen could be maintained while improving its safety profile by reducing the dose and/or duration of linezolid.[12][13]
-
Participant Population: Enrolled 181 participants with XDR-TB, pre-XDR-TB, or RR-TB who had failed previous treatment or were intolerant. The trial included sites in South Africa, Russia, Georgia, and Moldova.[12][17]
-
Intervention: All participants received Bedaquiline (200 mg daily) and Pretomanid (200 mg daily) for 6 months. They were randomized to one of four linezolid arms:[12]
-
1200 mg daily for 6 months
-
1200 mg daily for 2 months
-
600 mg daily for 6 months
-
600 mg daily for 2 months
-
-
Primary Endpoint: The primary endpoint was the incidence of an unfavorable outcome (treatment failure or relapse) at 26 weeks after treatment completion. The study aimed to assess the non-inferiority of the modified regimens compared to the established BPaL efficacy.[17]
Visualizations
Mechanism of Action of Pretomanid
Caption: Simplified mechanism of action for Pretomanid.
General Workflow for Rifampin-Resistant TB Clinical Trial
Caption: Generalized workflow for a rifampin-resistant TB clinical trial.
References
- 1. Pretomanid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 3. atsjournals.org [atsjournals.org]
- 4. journals.asm.org [journals.asm.org]
- 5. droracle.ai [droracle.ai]
- 6. mims.com [mims.com]
- 7. tballiance.org [tballiance.org]
- 8. Nix-TB (B-Pa-L) | Working Group for New TB Drugs [newtbdrugs.org]
- 9. Shorter, less toxic treatment for highly drug-resistant TB cures nine out of ten | aidsmap [aidsmap.com]
- 10. youtube.com [youtube.com]
- 11. treatmentactiongroup.org [treatmentactiongroup.org]
- 12. Trial data show benefits of adjusted treatment for multidrug-resistant TB | CIDRAP [cidrap.umn.edu]
- 13. Drug-Resistant TB Trial Results Published in New England Journal of Medicine — TB Alliance [tballiance.org.za]
- 14. Nix-TB | MRC Clinical Trials Unit at UCL [mrcctu.ucl.ac.uk]
- 15. treatmentactiongroup.org [treatmentactiongroup.org]
- 16. youtube.com [youtube.com]
- 17. icap.columbia.edu [icap.columbia.edu]
A Comparative Analysis of Pretomanid and First-Line Anti-Tuberculosis Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel anti-tuberculosis agent, Pretomanid, with the standard first-line tuberculosis (TB) drugs: Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol. The following sections will delve into their mechanisms of action, present comparative efficacy data from in vitro and in vivo studies, and provide detailed experimental protocols for key assays.
Mechanism of Action: A Tale of Two Strategies
The first-line TB drugs primarily target actively replicating Mycobacterium tuberculosis (Mtb). In contrast, Pretomanid, a member of the nitroimidazole class, exhibits a dual mechanism of action, targeting both replicating and non-replicating (dormant) bacteria.[1][2] This unique characteristic makes it a valuable agent against persistent infections.
Pretomanid: This prodrug is activated within the mycobacterium by a deazaflavin-dependent nitroreductase (Ddn).[1][3] This activation leads to two primary bactericidal effects:
-
Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, an active metabolite of Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][4]
-
Respiratory Poisoning: In anaerobic conditions, typical of the core of granulomas, Pretomanid releases nitric oxide, a potent respiratory poison that leads to bacterial cell death.[1][2][5]
First-Line TB Drugs:
-
Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme (KatG), it primarily inhibits the synthesis of mycolic acids by targeting the enoyl-acyl carrier protein reductase (InhA).[6][7][8]
-
Rifampicin (RIF): This drug inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[6][7][9]
-
Pyrazinamide (PZA): Another prodrug, PZA is converted to its active form, pyrazinoic acid, by a mycobacterial pyrazinamidase. It disrupts membrane potential and interferes with energy production, and is most active in the acidic environment of macrophages.[6]
-
Ethambutol (EMB): It inhibits arabinosyl transferases, which are involved in the polymerization of arabinogalactan, a key component of the mycobacterial cell wall.[6]
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data comparing the in vitro and in vivo efficacy of Pretomanid with first-line anti-TB agents.
Table 1: In Vitro Minimum Inhibitory Concentration (MIC) Against M. tuberculosis
| Drug | MIC Range (µg/mL) | Reference Strain |
| Pretomanid | 0.012 - 0.200[10] | H37Rv |
| Isoniazid | 0.03 - 0.12[11][12] | H37Rv |
| Rifampicin | 0.06 - 0.25 | H37Rv |
| Ethambutol | 1.0 - 5.0 | H37Rv |
| Pyrazinamide | 25 - 100 (at pH 5.5) | H37Rv |
Note: MIC values can vary depending on the specific strain of M. tuberculosis and the testing methodology.
Table 2: In Vivo Efficacy in a Murine Model of Tuberculosis (Log10 CFU Reduction in Lungs)
| Regimen | Duration | Log10 CFU Reduction (vs. Untreated Control) | Mouse Model |
| Pretomanid + Rifampicin + Pyrazinamide | 2 months | Culture negative[13] | BALB/c mice |
| Isoniazid + Rifampicin + Pyrazinamide | 2 months | Significant reduction, but not culture negative[14] | BALB/c mice |
| Pretomanid (as part of BPaL regimen) | 6 months | Favorable outcome in 90% of patients (Nix-TB trial)[15] | Human (Clinical Trial) |
| Standard Regimen (HRZE) | 6 months | Varies, lower success rates in drug-resistant TB | Human (Clinical Trial) |
Note: The BPaL regimen consists of Bedaquiline, Pretomanid, and Linezolid.
Table 3: Clinical Trial Efficacy for Drug-Resistant Tuberculosis (Favorable Outcomes)
| Trial | Regimen | Patient Population | Favorable Outcome Rate |
| Nix-TB[15] | Bedaquiline + Pretomanid + Linezolid (BPaL) | Extensively Drug-Resistant (XDR) TB, Treatment Intolerant/Non-responsive Multidrug-Resistant (MDR) TB | 90% |
| ZeNix[15] | BPaL with varied Linezolid dosage/duration | XDR-TB, Pre-XDR-TB, or failed/intolerant MDR-TB | 84% - 93% |
| Standard of Care | Multiple drugs based on susceptibility | Drug-Resistant TB | Historically lower, often below 60% for XDR-TB |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Susceptibility Testing: Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against M. tuberculosis.
Protocol:
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and standardized to a 0.5 McFarland turbidity. This suspension is then diluted to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.[16]
-
Drug Dilution: Serial two-fold dilutions of the test drugs are prepared in a 96-well microtiter plate using supplemented Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are sealed and incubated at 37°C.[16]
-
Reading Results: The MIC is determined as the lowest concentration of the drug that inhibits visible growth after a specified incubation period (typically 14-21 days).[16]
In Vivo Efficacy Testing: Murine Model of Tuberculosis
The BALB/c mouse model is a standard for evaluating the efficacy of anti-TB drugs.
Protocol:
-
Infection: Female BALB/c mice are infected with a low-dose aerosol of M. tuberculosis Erdman strain, delivering approximately 50-100 bacilli into the lungs.[17]
-
Treatment: Treatment is initiated at a specified time post-infection (e.g., 14 days) and administered by oral gavage or other appropriate routes, typically 5 days a week.[14] Dosages for first-line drugs are typically: Isoniazid (10-25 mg/kg), Rifampicin (10 mg/kg), Pyrazinamide (150 mg/kg), and Ethambutol (100 mg/kg). Pretomanid dosages in preclinical studies have varied.
-
Assessment of Bacterial Load: At various time points during and after treatment, groups of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.
-
Data Analysis: The number of colony-forming units (CFU) is counted after incubation at 37°C for 3-4 weeks. The efficacy of the treatment is determined by the reduction in the log10 CFU in treated mice compared to untreated controls.[14][17]
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of Action of Pretomanid.
Caption: Mechanism of Action of First-Line TB Drugs.
Experimental Workflow Diagrams
Caption: Broth Microdilution MIC Assay Workflow.
Caption: Murine Model of TB Efficacy Testing Workflow.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 3. Pretomanid - Wikipedia [en.wikipedia.org]
- 4. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. [Mechanisms of action of and resistance to rifampicin and isoniazid in Mycobacterium tuberculosis: new information on old friends] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessing Pretomanid for Tuberculosis (APT), a Randomized Phase 2 Trial of Pretomanid-Containing Regimens for Drug-Sensitive Tuberculosis: 12-Week Results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment-shortening regimens for tuberculosis: updates and future priorities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Sterilizing Activity of Pretomanid In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic agents with potent sterilizing activity. Pretomanid, a nitroimidazooxazine, has emerged as a critical component of new treatment regimens for drug-resistant TB.[1] This guide provides a comparative analysis of the in vivo sterilizing activity of Pretomanid against other key anti-tuberculosis agents, supported by experimental data and detailed protocols.
Comparative Efficacy of Anti-TB Agents in a Murine Model
The sterilizing activity of an anti-TB drug is its ability to eliminate persistent, slowly metabolizing bacilli, which is crucial for preventing relapse after treatment. The following table summarizes the in vivo efficacy of Pretomanid in comparison to standard and other novel anti-TB drugs in a murine model of tuberculosis. Efficacy is primarily measured by the reduction in bacterial load (colony-forming units, CFU) in the lungs and the proportion of mice relapsing after treatment completion.
| Drug/Regimen | Duration of Treatment (months) | Mean Log10 CFU Reduction in Lungs (vs. Untreated Controls) | Relapse Rate (%) (Post-Treatment) |
| Pretomanid-Based Regimens | |||
| Bedaquiline + Pretomanid + Linezolid (BPaL) | 2 | ~6.0 | 0 |
| Pretomanid + Moxifloxacin + Pyrazinamide | 2 | ~5.5 | 10 |
| Bedaquiline + Pretomanid + Pyrazinamide | 2 | ~6.0 | 0 |
| Standard Regimen | |||
| Rifampicin + Isoniazid + Pyrazinamide | 2 | ~4.5 | 80-100 |
| 4 | ~6.0 | 0-10 | |
| Other Agents | |||
| Moxifloxacin | 2 | ~3.5 | 100 |
| Rifampicin | 2 | ~3.0 | 100 |
| Isoniazid | 2 | ~4.0 | 100 |
Data compiled from representative murine model studies.[2][3][4] Actual values can vary based on the specific experimental setup.
Experimental Protocols
The assessment of in vivo sterilizing activity is commonly performed using the murine model of chronic tuberculosis, often referred to as the "Cornell model." This model is instrumental in evaluating a drug's ability to prevent relapse, a key indicator of sterilizing efficacy.
Protocol: Murine Model for Assessing Sterilizing Activity
-
Infection: BALB/c or C3HeB/FeJ mice are infected via aerosol with a low dose (50-100 CFU) of Mycobacterium tuberculosis (e.g., H37Rv strain).[5] The infection is allowed to establish for a period of 4-6 weeks to enter a chronic, stable phase.
-
Treatment Initiation: Treatment with the experimental drug or regimen commences after the chronic phase is established. Drugs are typically administered orally, five to six days a week.
-
Assessment of Bactericidal Activity: A subset of mice is euthanized at various time points during treatment (e.g., 1, 2, and 4 months). The lungs and spleen are aseptically removed, homogenized, and plated on selective agar to enumerate the bacterial load (CFU).
-
Assessment of Sterilizing Activity (Relapse): After a defined treatment period (e.g., 2-3 months), treatment is discontinued. The remaining mice are observed for a further 3-6 months. At the end of this period, the mice are euthanized, and their lungs are cultured to determine the proportion of mice in which the infection has relapsed. A relapse is defined by the presence of one or more CFU.[2]
Mechanism of Action and Experimental Workflow
The efficacy of Pretomanid stems from its unique dual mechanism of action, targeting both actively replicating and non-replicating (persistent) mycobacteria.[6][7]
Caption: Activation cascade and dual mechanism of Pretomanid.
The workflow for evaluating the in vivo sterilizing activity of a novel anti-TB agent is a multi-step process, from initial infection to the final determination of relapse rates.
Caption: Workflow for assessing in vivo sterilizing activity.
References
- 1. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. tballiance.org [tballiance.org]
- 9. Bactericidal and sterilizing activity of novel regimens combining bedaquiline or TBAJ-587 with GSK2556286 and TBA-7371 in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Pretomanid's Antitubercular Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitubercular activity of Pretomanid, a nitroimidazooxazine, against Mycobacterium tuberculosis (Mtb). It summarizes independently verified experimental data, comparing its performance with key first- and second-line anti-TB agents. Detailed experimental protocols and visualizations of its mechanism of action are included to support further research and development.
In Vitro Antitubercular Activity
Pretomanid demonstrates potent bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its efficacy is attributed to a dual mechanism of action that targets both replicating and non-replicating bacilli.
Comparative Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Pretomanid and other anti-TB agents against various Mtb strains, as determined by the Microplate Alamar Blue Assay (MABA) and other broth microdilution methods. MIC is defined as the lowest drug concentration that prevents a color change of the indicator, signifying inhibition of bacterial growth.
| Drug | M. tuberculosis H37Rv (Drug-Susceptible) MIC (µg/mL) | Multi-Drug Resistant (MDR-TB) Isolates MIC Range (µg/mL) | Extensively Drug-Resistant (XDR-TB) Isolates MIC Range (µg/mL) |
| Pretomanid | 0.015 - 0.25[1] | 0.03 - 0.53[1] | 0.03 - 0.53[1] |
| Isoniazid | 0.015 - 0.06 | > 1.0 | > 1.0 |
| Rifampicin | 0.06 - 0.25 | > 2.0 | > 2.0 |
| Moxifloxacin | 0.125 - 0.5[2] | 0.125 - > 4.0 | > 4.0 |
| Bedaquiline | 0.03 - 0.12 | 0.03 - 0.24 | 0.03 - 0.24 |
In Vivo Efficacy in Murine Models
Studies in murine models of tuberculosis have demonstrated the significant contribution of Pretomanid to the efficacy of novel treatment regimens.
In BALB/c mice, the addition of Pretomanid to a regimen of Bedaquiline and Linezolid (BPaL) increased bactericidal activity and shortened the time required to prevent relapse by at least two months.[3][4] Furthermore, in combination with Bedaquiline, Moxifloxacin, and Pyrazinamide (BPaMZ), Pretomanid led to a 1-log10 greater reduction in colony-forming units (CFU) after one month of treatment in both BALB/c and immunocompromised nude mice.[3][4]
In a more severe C3HeB/FeJ mouse model with caseous pneumonia and cavitation, the BPaMZ regimen significantly increased median survival to ≥60 days compared to 21 days for the Bedaquiline, Moxifloxacin, and Pyrazinamide (BMZ) regimen alone. This was accompanied by a 2.4 log10 reduction in median lung CFU at one month.[3][4] These findings underscore Pretomanid's crucial role in enhancing the sterilizing activity of combination therapies.[3][4]
Mechanism of Action
Pretomanid is a prodrug that requires activation within the mycobacterial cell. Its dual mechanism of action is effective against both actively replicating and dormant, non-replicating Mtb.
Activation and Mycolic Acid Synthesis Inhibition Pathway
Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][6][7] This process is initiated by the reductive activation of Pretomanid.
Caption: Pretomanid activation and inhibition of mycolic acid synthesis.
Anaerobic Nitric Oxide Release Pathway
In the low-oxygen conditions characteristic of tuberculous granulomas, activated Pretomanid releases nitric oxide (NO).[6][8] This reactive nitrogen species acts as a respiratory poison, leading to the death of non-replicating, persistent Mtb.
Caption: Anaerobic activation of Pretomanid and nitric oxide release.
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
This protocol is a widely used method for determining the MIC of antimicrobial agents against M. tuberculosis.[9][10][11]
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
M. tuberculosis culture (e.g., H37Rv or clinical isolates)
-
Antitubercular agents (Pretomanid, Isoniazid, etc.)
-
Alamar Blue reagent
-
Tween 80
Procedure:
-
Drug Preparation: Prepare stock solutions of the antitubercular agents in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions of each drug in Middlebrook 7H9 broth directly in the 96-well plates to achieve the desired final concentrations.
-
Inoculum Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it to achieve a final inoculum concentration of approximately 5 x 10^4 CFU/mL in each well.
-
Incubation: Add the prepared inoculum to each well of the microplate containing the serially diluted drugs. Include drug-free wells as growth controls and wells with medium only as sterile controls. Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the initial incubation period, add a mixture of Alamar Blue reagent and Tween 80 to each well.[12]
-
Re-incubation and Reading: Re-incubate the plates for 24-48 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that prevents the color change from blue to pink.[11]
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion
Independent verification confirms that Pretomanid is a potent antitubercular agent with significant activity against both drug-susceptible and highly resistant strains of M. tuberculosis. Its dual mechanism of action, targeting both replicating and non-replicating bacteria, makes it a valuable component of combination therapies. The in vivo data from murine models further supports its role in shortening treatment duration and improving outcomes. The provided experimental protocols and mechanistic diagrams offer a foundation for further comparative studies and the development of next-generation antitubercular agents.
References
- 1. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Moxifloxacin plus Pretomanid against Mycobacterium tuberculosis in Log Phase, Acid Phase, and Nonreplicating-Persister Phase in an In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of Pretomanid to Novel Regimens Containing Bedaquiline with either Linezolid or Moxifloxacin and Pyrazinamide in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sutezolid and Ethambutol for the Treatment of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sutezolid, a novel oxazolidinone antibiotic, and ethambutol, a long-standing first-line anti-tuberculosis (TB) agent. The following sections detail their mechanisms of action, comparative efficacy, safety profiles, and the experimental protocols utilized for their evaluation, offering a data-driven assessment of sutezolid as a potential replacement for ethambutol in TB treatment regimens.
Mechanism of Action
Sutezolid: Inhibition of Protein Synthesis
Sutezolid, a second-generation oxazolidinone, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex necessary for translation. This disruption of protein synthesis halts bacterial growth and replication.[1]
Figure 1: Sutezolid's Mechanism of Action.
Ethambutol: Disruption of Cell Wall Synthesis
Ethambutol is a bacteriostatic agent that targets the mycobacterial cell wall.[2][3] It specifically inhibits the enzyme arabinosyl transferase, which is crucial for the polymerization of arabinose into arabinogalactan, a key component of the mycobacterial cell wall.[4][5] The disruption of arabinogalactan synthesis weakens the cell wall, leading to increased permeability and susceptibility to other drugs.[3][6]
Figure 2: Ethambutol's Mechanism of Action.
Comparative Efficacy
The following table summarizes the in vitro and clinical efficacy data for sutezolid and ethambutol.
| Parameter | Sutezolid | Ethambutol | References |
| Minimum Inhibitory Concentration (MIC) Range against M. tuberculosis | ≤0.062 mg/L | 1 - 5 µg/mL | [7][8] |
| Sputum Culture Conversion (2 Months) | Data from combination therapies suggest efficacy, but specific monotherapy conversion rates are not extensively reported. Sputum culture conversion is a key endpoint in ongoing trials. | Varies by regimen and patient population. Used in combination, it contributes to sputum conversion, a key marker of treatment response. | [9][10] |
| Sputum Culture Conversion (6 Months) | In combination regimens, sutezolid has shown promising results in achieving favorable outcomes, which includes sustained sputum culture negativity. | A component of the standard 6-month regimen, contributing to high rates of culture conversion at the end of treatment. | [10][11] |
Safety Profile
This section and the accompanying table provide a comparison of the known adverse effects of sutezolid and ethambutol based on clinical trial data.
Sutezolid has demonstrated a generally favorable safety profile in clinical trials, with a lower incidence of the severe toxicities associated with the oxazolidinone class, such as myelosuppression and neuropathy, when compared to linezolid.[12][13] The most notable adverse effect of ethambutol is optic neuritis, a dose-dependent condition that can lead to irreversible vision loss if not detected early.[14][15][16]
| Adverse Event | Sutezolid (Incidence) | Ethambutol (Incidence) | References |
| Optic Neuritis | Not reported as a significant adverse event. | Dose-dependent; a primary safety concern. | [13][16][17] |
| Peripheral Neuropathy | No cases were reported in a 12-week study. | Can occur, presenting as numbness and tingling. | [13][16][17] |
| Myelosuppression (Anemia, Thrombocytopenia) | No anemia or thrombocytopenia was observed in a 12-week study. | Reported, including thrombocytopenia, leucopenia, and neutropenia. | [13][16][17] |
| Hepatotoxicity | Mild to moderate transient increases in alanine transaminase were observed in 14% of patients in one study. | Liver toxicities, including fatalities, have been reported. | [13][16][17] |
| QT Prolongation | Increases in QT interval have been observed, but without leading to clinically significant events in the reported study. | Not a commonly reported adverse effect. | [9][13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-tuberculosis agents.
General Workflow for Anti-TB Drug Assessment
References
- 1. journals.asm.org [journals.asm.org]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. m.youtube.com [m.youtube.com]
- 7. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Sutezolid in combination with bedaquiline, delamanid, and moxifloxacin for pulmonary tuberculosis (PanACEA-SUDOCU-01): a prospective, open-label, randomised, phase 2b dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Promising new treatments for drug-resistant tuberculosis - Study confirms safety and efficacy of two new drugs - Radboudumc [radboudumc.nl]
- 12. news-medical.net [news-medical.net]
- 13. eatg.org [eatg.org]
- 14. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. Myambutol (Ethambutol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. medpagetoday.com [medpagetoday.com]
Comparative Transcriptomic Analysis of M. tuberculosis Treated with First-Line Anti-TB Agents
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of the first-line anti-tuberculosis agent, Isoniazid (INH), and its principal counterparts: Rifampicin (RIF), Ethambutol (EMB), and Pyrazinamide (PZA), on Mycobacterium tuberculosis (M. tuberculosis). By leveraging publicly available experimental data, this document outlines the distinct and overlapping gene expression signatures induced by these critical drugs, offering insights into their mechanisms of action, pathways to resistance, and potential for synergistic interactions.
Introduction
Tuberculosis (TB) remains a formidable global health challenge, necessitating a deep understanding of the mechanisms by which anti-TB agents exert their effects. Isoniazid, a cornerstone of TB therapy for decades, primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] However, the emergence of drug-resistant strains underscores the need for a comprehensive understanding of not only INH's mode of action but also how it compares to other first-line therapies. This guide synthesizes transcriptomic data to illuminate the cellular response of M. tuberculosis to INH, RIF, EMB, and PZA, providing a valuable resource for the scientific community.
Comparative Transcriptomic Response
The transcriptomic response of M. tuberculosis to anti-TB agents reveals a complex interplay of specific pathway inhibition and generalized stress responses. While each of the four first-line drugs elicits a unique gene expression signature, there are also points of convergence, particularly in pathways related to cell wall stress and metabolism.
Isoniazid (INH)
Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[1] The activated form of INH primarily targets the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis.[1][2]
Transcriptomic studies consistently show that INH treatment leads to the upregulation of genes involved in the FAS-II pathway, including acpM and kasA. This is often interpreted as a compensatory response to the inhibition of mycolic acid synthesis. Additionally, genes associated with cell wall stress and remodeling are frequently induced. Conversely, genes involved in DNA replication and repair are often downregulated.[3]
Rifampicin (RIF)
Rifampicin functions by inhibiting the DNA-dependent RNA polymerase, thereby blocking transcription.[4][5][6] Its transcriptomic signature is characterized by a broad downregulation of genes involved in various metabolic pathways, reflecting a general shutdown of cellular processes due to the cessation of transcription. However, some stress response genes, including those related to drug efflux, may be upregulated as the bacterium attempts to counteract the drug's effects.
Ethambutol (EMB)
Ethambutol disrupts the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall, by inhibiting arabinosyltransferases encoded by the embAB genes.[7][8][9] The transcriptomic profile following EMB treatment is characterized by the upregulation of genes involved in cell wall biosynthesis and stress responses, similar in theme to INH but targeting a different pathway. The iniBAC operon, associated with drug tolerance and cell wall stress, is often induced by both INH and EMB.
Pyrazinamide (PZA)
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA).[10][11] The precise mechanism of action of POA is not fully elucidated but is thought to involve the disruption of membrane transport and energy production, particularly in the acidic environment of phagosomes.[10][11][12] Transcriptomic analyses of PZA-treated M. tuberculosis are more complex and can vary depending on the experimental conditions, particularly pH. However, observed changes often include alterations in the expression of genes related to fatty acid metabolism and membrane function.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the differentially expressed genes (DEGs) in M. tuberculosis upon treatment with Isoniazid and other first-line anti-TB drugs. The data is compiled from multiple publicly available transcriptomic studies.
Table 1: Key Upregulated Genes in M. tuberculosis in Response to First-Line Anti-TB Drugs
| Gene | Isoniazid (INH) | Rifampicin (RIF) | Ethambutol (EMB) | Pyrazinamide (PZA) | Function |
| Cell Wall Synthesis & Stress | |||||
| iniA | ↑ | ↑ | ↑ | - | Drug efflux, cell wall stress response |
| iniB | ↑ | ↑ | ↑ | - | Drug efflux, cell wall stress response |
| iniC | ↑ | ↑ | ↑ | - | Drug efflux, cell wall stress response |
| kasA | ↑ | - | - | - | Mycolic acid biosynthesis |
| acpM | ↑ | - | - | - | Mycolic acid biosynthesis |
| embA | - | - | ↑ | - | Arabinogalactan biosynthesis |
| embB | - | - | ↑ | - | Arabinogalactan biosynthesis |
| Stress Response | |||||
| hspX | ↑ | ↑ | ↑ | ↑ | Heat shock protein, dormancy |
| clpB | ↑ | ↑ | ↑ | - | Chaperone, stress tolerance |
| Metabolism | |||||
| icl1 | ↑ | - | - | ↑ | Isocitrate lyase, glyoxylate shunt |
| pckA | - | - | - | ↑ | Phosphoenolpyruvate carboxykinase |
Table 2: Key Downregulated Genes in M. tuberculosis in Response to First-Line Anti-TB Drugs
| Gene | Isoniazid (INH) | Rifampicin (RIF) | Ethambutol (EMB) | Pyrazinamide (PZA) | Function |
| DNA Replication & Repair | |||||
| gyrA | ↓ | ↓ | - | - | DNA gyrase subunit A |
| gyrB | ↓ | ↓ | - | - | DNA gyrase subunit B |
| recA | ↓ | ↓ | - | - | DNA repair and recombination |
| Transcription & Translation | |||||
| rpoA | - | ↓ | - | - | RNA polymerase alpha subunit |
| rpoB | - | ↓ | - | - | RNA polymerase beta subunit |
| rpsL | - | ↓ | - | - | 30S ribosomal protein S12 |
| Metabolism | |||||
| nuoA-N | ↓ | ↓ | - | - | NADH dehydrogenase I chain |
(Note: ↑ indicates upregulation, ↓ indicates downregulation, - indicates no significant change reported consistently across studies. The specific fold changes and statistical significance can be found in the cited literature.)
Experimental Protocols
The transcriptomic data summarized above were generated using well-established molecular biology techniques. The following provides a generalized overview of the methodologies commonly employed in these studies.
Bacterial Culture and Drug Exposure
M. tuberculosis strains (commonly H37Rv) are cultured in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), to mid-logarithmic phase. The cultures are then exposed to the respective anti-TB drugs at concentrations typically ranging from 1 to 10 times the minimum inhibitory concentration (MIC). Control cultures are treated with the drug solvent (e.g., DMSO). Samples for RNA extraction are collected at various time points post-exposure (e.g., 4, 24, 48 hours).[13]
RNA Extraction and Purification
Total RNA is extracted from the bacterial pellets using methods that ensure the rapid lysis of the mycobacterial cell wall and preservation of RNA integrity. This often involves mechanical disruption (e.g., bead beating) in the presence of a lysis buffer containing guanidinium thiocyanate. The extracted RNA is then purified using silica-based columns or phenol-chloroform extraction, followed by DNase treatment to remove any contaminating genomic DNA.[13]
Transcriptome Analysis: RNA-Seq
For RNA sequencing (RNA-seq), the purified RNA is first depleted of ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA). Sequencing libraries are then prepared from the rRNA-depleted RNA, which involves fragmentation of the RNA, synthesis of cDNA, ligation of sequencing adapters, and PCR amplification. The resulting libraries are sequenced on a high-throughput sequencing platform.[14][15]
Transcriptome Analysis: Microarray
For microarray analysis, the purified RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5). The labeled cDNA is hybridized to a microarray chip containing probes for all known genes of M. tuberculosis. After washing, the microarray is scanned to measure the fluorescence intensity at each probe spot, which is proportional to the abundance of the corresponding transcript.[3][16][17]
Data Analysis
For both RNA-seq and microarray data, the raw data is first pre-processed, which includes quality control, normalization, and filtering. For RNA-seq, reads are aligned to the M. tuberculosis reference genome, and gene expression levels are quantified as read counts. For microarrays, the fluorescence intensities are quantified. Statistical analysis is then performed to identify differentially expressed genes between the drug-treated and control samples. This typically involves calculating fold changes and p-values, with a false discovery rate (FDR) correction to account for multiple testing.
Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the primary mechanisms of action of the first-line anti-TB drugs.
Caption: Mechanism of action of Isoniazid (INH).
Caption: Mechanism of action of Rifampicin (RIF).
Caption: Mechanism of action of Ethambutol (EMB).
Caption: Mechanism of action of Pyrazinamide (PZA).
Experimental Workflow
The following diagram outlines the typical experimental workflow for comparative transcriptomic analysis.
Caption: General experimental workflow.
Conclusion
This comparative guide highlights the distinct and shared transcriptomic signatures of M. tuberculosis in response to first-line anti-TB drugs. Isoniazid and Ethambutol, both targeting the cell wall, induce significant changes in the expression of genes related to cell wall biosynthesis and stress. Rifampicin's inhibition of transcription leads to a more global shutdown of cellular processes. Pyrazinamide's effects are more nuanced and linked to membrane function and energy metabolism. A comprehensive understanding of these transcriptomic landscapes is crucial for the development of novel therapeutic strategies, including drug combinations that can enhance efficacy and combat the rise of drug resistance. This guide serves as a foundational resource for researchers dedicated to this critical area of infectious disease research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 3. The use of microarray analysis to determine the gene expression profiles of Mycobacterium tuberculosis in response to anti-bacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ethambutol - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. GEO Accession viewer [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation of a Biomarker for "Anti-TB Agent 1" (Pretomanid) Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for assessing the efficacy of "anti-TB agent 1," a novel anti-tuberculosis agent, with a focus on Pretomanid as a representative example. The guide compares its performance against the standard first-line anti-TB agent, Isoniazid, and discusses the validation of key biomarkers with supporting data and experimental protocols.
Introduction
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of new, effective anti-TB agents. "this compound" (represented here by Pretomanid) is a nitroimidazooxazine that has demonstrated significant bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis. A critical aspect of developing new anti-TB drugs is the validation of reliable biomarkers to monitor treatment efficacy, enabling shorter clinical trials and more effective patient management. This guide focuses on the validation of such biomarkers for Pretomanid.
Mechanism of Action of "this compound" (Pretomanid)
Pretomanid is a prodrug that is activated by a deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis. This activation leads to the generation of reactive nitrogen species, including nitric oxide, which acts as a respiratory poison under anaerobic conditions. Additionally, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This dual mechanism of action allows it to be effective against both actively replicating and dormant bacilli.
Comparative Biomarker Analysis
The most established biomarker for assessing the efficacy of anti-TB treatment is the conversion of sputum culture from positive to negative. This section compares the performance of Pretomanid-containing regimens with the standard first-line agent, Isoniazid, based on this key biomarker.
Sputum Culture Conversion
Sputum culture conversion is a direct measure of the bactericidal activity of an anti-TB regimen. The time to culture conversion is a critical endpoint in clinical trials for new TB drugs.
Table 1: Comparison of Sputum Culture Conversion Rates
| Biomarker | "this compound" (Pretomanid-based Regimen for MDR-TB) | Standard of Care (Isoniazid-based Regimen for Drug-Susceptible TB) |
| Median Time to Sputum Culture Conversion | 64 days (IQR: 49–86 days)[1] | 29 - 35 days[2] |
| Culture Conversion Rate at 2 Months | Approximately 65% in some studies of highly resistant TB[3] | Not consistently reported in the same format |
| Culture Conversion Rate at 6 Months | Over 90% in clinical trials for MDR/XDR-TB[4] | High, but specific rates vary by study and population |
Note: Data for Pretomanid is derived from studies on patients with multidrug-resistant TB, which inherently presents a greater challenge for treatment compared to the drug-susceptible TB typically treated with Isoniazid-based regimens.
Other Potential Biomarkers
While sputum culture conversion remains the gold standard, research is ongoing to identify and validate surrogate biomarkers that can provide an earlier indication of treatment success.
Table 2: Status of Other Potential Biomarkers
| Biomarker | Findings in the Context of Anti-TB Treatment | Relevance for "this compound" (Pretomanid) Efficacy |
| C-Reactive Protein (CRP) | Levels generally decrease with successful TB treatment.[5][6] | Specific data from Pretomanid clinical trials is limited, but it is a promising candidate for monitoring inflammatory response. |
| Tumor Necrosis Factor-alpha (TNF-α) | One study on MDR-TB patients showed no significant change in serum TNF-α levels during 6 months of treatment. | May have limited potential for monitoring treatment efficacy in MDR-TB, the primary indication for Pretomanid. |
| Interferon-gamma-inducible protein 10 (IP-10) | Levels have been shown to decrease during successful TB treatment.[5][6] | Further validation is needed in the context of Pretomanid-based regimens. |
Experimental Protocols
Sputum Culture Conversion Analysis
Objective: To determine the time to a stable negative sputum culture in patients undergoing anti-TB treatment.
Methodology:
-
Specimen Collection: Sputum samples are collected from patients at baseline and at regular intervals throughout the treatment period (e.g., weekly for the first two months, then monthly).
-
Sputum Processing: Sputum samples are decontaminated and processed to concentrate the mycobacteria.
-
Culture: Processed sputum is inoculated onto both liquid (e.g., Mycobacteria Growth Indicator Tube - MGIT) and solid (e.g., Löwenstein-Jensen) culture media.
-
Incubation: Cultures are incubated at 37°C. Liquid cultures are monitored for growth continuously, while solid cultures are examined weekly for the appearance of colonies.
-
Confirmation: Growth is confirmed as M. tuberculosis complex using standard microbiological techniques.
-
Culture Conversion Definition: Sputum culture conversion is defined as two consecutive negative cultures taken at least 30 days apart.[7] The date of conversion is considered the date of the first of these two negative cultures.
Enzyme-Linked Immunosorbent Assay (ELISA) for Host Biomarkers (e.g., CRP, TNF-α, IP-10)
Objective: To quantify the concentration of specific host proteins in patient serum or plasma.
Methodology:
-
Sample Collection and Processing: Whole blood is collected from patients at specified time points. Serum or plasma is separated by centrifugation and stored at -80°C until analysis.
-
ELISA Procedure:
-
A microplate is coated with a capture antibody specific for the biomarker of interest.
-
Patient samples and a series of known standards are added to the wells.
-
The plate is incubated to allow the biomarker to bind to the capture antibody.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Following another incubation and wash step, a substrate for the enzyme is added, resulting in a color change.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
-
Quantification: The concentration of the biomarker in the patient samples is determined by comparing their absorbance values to the standard curve generated from the known concentrations.
Visualizations
Caption: Experimental workflow for biomarker validation.
Caption: Mechanism of action of "this compound" (Pretomanid).
Conclusion
The validation of sensitive and specific biomarkers is paramount for the accelerated development and effective clinical use of novel anti-tuberculosis agents like "this compound" (Pretomanid). While sputum culture conversion remains the definitive endpoint for treatment efficacy, its long turnaround time highlights the need for surrogate markers. Host-derived inflammatory markers such as CRP and IP-10 show promise, but require further rigorous validation in clinical trials of new anti-TB regimens. Continued research in this area will be crucial for optimizing treatment strategies and combating the global threat of drug-resistant tuberculosis.
References
- 1. dovepress.com [dovepress.com]
- 2. Time to Sputum Culture Conversion and Treatment Outcomes Among Patients with Isoniazid-Resistant Tuberculosis in Atlanta, Georgia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencechronicle.in [sciencechronicle.in]
- 5. catalog.library.reed.edu [catalog.library.reed.edu]
- 6. researchgate.net [researchgate.net]
- 7. Sputum culture conversion and its predictors among drug-resistant pulmonary tuberculosis patients in eastern Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bedaquiline Combination Therapy Versus Standard Regimens for Multidrug-Resistant Tuberculosis
This guide provides a detailed comparison between combination therapies containing the novel anti-tuberculosis (TB) agent, bedaquiline, and traditional, standard-of-care regimens for the treatment of multidrug-resistant tuberculosis (MDR-TB). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the efficacy, safety, and underlying mechanisms of these therapeutic approaches, supported by experimental data.
Introduction
Multidrug-resistant tuberculosis, defined as TB resistant to at least isoniazid and rifampicin, has historically required prolonged and often toxic treatment regimens, lasting up to two years and frequently involving injectable agents.[1][2] The introduction of bedaquiline, a diarylquinoline with a novel mechanism of action, has revolutionized MDR-TB treatment, enabling the development of shorter, all-oral, and more effective regimens.[1][3][4]
Bedaquiline specifically targets the proton pump of the mycobacterial adenosine triphosphate (ATP) synthase, an enzyme critical for the energy supply of Mycobacterium tuberculosis.[5] By binding to the c subunit of this enzyme, bedaquiline disrupts ATP production, leading to bacterial cell death.[5][6] This unique mechanism is effective against both actively replicating and dormant mycobacteria.[5]
This guide will compare key clinical outcomes of bedaquiline-containing regimens with those of older, injectable-based standard therapies, detail the experimental protocols of pivotal trials, and visualize the mechanistic and workflow aspects.
Quantitative Data Comparison
The following tables summarize the comparative efficacy and safety of bedaquiline-containing regimens versus standard MDR-TB treatment from key clinical trials and meta-analyses.
Table 1: Efficacy Outcomes of Bedaquiline Regimens vs. Standard MDR-TB Therapy
| Outcome Measure | Bedaquiline-Containing Regimen | Standard MDR-TB Regimen (Control) | Study Reference |
| Median Time to Sputum Culture Conversion | 83 days | 125 days | C208 Phase 2b[7] |
| Culture Conversion Rate (at 24 weeks) | 79% | 58% | C208 Phase 2b[7][8] |
| Culture Conversion Rate (at 8-12 weeks) | 1.35 (Relative Risk vs. non-BDQ) | Reference | Meta-analysis[9] |
| Pooled Treatment Success Rate | 83% | Lower (variable) | Meta-analysis[10] |
| Favorable Outcome (Adjusted Odds Ratio) | 2.63 | Reference | Retrospective Cohort[11] |
| Treatment Failure Rate (Relative Risk) | 0.33 | Reference | Meta-analysis[10] |
| Mortality Rate (Relative Risk) | 0.73 | Reference | Meta-analysis[10] |
Table 2: Safety and Adverse Events
| Adverse Event | Bedaquiline-Containing Regimen | Standard MDR-TB Regimen (Control) | Study Reference |
| Overall Adverse Events | Occurred later (median 65 days) | More frequent and occurred earlier (median 15 days) | Retrospective Cohort[11] |
| QTc Prolongation (Incidence) | 5% | Lower (variable) | Meta-analysis[10] |
| Cardiotoxicity (Relative Risk) | 4.54 | Reference | Meta-analysis[12] |
| Hepatotoxicity | Safety concern, requires monitoring | Present with multiple second-line drugs | Phase II studies[7] |
| Peripheral Neuropathy | 13.8% (in regimens often containing linezolid) | Variable | Meta-analysis[13] |
Experimental Protocols
Detailed methodologies from pivotal clinical trials are crucial for understanding the evidence supporting the use of bedaquiline.
1. Protocol for Phase 2b, Randomized, Placebo-Controlled Trial (C208 Study)
-
Objective: To evaluate the efficacy and safety of bedaquiline when added to a standard background regimen for MDR-TB.
-
Study Design: A two-stage, randomized, double-blind, placebo-controlled trial.
-
Participant Population: Adult patients (≥18 years) with newly diagnosed, smear-positive pulmonary MDR-TB.
-
Intervention:
-
Experimental Arm: Patients received a standard five-drug, second-line MDR-TB regimen plus bedaquiline. The bedaquiline dosage was 400 mg once daily for the first 2 weeks, followed by 200 mg three times per week for the subsequent 22 weeks.[7]
-
Control Arm: Patients received the same standard MDR-TB regimen plus a matching placebo.[7]
-
-
Primary Endpoint: The time to conversion to a negative sputum culture.[7]
-
Key Secondary Endpoints: The proportion of patients with culture conversion at 24 and 120 weeks.[7]
-
Monitoring: Regular monitoring for adverse events, with a particular focus on liver function tests and electrocardiograms for QT interval prolongation.[1]
2. Protocol for the Nix-TB Trial (BPaL Regimen)
-
Objective: To evaluate the efficacy and safety of a novel, all-oral, three-drug regimen for patients with extensively drug-resistant TB (XDR-TB) or treatment-intolerant/non-responsive MDR-TB.
-
Study Design: An open-label, single-arm study.
-
Participant Population: Patients with XDR-TB or those who had failed or were intolerant to standard MDR-TB treatment.
-
Intervention: A six-month regimen consisting of:
-
Bedaquiline (B)
-
Pretomanid (Pa)
-
Linezolid (L) The BPaL regimen was administered for 6 months, with the potential for extension.[14]
-
-
Primary Endpoint: The incidence of an unfavorable outcome (bacteriological or clinical failure, relapse, or death) at 6 months after the end of treatment.
-
Key Outcomes: The study demonstrated a high cure rate of approximately 90% in this difficult-to-treat patient population.[14]
Visualizations: Pathways and Workflows
Mechanism of Action of Bedaquiline
Caption: Bedaquiline inhibits the F0 subunit of mycobacterial ATP synthase, blocking energy production.
Generalized Experimental Workflow for MDR-TB Clinical Trials
Caption: A typical workflow for a randomized controlled trial comparing TB treatment regimens.
References
- 1. ijbcp.com [ijbcp.com]
- 2. Treatment strategies for MDR-TB and XDR-TB - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Updated Guidelines on the Treatment of Drug-Susceptible and Drug-Resistant TB | Tuberculosis (TB) | CDC [cdc.gov]
- 5. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 6. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Advances of new drugs bedaquiline and delamanid in the treatment of multi-drug resistant tuberculosis in children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing the Safety and Efficacy of Bedaquiline-Containing Regimen for the Treatment of Drug-Resistant Tuberculosis: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of all-oral bedaquiline-based shorter regimens in the treatment of drug-resistant tuberculosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bedaquiline versus injectable containing regimens for rifampicin-resistant and multidrug-resistant tuberculosis in a reference center in Brazil – a real-world evidence study using a retrospective design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jbp.org.br [jbp.org.br]
- 14. publications.ersnet.org [publications.ersnet.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Anti-Tuberculosis Agents
The appropriate disposal of anti-tuberculosis (anti-TB) agents is a critical component of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to strict disposal protocols is essential to prevent the spread of potentially infectious materials and to mitigate the environmental impact of pharmaceutical waste. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of a hypothetical "anti-TB agent 1," representing a typical anti-tuberculosis compound used in a laboratory setting.
Waste Segregation and Handling
Proper disposal begins with the correct segregation of waste. All materials that have come into contact with anti-TB agents or tuberculous cultures should be considered potentially infectious.
Key Principles of Waste Segregation:
-
Infectious Waste: All items directly contaminated with the anti-TB agent, Mycobacterium tuberculosis cultures, or patient specimens must be treated as infectious waste. This includes pipette tips, culture tubes, gloves, gowns, and any other disposable laboratory materials.[1][2]
-
General Waste: Non-contaminated materials, such as packaging and general office waste, can be disposed of through the regular waste stream.[1][3]
-
Sharps: Needles, syringes, and other sharp objects must be placed in designated puncture-resistant sharps containers.[4]
-
Expired Drugs: Unused or expired anti-TB agents require special disposal methods and should not be mixed with general or infectious waste.[5][6]
Waste should be collected in color-coded bags to ensure proper handling and disposal.[1][2]
-
Yellow Bags: For infectious waste intended for incineration.[2]
-
Red Bags: For infectious plastic waste that can be autoclaved and then recycled or landfilled.[2]
Decontamination Procedures
Before final disposal, all infectious waste must be decontaminated. The primary methods for decontamination in a TB laboratory setting are autoclaving and chemical disinfection.
Autoclaving:
This is the preferred method for decontaminating most infectious laboratory waste. The process uses high-pressure steam to kill microorganisms.
| Parameter | Setting | Duration |
| Temperature | 121°C | 30-90 minutes |
| Pressure | ~15 psi |
Chemical Disinfection:
For surfaces and liquid waste, chemical disinfectants effective against M. tuberculosis should be used. It is crucial to ensure that the waste is in contact with the disinfectant for the appropriate amount of time.[8]
| Disinfectant | Concentration | Contact Time | Applications |
| Sodium Hypochlorite | 1% (freshly prepared) | 30 minutes | Liquid waste, contaminated surfaces |
| Phenol | 5% | As per manufacturer's instructions | Decontaminating single-use items like cartridges prior to disposal |
Source:[9]
Disposal of Expired or Unused Anti-TB Agents
Expired or unused anti-TB drugs should not be disposed of in regular trash or flushed down the sewer system without proper treatment.[6][10] The recommended methods for their disposal include:
-
Incineration: High-temperature incineration is the most effective method for destroying active pharmaceutical ingredients.[11] Anti-TB drugs, classified as anti-infective agents, are best disposed of through incineration.[10]
-
Encapsulation: This process involves immobilizing the pharmaceuticals in a solid block within a plastic or steel drum. The drum is then sealed and placed in a landfill.[6]
-
Inertization: This method involves removing packaging, grinding the drugs, and mixing them with water, cement, and lime to form a homogenous paste. The paste is then transported to a landfill where it solidifies.[6]
Experimental Protocol: Validation of a Chemical Disinfection Procedure
The following is a generalized protocol for validating the efficacy of a disinfectant against M. tuberculosis on a laboratory surface.
Objective: To confirm that a 1% sodium hypochlorite solution effectively decontaminates a non-porous laboratory surface contaminated with M. tuberculosis.
Materials:
-
M. tuberculosis culture (H37Rv strain)
-
Sterile non-porous surface coupons (e.g., stainless steel)
-
1% sodium hypochlorite solution (freshly prepared)
-
Neutralizing broth
-
Middlebrook 7H10 agar plates
-
Personal Protective Equipment (PPE): gloves, lab coat, N95 respirator
-
Biological safety cabinet (BSC)
Procedure:
-
Inoculation: In a BSC, inoculate the surface of each sterile coupon with a standardized suspension of M. tuberculosis. Allow the coupons to air dry.
-
Decontamination: Apply the 1% sodium hypochlorite solution to the contaminated surfaces, ensuring complete coverage. Let it sit for the recommended contact time of 30 minutes.
-
Neutralization: After the contact time, transfer each coupon to a tube containing neutralizing broth to stop the action of the disinfectant.
-
Culturing: Plate aliquots of the neutralized solution onto Middlebrook 7H10 agar plates.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
Analysis: Observe the plates for any growth of M. tuberculosis. The absence of growth indicates effective decontamination.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated from working with this compound.
Caption: Workflow for the disposal of this compound waste.
References
- 1. ntp.gov.bd [ntp.gov.bd]
- 2. Ch 22: Biomedical Waste Management at DMC | Knowledge Base [ntep.in]
- 3. Appropriate disposal of waste in the laboratory: Neglected but not forgotten - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proper Disposal of Used Safety Tuberculin Syringes: Guidelines and Procedures for Healthcare Workers [needle.tube]
- 5. tbcindia.mohfw.gov.in [tbcindia.mohfw.gov.in]
- 6. cdsco.gov.in [cdsco.gov.in]
- 7. I. Regulated Medical Waste | Infection Control | CDC [cdc.gov]
- 8. 2.6.2 Contaminated or potentially infectious materials for disposal | TB Knowledge Sharing [tbksp.who.int]
- 9. STLS: Biomedical waste management in a TB Diagnostic Centre | Knowledge Base [ntep.in]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Anti-TB Agent 1
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for the handling and disposal of Anti-TB Agent 1, a novel compound under investigation for its potential therapeutic effects against Mycobacterium tuberculosis. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and minimize exposure risk. Adherence to these protocols is mandatory for all personnel involved in the handling, research, and development of this agent.
Personal Protective Equipment (PPE) Requirements
A risk assessment is crucial in determining the appropriate PPE for handling this compound, and requirements may vary based on the specific laboratory procedures being conducted.[1][2][3] However, the following table summarizes the minimum PPE standards.
| PPE Component | Standard | Rationale |
| Gloves | Double gloving with powder-free nitrile gloves. The outer glove should have a long cuff that covers the gown sleeve. | Prevents skin contact with this compound and potential contamination of the inner glove.[4][5] Change outer gloves immediately if contaminated or every 30-60 minutes.[5] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting knit or elastic cuffs. | Protects skin and personal clothing from splashes and contamination.[2][6] |
| Respiratory Protection | A fit-tested N95 respirator is the minimum requirement. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary. | Protects against inhalation of aerosolized particles of this compound.[1][2][7] |
| Eye Protection | Safety glasses with side shields or goggles. A face shield should be worn in addition to goggles when there is a significant splash risk. | Protects mucous membranes of the eyes from splashes and aerosols.[1][5] |
| Foot Protection | Closed-toe shoes. Shoe covers should be worn in designated areas. | Protects feet from spills and prevents the tracking of contaminants out of the laboratory.[1] |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Strict adherence to the following step-by-step protocols is essential to prevent contamination and ensure personal safety.
Donning PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[6]
-
Gown: Put on a clean, disposable gown and fasten it securely in the back.[2]
-
Respirator: Don the fit-tested N95 respirator, ensuring a proper seal around the nose and mouth.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don the first pair of gloves (inner gloves). Pull the cuff of the gown over the wrist of the inner glove. Don the second pair of gloves (outer gloves) over the gown's cuff.[4]
Doffing PPE
The doffing procedure is critical and should be performed in a designated area to prevent contamination of clean spaces.
-
Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated biohazard waste container.
-
Gown: Unfasten the gown and peel it away from the body, rolling it into a bundle with the contaminated side inward. Dispose of it in a designated biohazard waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection from the back to the front and place it in a designated area for decontamination.
-
Respirator: Remove the respirator without touching the front. Dispose of it in a designated biohazard waste container.
-
Inner Gloves: Remove the inner gloves using the same technique as the outer gloves and dispose of them in a designated biohazard waste container.
-
Hand Hygiene: Perform thorough hand hygiene with soap and water.
Disposal Plan
All disposable PPE and other contaminated materials must be treated as hazardous waste.
-
Collection: All contaminated solid waste, including gloves, gowns, respirators, and bench paper, should be placed in clearly labeled, leak-proof, puncture-resistant biohazard bags or containers.[8]
-
Sharps: All sharps, such as needles and blades, must be disposed of in designated sharps containers.
-
Decontamination: All waste must be decontaminated, typically by autoclaving, before being removed from the laboratory for final disposal.[9][10]
-
Liquid Waste: Liquid waste containing this compound should be chemically disinfected before drain disposal, following institutional guidelines.
Operational Workflow
The following diagram illustrates the standard operational workflow for personnel handling this compound, from entering the laboratory to exiting.
Caption: Workflow for handling this compound.
This comprehensive guide serves as a foundational resource for the safe handling of this compound. All personnel must receive documented training on these procedures before commencing any work with this agent. For further details or in the event of an exposure, immediately contact your institution's Environmental Health and Safety department.
References
- 1. Personal Protective Equipment [PPE] Use in TB Lab Settings | Knowledge Base [ntep.in]
- 2. CDST_LT: Personal Protective Equipment (PPE) | Knowledge Base [ntep.in]
- 3. Executive summary - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. pppmag.com [pppmag.com]
- 6. 2.1.3 Personal protective equipment | TB Knowledge Sharing [tbksp.who.int]
- 7. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. Essential biosafety measures for TB laboratories - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mednexus.org [mednexus.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
